G6PI 325-339 (human)
描述
BenchChem offers high-quality G6PI 325-339 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about G6PI 325-339 (human) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C82H117N19O21S3 |
|---|---|
分子量 |
1801.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C82H117N19O21S3/c1-10-42(5)66(84)79(118)95-57(32-48-35-86-52-20-16-15-19-51(48)52)74(113)94-56(31-47-21-23-50(103)24-22-47)76(115)100-67(43(6)11-2)80(119)97-59(34-63(83)104)75(114)99-62(39-124)78(117)93-55(30-46-17-13-12-14-18-46)70(109)87-37-64(105)90-61(38-123)77(116)92-53(25-26-65(106)107)72(111)101-68(45(8)102)81(120)96-58(33-49-36-85-40-88-49)73(112)89-44(7)69(108)91-54(27-28-125-9)71(110)98-60(82(121)122)29-41(3)4/h12-24,35-36,40-45,53-62,66-68,86,102-103,123-124H,10-11,25-34,37-39,84H2,1-9H3,(H2,83,104)(H,85,88)(H,87,109)(H,89,112)(H,90,105)(H,91,108)(H,92,116)(H,93,117)(H,94,113)(H,95,118)(H,96,120)(H,97,119)(H,98,110)(H,99,114)(H,100,115)(H,101,111)(H,106,107)(H,121,122)/t42-,43-,44-,45+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-/m0/s1 |
InChI 键 |
XEWBCSVXYCLOTK-NPTUGYGDSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC5=CN=CN5)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Characterization of the Arthritogenic Peptide G6PI 325-339 (human): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, characterization, and experimental utilization of the human glucose-6-phosphate isomerase (G6PI) peptide fragment 325-339. This 15-amino-acid peptide has been identified as a potent arthritogenic epitope, capable of inducing an autoimmune arthritis in susceptible mouse strains that recapitulates key features of human rheumatoid arthritis. This document details the seminal studies that identified this peptide, its immunological properties, and its role in T-helper cell differentiation. Furthermore, it provides comprehensive experimental protocols for the induction of G6PI 325-339-induced arthritis, a valuable animal model for the investigation of autoimmune disease pathogenesis and the evaluation of novel therapeutic agents. Quantitative data from key characterization studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important research tool.
Discovery of G6PI 325-339 as a Major Arthritogenic Epitope
The identification of G6PI 325-339 as a key driver of autoimmune arthritis emerged from systematic epitope mapping studies in DBA/1 mice, a strain susceptible to collagen-induced arthritis. Researchers sought to pinpoint the specific regions of the human G6PI protein recognized by arthritogenic T-cells.
The discovery process involved the synthesis of a library of overlapping peptides spanning the entire human G6PI amino acid sequence.[1] These peptides were then screened for their ability to stimulate G6PI-primed CD4+ T-cells to produce pro-inflammatory cytokines, namely interferon-gamma (IFN-γ) and interleukin-17 (IL-17), which are known to be critically involved in the pathogenesis of rheumatoid arthritis.[1]
Among the candidate peptides, the 20-mer peptide containing the core sequence of what is now known as G6PI 325-339 was found to be the most potent inducer of both IFN-γ and IL-17 production.[1] Subsequent immunization of DBA/1 mice with the synthesized 15-amino-acid peptide, human G6PI 325-339, successfully induced a polyarthritis that was clinically and histologically similar to the arthritis induced by the full-length human G6PI protein.[1][2] This pivotal finding established G6PI 325-339 as a major arthritogenic T-cell epitope.[1]
Experimental Workflow: Epitope Identification
Characterization of G6PI 325-339-Induced Arthritis
Subsequent to its discovery, G6PI 325-339 has been extensively characterized as a tool to induce a robust and reproducible model of autoimmune arthritis in various mouse strains, including DBA/1 and C57BL/10 mice.[3][4] The disease induced by this peptide is dependent on both T-cells and B-cells and is associated with the major histocompatibility complex (MHC) class II.[4]
A key feature of the immune response to human G6PI 325-339 is the activation and differentiation of T-helper cells into Th1 and Th17 lineages.[4] T-cells primed with the human G6PI 325-339 peptide have been shown to cross-react with the endogenous murine G6PI protein, a critical step in the breakdown of self-tolerance and the initiation of the autoimmune attack on the joints.[4]
The development of arthritis following immunization with G6PI 325-339 is characterized by a symmetrical polyarthritis with clinical signs, such as paw swelling and redness, typically appearing around day 8 post-immunization and peaking about day 14.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies characterizing G6PI 325-339-induced arthritis.
Table 1: Arthritis Induction with G6PI-Derived Peptides in DBA/1 Mice
| Peptide Immunogen | Dose (µg) | Incidence of Arthritis | Mean Max Clinical Score (per paw) |
| G6PI 85-99 | 50 | 79-100% | Lower than full-length G6PI |
| G6PI 325-339 | 50 | 79-100% | Lower than full-length G6PI |
| G6PI 469-483 | 50 | 79-100% | Lower than full-length G6PI |
| G6PI 65-79 | 50 | Low | Mild |
| G6PI 497-511 | 50 | Low | Mild |
| G6PI 517-531 | 50 | Low | Mild |
| Full-length G6PI | 400 | ~100% | Higher than peptide groups |
Data adapted from Bruns et al.[5]
Table 2: Cytokine Production by G6PI-Primed CD4+ T-cells in Response to G6PI 325-339
| Cytokine | Stimulation | Concentration (pg/mL) |
| IFN-γ | G6PI 325-339 | Markedly increased |
| IL-17 | G6PI 325-339 | Markedly increased |
Data inferred from Iwanami et al.[1]
Signaling Pathway in G6PI 325-339-Induced Arthritis
The pathogenesis of G6PI 325-339-induced arthritis is critically dependent on the IL-6/IL-17 signaling axis.[3] Upon immunization, the G6PI 325-339 peptide is presented by antigen-presenting cells (APCs) to naive CD4+ T-cells. In the presence of IL-6 and other polarizing cytokines, these T-cells differentiate into Th17 cells. Th17 cells, in turn, produce IL-17, a potent pro-inflammatory cytokine that acts on various cell types in the synovium to promote inflammation, neutrophil recruitment, and joint destruction. Th1 cells, characterized by the production of IFN-γ, also contribute to the inflammatory milieu. The cross-reactivity of these activated T-cells with self G6PI protein perpetuates the autoimmune response in the joints.
Experimental Protocols
The following are detailed protocols for the induction and assessment of arthritis using human G6PI 325-339.
Induction of G6PI 325-339-Induced Arthritis in DBA/1 Mice
Materials:
-
Human G6PI 325-339 peptide (synthesis grade)
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-Buffered Saline (PBS), sterile
-
DBA/1 mice (6-10 weeks old)
-
Syringes and needles (27G or smaller)
-
Emulsification device (e.g., two-syringe method or vortexer)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized G6PI 325-339 peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Emulsification: Prepare an emulsion by mixing the G6PI 325-339 solution with an equal volume of CFA. A stable emulsion is critical for a robust immune response. This can be achieved by vigorously vortexing or passing the mixture between two connected syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize the DBA/1 mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers a dose of 50 µg of the G6PI 325-339 peptide.[6]
-
Monitoring: Begin monitoring the mice for clinical signs of arthritis daily from day 7 post-immunization.
Clinical Assessment of Arthritis
Procedure:
-
Visually inspect each of the four paws of the mice daily.
-
Score each paw based on a scale of 0-3 for swelling and redness, as described in the table below.[6]
-
The total clinical score for each mouse is the sum of the scores for all four paws (maximum score of 12).
Table 3: Clinical Scoring System for Arthritis
| Score | Description |
| 0 | No signs of inflammation |
| 1 | Slight swelling and/or redness of the paw or digits |
| 2 | Moderate swelling and redness of the paw |
| 3 | Severe swelling and redness of the entire paw and ankle |
Conclusion
The discovery and characterization of the human G6PI 325-339 peptide have provided a valuable and highly specific tool for the study of autoimmune arthritis. The ability to induce a T-cell-driven, B-cell-dependent arthritis with a single, well-defined peptide offers significant advantages for dissecting the molecular and cellular mechanisms of autoimmunity. The G6PI 325-339-induced arthritis model is a robust platform for investigating the roles of specific immune pathways, such as the IL-6/IL-17 axis, and for the preclinical evaluation of novel therapeutic strategies for rheumatoid arthritis and other autoimmune diseases. This technical guide provides a comprehensive resource for researchers seeking to utilize this important experimental system.
References
- 1. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Crucial role of the interleukin-6/interleukin-17 cytokine axis in the induction of arthritis by glucose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the G6PI 325-339 Peptide: Sequence, Structure, and Immunological Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucose-6-phosphate isomerase (G6PI) peptide 325-339 is a well-characterized arthritogenic peptide derived from the ubiquitous metabolic enzyme G6PI. This peptide has been instrumental in the development of animal models of autoimmune arthritis, providing a valuable tool for investigating the cellular and molecular mechanisms that drive inflammatory joint disease. This technical guide provides a comprehensive overview of the G6PI 325-339 peptide, including its sequence, predicted structure, and its role in T-cell-mediated autoimmune responses. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of autoimmune diseases.
Peptide Sequence and Physicochemical Properties
The G6PI 325-339 peptide is a 15-amino acid sequence. The human and murine sequences are highly homologous, differing by only two amino acids. This high degree of similarity is crucial for the cross-reactivity observed in animal models.
Table 1: Amino Acid Sequence of Human and Murine G6PI 325-339
| Species | Sequence (Single-Letter Code) | Sequence (Three-Letter Code) |
| Human | I-W-Y-I-N-C-F-G-C-E-T-H-A-M-L | Ile-Trp-Tyr-Ile-Asn-Cys-Phe-Gly-Cys-Glu-Thr-His-Ala-Met-Leu |
| Murine | I-W-Y-I-N-C-Y-G-C-E-T-H-A-L-L | Ile-Trp-Tyr-Ile-Asn-Cys-Tyr-Gly-Cys-Glu-Thr-His-Ala-Leu-Leu |
Predicted Three-Dimensional Structure
To date, no experimentally determined three-dimensional structure of the G6PI 325-339 peptide has been published. Therefore, a predictive modeling approach was employed using the PEP-FOLD3 server. The resulting model provides insights into the potential conformation of the peptide, which is critical for its interaction with Major Histocompatibility Complex (MHC) class II molecules and T-cell receptors (TCRs).
The predicted structure of human G6PI 325-339 suggests a relatively extended conformation with a central turn. This structure is crucial for its binding to the I-Aq MHC class II molecule, a key genetic susceptibility factor in the DBA/1 mouse model of arthritis. The presentation of this peptide by antigen-presenting cells (APCs) is the initial step in the activation of pathogenic T cells.
Immunological Activity and Signaling Pathways
The G6PI 325-339 peptide is a potent immunogen, capable of inducing a robust autoimmune response that leads to inflammatory arthritis. The primary mediators of this response are CD4+ T helper cells, particularly the Th1 and Th17 lineages.
T-Cell Activation and Differentiation
Immunization with G6PI 325-339 leads to the activation and differentiation of naive CD4+ T cells into pathogenic Th1 and Th17 cells. This process is initiated by the presentation of the peptide by APCs, such as dendritic cells and macrophages, in the context of MHC class II molecules. The interaction between the peptide-MHC complex and the TCR, along with co-stimulatory signals, triggers a signaling cascade that results in T-cell proliferation and cytokine production.
The Role of the G6PI 325-339 Peptide in the Pathogenesis of Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. While the precise etiology of RA remains elusive, research into animal models has identified key autoantigens that trigger the pathogenic immune response. One such critical antigen is Glucose-6-Phosphate Isomerase (G6PI), a ubiquitous glycolytic enzyme. Specifically, the peptide fragment spanning amino acids 325-339 of human G6PI (hG6PI325-339) has been identified as a potent arthritogenic epitope in murine models of arthritis. This technical guide provides an in-depth analysis of the function of G6PI325-339 in RA pathogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways and experimental workflows.
Introduction
The study of autoimmune arthritis has been significantly advanced by animal models that recapitulate aspects of human rheumatoid arthritis. The K/BxN T-cell receptor transgenic mouse model was instrumental in first identifying G6PI as a key autoantigen.[1] In this model, a systemic autoimmune response to G6PI leads to the production of arthritogenic IgG antibodies.[1] Subsequent research demonstrated that immunization with G6PI could induce a severe, symmetrical peripheral polyarthritis in genetically unaltered mice, such as the DBA/1 and C57BL/10 strains.[1][2] Within the full-length G6PI protein, specific T-cell epitopes have been pinpointed as the primary drivers of this autoimmune response. The peptide G6PI325-339 has emerged as a major immunodominant and arthritogenic epitope.[3][4] This guide will focus on the critical role of this specific peptide in initiating and propagating the inflammatory cascade in experimental arthritis.
Quantitative Data on the Arthritogenic Potential of G6PI Peptides
Immunization of susceptible mouse strains with G6PI325-339 consistently induces arthritis. The incidence and severity of the disease, however, can vary compared to immunization with the full-length protein or other G6PI-derived peptides.
| Peptide Immunogen | Mouse Strain | Incidence of Arthritis (%) | Mean Max Clinical Score (± SEM) | Day of Onset (Mean) | Reference |
| G6PI325–339 | DBA/1 | 79-100 | 5.8 ± 1.2 | Delayed | [3] |
| G6PI85–99 | DBA/1 | 79-100 | 4.5 ± 0.9 | Delayed | [3] |
| G6PI469–483 | DBA/1 | 79-100 | 4.2 ± 1.1 | Delayed | [3] |
| G6PI65–79 | DBA/1 | Low/Varying | Mild | - | [3] |
| G6PI497–511 | DBA/1 | Low/Varying | Mild | - | [3] |
| G6PI517–531 | DBA/1 | Low/Varying | Mild | - | [3] |
| Full-length G6PI | DBA/1 | 100 | 10.5 ± 1.5 | - | [3] |
| hG6PI325-339 | C57BL/10 | Induced Arthritis | - | - | [2] |
Table 1: Arthritis Induction in DBA/1 Mice Following Immunization with G6PI Peptides. Data summarized from multiple experiments. Clinical scores are significantly lower for peptide-immunized groups compared to the full-length G6PI group (P < 0.05).[3]
Immunization with G6PI325-339 also elicits a distinct humoral response compared to other peptides and the full-length protein.
| Immunogen | G6PI-specific IgM | G6PI-specific IgG1 | G6PI-specific IgG2a | G6PI-specific IgG2b | G6PI-specific IgG3 | G6PI-specific IgA | Reference |
| G6PI325–339 | Detected | Small amounts detected | Not detected | Small amounts detected | Not detected | Not detected | [3] |
| G6PI85–99 | Detected (low) | Not detected | Not detected | Not detected | Not detected | Not detected | [3] |
| G6PI469–483 | Detected (low) | Not detected | Not detected | Not detected | Not detected | Not detected | [3] |
| Full-length G6PI | High Titer | High Titer | High Titer | High Titer | High Titer | Not detected | [3] |
Table 2: G6PI-Specific Immunoglobulin Isotypes in Sera of Immunized DBA/1 Mice. Sera were collected on day 12 post-immunization.[3]
Signaling Pathways and Pathogenic Mechanisms
The arthritogenic activity of G6PI325-339 is centered on its ability to activate CD4+ T helper (Th) cells, which in turn orchestrate a downstream inflammatory cascade involving B cells and innate immune cells.
T-Cell Activation and Differentiation
The G6PI325-339 peptide is presented by antigen-presenting cells (APCs) via the Major Histocompatibility Complex (MHC) class II molecule I-Aq in DBA/1 mice.[4][5] This interaction stimulates G6PI325-339-specific CD4+ T cells. A key finding is that these activated T cells differentiate into pro-inflammatory Th1 and Th17 lineages.[2][5][6]
-
Th17 Cells: These cells are characterized by the production of Interleukin-17 (IL-17).[4][5][6] The induction of arthritis by G6PI325-339 is highly dependent on IL-17, as administration of an anti-IL-17 monoclonal antibody significantly ameliorates the disease.[4][5]
-
Th1 Cells: These cells produce Interferon-gamma (IFN-γ). Both IFN-γ and IL-17 are prominently produced by T cells stimulated with hG6PI325-339.[4][5]
The activated G6PI-specific Th cells also produce TNF-α and RANKL, cytokines crucial for inflammation and bone erosion, respectively.[3][7]
References
- 1. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Mechanism of Action of G6PI 325-339 in Inducing Autoimmune Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of the Glucose-6-Phosphate Isomerase (G6PI) peptide 325-339 in inducing autoimmune arthritis in preclinical models. G6PI-induced arthritis is a valuable model for studying the transition from systemic autoimmunity to organ-specific inflammation, mirroring aspects of rheumatoid arthritis. This document details the cellular and molecular players, signaling pathways, and experimental methodologies crucial for researchers in immunology and drug development. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and mandatory visualizations of key pathways and workflows are provided to facilitate experimental design and interpretation.
Introduction
Glucose-6-phosphate isomerase (G6PI) is a ubiquitous intracellular enzyme that can become a target of the autoimmune response, leading to inflammatory arthritis. The arthritogenic potential of G6PI was first identified in the K/BxN T-cell receptor transgenic mouse model.[1][2] Subsequent studies have demonstrated that immunization with G6PI, and specifically the peptide fragment 325-339, can induce a robust, T-cell-dependent polyarthritis in genetically unaltered mice, particularly in strains like DBA/1.[3][4] This model is highly relevant for studying the pathogenesis of autoimmune diseases as it demonstrates how a systemic autoimmune response to a non-cartilaginous antigen can manifest as joint-specific inflammation.[1][4]
The G6PI 325-339 peptide is a key immunodominant epitope that drives the activation of autoreactive T cells, initiating a cascade of events involving B cells, pro-inflammatory cytokines, and innate immune cells, ultimately leading to synovial inflammation and joint destruction.[5] The disease phenotype, whether acute or chronic, is heavily influenced by the genetic background of the mouse strain.[6][7]
Core Mechanism of Action
The induction of autoimmune arthritis by G6PI 325-339 is a multi-step process involving both the adaptive and innate immune systems. The central pathogenic event is the activation of G6PI 325-339-specific CD4+ T helper cells.
T-Cell Activation and Differentiation
Upon immunization with G6PI 325-339 in complete Freund's adjuvant (CFA), antigen-presenting cells (APCs), such as dendritic cells and macrophages, process and present the peptide on MHC class II molecules to naive CD4+ T cells in the draining lymph nodes.[2] This interaction, along with co-stimulatory signals, triggers the activation and differentiation of G6PI 325-339-specific T cells into pro-inflammatory effector subsets, primarily T helper 1 (Th1) and T helper 17 (Th17) cells.[5]
-
Th1 cells are characterized by the production of interferon-gamma (IFN-γ), which plays a complex, context-dependent role in this model. While some studies suggest a pro-inflammatory role for IFN-γ in the early stages of G6PI-induced arthritis, others indicate it may have a suppressive effect on IL-17 production.[8][9]
-
Th17 cells , which produce interleukin-17 (IL-17), are critical drivers of inflammation and joint pathology in G6PI-induced arthritis.[2] IL-17 promotes the recruitment of neutrophils to the joints and stimulates synovial fibroblasts and chondrocytes to produce other pro-inflammatory mediators.
B-Cell Involvement and Autoantibody Production
Activated G6PI 325-339-specific CD4+ T cells provide help to autoreactive B cells, leading to their proliferation and differentiation into plasma cells that produce anti-G6PI antibodies.[4][7] While immunization with the G6PI 325-339 peptide alone may only induce low levels of anti-G6PI antibodies, these antibodies, particularly of the IgG isotype, are thought to contribute to the pathology.[10] In the full-length G6PI protein-induced model, anti-G6PI antibodies are essential.[7]
Effector Phase in the Joints
The effector phase of G6PI 325-339-induced arthritis occurs within the joints and is mediated by a combination of cellular and humoral factors:
-
Immune Complex Deposition and Complement Activation: Anti-G6PI IgG antibodies can form immune complexes with G6PI, which is present in the joints. These immune complexes can deposit on the cartilage surface and activate the complement cascade, leading to the generation of pro-inflammatory anaphylatoxins (C3a, C5a) that recruit inflammatory cells.[1][11]
-
Fcγ Receptor Engagement: Immune complexes also engage activating Fcγ receptors (FcγRI and FcγRIII) on innate immune cells such as macrophages, neutrophils, and mast cells.[4] This engagement triggers the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and destructive enzymes. The inhibitory FcγRIIB plays a regulatory role, as its absence leads to more severe arthritis.[4]
-
Cytokine Milieu: The inflamed synovium is characterized by a rich milieu of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-17, which perpetuate the inflammatory cascade, leading to synovial hyperplasia (pannus formation), cartilage degradation, and bone erosion.[1]
Caption: Mechanism of G6PI 325-339-induced arthritis.
Quantitative Data Presentation
The severity and incidence of G6PI 325-339-induced arthritis are dependent on several factors, including the mouse strain, the dose of the peptide, and the specific experimental conditions. The following tables summarize key quantitative data from representative studies.
Table 1: Arthritis Incidence and Severity in Different Mouse Strains Immunized with G6PI or G6PI Peptides
| Mouse Strain | Immunogen | Dose | Incidence (%) | Mean Max. Arthritis Score (± SEM/SD) | Disease Course | Reference(s) |
| DBA/1 | G6PI protein | 400 µg | 100 | Not specified | Acute | [6][7] |
| DBA/1 | G6PI protein | 200 µg | 100 | Not specified | Acute | [6][7] |
| DBA/1 | G6PI protein | 100 µg | 89 | Not specified | Acute | [6][7] |
| C3H.NB | G6PI protein | 200 µg | Not specified | Higher than DBA/1 | Chronic | [7] |
| C57BL/10 | G6PI protein | 200 µg | Very low/None | Very mild | Resistant | [6][7] |
| DBA/1 | G6PI 325-339 | 50 µg | 100 | ~6 | Acute | [10] |
| DBA/1 | G6PI 325-339 | 10 µg | ~100 | ~15 (with pertussis toxin) | Acute | [1] |
| C57BL/10 | G6PI 325-339 | 10 µg | ~80 | ~10 | Acute | [5] |
Table 2: Anti-G6PI Antibody Response after Immunization
| Mouse Strain | Immunogen | Antibody Isotypes Detected | Correlation with Arthritis Severity | Reference(s) |
| DBA/1 | G6PI protein | High titers of IgG1, IgG2a, IgG2b, IgM | Not always | [7][10] |
| C3H.NB | G6PI protein | High titers of all IgG isotypes | Strong correlation | [7] |
| DBA/1 | G6PI 325-339 | Low levels of IgG1 and IgG2b, IgM | Not specified | [10] |
Table 3: Key Cytokines Involved in G6PI 325-339-Induced Arthritis
| Cytokine | Primary Cellular Source(s) | Key Function(s) in Arthritis Pathogenesis | Reference(s) |
| IL-17 | Th17 cells | Neutrophil recruitment, induction of pro-inflammatory mediators from synoviocytes | [2] |
| IFN-γ | Th1 cells | Macrophage activation, complex role (can be pro- or anti-inflammatory) | [8] |
| TNF-α | Macrophages, T cells | Pro-inflammatory, promotes synovitis and joint destruction | [1] |
| IL-6 | Macrophages, synovial fibroblasts | Pro-inflammatory, promotes Th17 differentiation, stimulates acute phase response | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study G6PI 325-339-induced arthritis.
Induction of G6PI 325-339 Arthritis in DBA/1 Mice
This protocol describes the standard method for inducing arthritis using the G6PI 325-339 peptide.
-
Animals: Male DBA/1 mice, 7-8 weeks old.
-
Reagents:
-
G6PI 325-339 peptide (human sequence: IWYINCFGCETHAML), synthesized and purified (>95%).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Pertussis toxin (optional, but enhances disease severity).
-
Sterile PBS.
-
-
Procedure:
-
Prepare the immunogen emulsion by mixing G6PI 325-339 peptide (dissolved in PBS at 1 mg/mL) with an equal volume of CFA to a final concentration of 10-50 µg of peptide per 100 µL of emulsion. Emulsify by sonication or vortexing until a stable emulsion is formed.
-
Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
(Optional) Inject 200 ng of pertussis toxin intravenously or intraperitoneally on days 0 and 2 post-immunization.[1]
-
Monitor mice for signs of arthritis starting from day 7 post-immunization.
-
Caption: Workflow for G6PI 325-339 arthritis induction.
Clinical and Histological Scoring of Arthritis
-
Clinical Scoring:
-
Visually score each paw daily or every other day using a scale of 0-3 or 0-4, where:
-
0 = No swelling or erythema
-
1 = Mild swelling and/or erythema of the wrist/ankle or digits
-
2 = Moderate swelling and erythema
-
3 = Severe swelling and erythema of the entire paw
-
-
The maximum score per mouse is 12 or 16, depending on the scale used.
-
-
Histological Scoring: [12][13][14]
-
At the end of the experiment, euthanize the mice and collect the paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify in EDTA, and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Score sections blindly for:
-
Inflammation: (0-3 scale) based on the number and density of infiltrating inflammatory cells in the synovium.
-
Pannus formation: (0-3 scale) based on the extent of synovial hyperplasia and invasion into the joint space.
-
Cartilage damage: (0-3 scale) based on loss of proteoglycans and cartilage erosion.
-
Bone erosion: (0-3 scale) based on the extent of bone resorption.
-
-
Measurement of Anti-G6PI 325-339 Antibodies by ELISA
-
Coating: Coat a 96-well ELISA plate with 1 µg/mL of G6PI 325-339 peptide in coating buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5) overnight at 4°C.[1]
-
Washing: Wash the plate 3-4 times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add HRP-conjugated goat anti-mouse IgG (or specific isotypes like IgG1, IgG2a, IgG2b) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction with 2N H2SO4.
-
Readout: Read the absorbance at 450 nm.
In Vitro T-Cell Proliferation and Cytokine Production Assay
-
Cell Preparation: At a desired time point post-immunization (e.g., day 12), harvest draining lymph nodes (inguinal, axillary, brachial) or spleens. Prepare a single-cell suspension.
-
Cell Culture: Plate 2 x 10^5 cells per well in a 96-well plate in complete RPMI-1640 medium.
-
Stimulation: Stimulate the cells with G6PI 325-339 peptide (5-20 µg/mL) or anti-CD3/CD28 antibodies (positive control) for 48-72 hours.
-
Proliferation Assay:
-
Add [3H]-thymidine or a non-radioactive proliferation reagent (e.g., BrdU, CFSE) for the last 18 hours of culture.
-
Measure incorporation according to the manufacturer's protocol.
-
-
Cytokine Analysis:
-
Collect supernatants after 24-48 hours of stimulation.
-
Measure cytokine levels (e.g., IFN-γ, IL-17) using a commercial ELISA kit or a multiplex bead-based assay (e.g., Luminex).[2]
-
Flow Cytometry for Th1/Th17 Cell Analysis
-
Cell Preparation: Prepare single-cell suspensions from draining lymph nodes or spleens as described above.
-
In Vitro Restimulation: Restimulate 1-2 x 10^6 cells for 4-6 hours with PMA (50 ng/mL), ionomycin (B1663694) (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD3, CD4.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit.
-
Intracellular Staining: Stain for intracellular cytokines using fluorescently labeled antibodies against IFN-γ (for Th1) and IL-17A (for Th17).
-
Acquisition and Analysis: Acquire the cells on a flow cytometer and analyze the data. Gate on CD3+CD4+ lymphocytes and then quantify the percentage of IFN-γ+ and IL-17A+ cells.
Caption: Gating strategy for Th1/Th17 analysis.
Conclusion
The G6PI 325-339-induced arthritis model is a powerful tool for dissecting the immunopathological mechanisms underlying autoimmune arthritis. This model highlights the critical interplay between autoreactive T cells, B cells, and the innate immune system in the transition from a systemic autoimmune response to localized joint inflammation. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers working to understand the complexities of autoimmune arthritis and to develop novel therapeutic interventions. Further investigation into the precise regulatory networks that control the activation and differentiation of G6PI-specific lymphocytes will undoubtedly provide new insights into the pathogenesis of rheumatoid arthritis and other autoimmune diseases.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ameliorated course of glucose-6-phosphate isomerase (G6PI)-induced arthritis in IFN-γ receptor knockout mice exposes an arthritis-promoting role of IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IFN-gamma regulates the requirement for IL-17 in proteoglycan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 14. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Roles of T-Cells and B-Cells in Glucose-6-Phosphate Isomerase (325-339) Mediated Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the cellular and humoral immune responses in a key experimental model of rheumatoid arthritis: arthritis induced by the Glucose-6-Phosphate Isomerase peptide 325-339 (G6PI 325-339). We dissect the intricate interplay between T-cells and B-cells in the initiation and progression of this autoimmune disease model. This document summarizes critical quantitative data from seminal studies, presents detailed experimental protocols for reproducing and extending this research, and visualizes the core immunological pathways and experimental workflows. The insights provided herein are intended to facilitate further research and the development of targeted therapeutics for autoimmune arthritis.
Introduction
Glucose-6-phosphate isomerase (G6PI), a ubiquitous glycolytic enzyme, has been identified as a target autoantigen in inflammatory arthritis.[1] The peptide fragment spanning amino acids 325-339 of human G6PI (hG6PI 325-339) is a potent arthritogenic epitope capable of inducing a robust, T-cell and B-cell dependent polyarthritis in susceptible mouse strains, such as DBA/1 and C57BL/10.[2][3] This model is particularly valuable as it allows for the study of autoimmune arthritis triggered by a single, defined peptide epitope, offering a window into the fundamental mechanisms of disease pathogenesis. Understanding the precise roles of T-lymphocytes and B-lymphocytes in response to this peptide is crucial for identifying novel therapeutic targets.
The Central Role of T-Cells in G6PI 325-339-Induced Arthritis
Immunization with the hG6PI 325-339 peptide elicits a strong T-cell response, which is the primary driver of the subsequent inflammatory cascade.[2] CD4+ T helper (Th) cells, in particular, are indispensable for both the induction and effector phases of the disease.[4]
T-Cell Subsets and Cytokine Milieu
The T-cell response to G6PI 325-339 is characterized by the activation and differentiation of specific Th subsets, most notably Th1 and Th17 cells.[3][5]
-
Th17 Cells: These cells are considered central to the pathogenesis of G6PI-induced arthritis.[2][6] Upon stimulation with G6PI 325-339, primed CD4+ T-cells produce significant amounts of IL-17.[2] The critical role of this cytokine is underscored by the finding that administration of an anti-IL-17 monoclonal antibody significantly ameliorates arthritis.[2][6]
-
Th1 Cells: Alongside IL-17, the Th1-associated cytokine Interferon-gamma (IFN-γ) is also prominently produced by T-cells in response to the G6PI peptide.[2][3]
The pro-inflammatory environment created by IL-17 and IFN-γ contributes to synovial inflammation, immune cell infiltration into the joints, and subsequent tissue damage.[5]
T-Cell Cross-Reactivity
A key pathogenic feature of this model is the cross-reactivity of T-cells primed with the human G6PI 325-339 peptide to the endogenous mouse G6PI protein.[2][3] This breach of self-tolerance is a critical step in the initiation of the autoimmune attack on the host's own tissues.
The Essential Contribution of B-Cells
While T-cells orchestrate the immune response, B-cells play a crucial, multifaceted role in G6PI 325-339-mediated arthritis. The disease is dependent on the presence of B-cells, as B-cell deficient mice are resistant to arthritis induction.[7][8]
Antigen Presentation
B-cells are highly efficient antigen-presenting cells (APCs). They can internalize G6PI, process it, and present the 325-339 epitope via MHC class II molecules to cognate CD4+ T-cells. This interaction is vital for the robust activation and expansion of arthritogenic T-cell populations.[9][10] Studies have shown that B-cell depletion leads to a drastic reduction in the number of G6PI-specific effector Th cells.[9]
Autoantibody Production
A cardinal feature of the B-cell response in this model is the production of anti-G6PI antibodies. T-cells, particularly Th17 cells primed with hG6PI 325-339, provide help to B-cells, leading to the generation of antibodies that recognize and bind to mouse G6PI.[2][6] These autoantibodies, including IgG1 and IgG2b isotypes, are detected in the serum of immunized mice and are deposited on the cartilage surface of the joints.[2][6][11] The formation of immune complexes in the joints can activate complement and engage Fcγ receptors on innate immune cells, amplifying the inflammatory response and contributing to tissue destruction.[12]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on G6PI 325-339-induced arthritis.
| Table 1: Arthritis Induction and Severity | |||
| Mouse Strain | Peptide | Incidence | Reference |
| DBA/1 | hG6PI 325-339 | 79-100% | [11] |
| C57BL/10 | hG6PI 325-339 | Arthritis Induced | [3] |
| B10.Q | hG6PI 325-339 | Arthritis Induced | [5] |
| Table 2: T-Cell Cytokine Production in Response to hG6PI 325-339 | ||
| Cytokine | Observation | Reference |
| IL-17 | Prominently induced | [2][6] |
| IFN-γ | Prominently induced | [2][6] |
| TNF-α | Increased levels | [5] |
| RANKL | Increased levels | [5] |
| Table 3: B-Cell Response and Antibody Production | ||
| Antibody Isotype | Observation | Reference |
| Anti-mouse G6PI IgG1 | Detected in sera | [11] |
| Anti-mouse G6PI IgG2b | Detected in sera | [11] |
| Anti-mouse G6PI IgM | Detected at low concentrations | [11] |
Experimental Protocols
Induction of G6PI 325-339 Peptide-Induced Arthritis
This protocol describes the induction of arthritis in DBA/1 mice, a commonly used susceptible strain.
-
Antigen Preparation: Synthesize the human G6PI peptide 325-339. Emulsify the peptide (e.g., 10-50 µg per mouse) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio (v/v).[11][13]
-
Immunization: Inject 100-150 µl of the emulsion intradermally at the base of the tail of 8-10 week old DBA/1 mice.[13]
-
Adjuvant Boost: On days 0 and 2 post-immunization, inject 200 ng of pertussis toxin intraperitoneally to enhance the immune response.[13]
-
Arthritis Scoring: Monitor the mice regularly for signs of arthritis, typically starting from day 7 post-immunization. Score the severity of arthritis in each paw on a scale of 0-4 (0=no swelling, 1=swelling of one joint, 2=moderate swelling, 3=severe swelling, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
T-Cell Restimulation and Cytokine Measurement
This protocol is for measuring the antigen-specific T-cell response from immunized mice.
-
Cell Isolation: On day 12 post-immunization, sacrifice the mice and prepare single-cell suspensions from the draining lymph nodes (inguinal and para-aortic).[11][14]
-
Cell Culture: Culture the lymph node cells (e.g., at 2 x 10^6 cells/ml) in complete RPMI-1640 medium.
-
Antigen Restimulation: Stimulate the cells with the G6PI 325-339 peptide (e.g., at 5 µg/ml) for 48-72 hours.[14]
-
Cytokine Analysis: Collect the culture supernatants and measure the concentration of cytokines such as IL-17 and IFN-γ using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[2][6]
Measurement of Anti-G6PI Antibodies
This protocol outlines the detection of G6PI-specific antibodies in the serum of immunized mice.
-
Serum Collection: Collect blood from the mice at various time points after immunization and prepare serum.
-
ELISA Plate Coating: Coat 96-well ELISA plates with recombinant mouse G6PI protein (e.g., at 1 µg/ml) overnight at 4°C.
-
Blocking: Block the plates with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Serum Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG isotypes (e.g., IgG1, IgG2a, IgG2b). Incubate for 1 hour at room temperature.
-
Development: After washing, add a TMB substrate solution and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.
Visualizations: Pathways and Workflows
Signaling Pathway of T-Cell and B-Cell Interaction
Experimental Workflow for Studying G6PI-Induced Arthritis
Logical Relationship of Immune Components
References
- 1. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunization with glucose-6-phosphate isomerase induces T cell-dependent peripheral polyarthritis in genetically unaltered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B Cell Depletion Reduces the Number of Autoreactive T Helper Cells and Prevents Glucose-6-Phosphate Isomerase-Induced Arthritis | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Immunogenicity of G6PI 325-339 Peptide in Different Mouse Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunogenicity of the glucose-6-phosphate isomerase (G6PI) peptide 325-339 in various mouse strains. This peptide has been identified as a key arthritogenic epitope in murine models of rheumatoid arthritis, making it a critical tool for studying the pathogenesis of autoimmune arthritis and for the preclinical evaluation of novel therapeutics.
Introduction
Glucose-6-phosphate isomerase (G6PI), a ubiquitous intracellular enzyme, can paradoxically become a target of the autoimmune response, leading to inflammatory arthritis. The peptide sequence 325-339 of human G6PI (hG6PI) has been identified as a major T-cell epitope capable of inducing arthritis in susceptible mouse strains.[1][2][3] Understanding the differential immunogenicity of this peptide across various mouse strains is crucial for elucidating the genetic and immunological factors that control autoimmune responses. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological processes.
Immunogenicity and Arthritogenicity in Different Mouse Strains
The susceptibility to G6PI 325-339-induced arthritis is strongly linked to the Major Histocompatibility Complex (MHC) haplotype of the mouse strain. DBA/1 (H-2q) and C57BL/10 (H-2b) mice are two of the most commonly studied strains, exhibiting distinct responses to immunization with this peptide.
Table 1: Arthritis Induction with G6PI 325-339 Peptide in Different Mouse Strains
| Mouse Strain | MHC Haplotype | Peptide Used | Adjuvant | Arthritis Incidence | Mean Arthritis Score (Peak) | Key Observations | Reference |
| DBA/1 | H-2q | hG6PI 325-339 | Complete Freund's Adjuvant (CFA) | >95% | ~8-12 (on a 16-point scale) | Severe, symmetric polyarthritis. Onset around day 8-10, peak at day 14.[3][4] | [3][4][5] |
| DBA/1 | H-2q | hG6PI 325-339 | CFA + Pertussis Toxin | High | Severe | Pertussis toxin can enhance disease severity and incidence.[2][4] | [2][4] |
| C57BL/10 | H-2b | hG6PI 325-339 | Complete Freund's Adjuvant (CFA) | Moderate | Lower than DBA/1 | First C57BL background strain shown to be susceptible. Disease is T and B cell-dependent.[6][7] | [6][7] |
| B6.NQ | H-2q | G6PI 325-339 | Complete Freund's Adjuvant (CFA) | High | Similar to DBA/1 | Polyarthritis develops with symptoms appearing around day 10.[8] | [8] |
| Ncf1/ (on C57BL/10) | H-2b | hG6PI 325-339 | Complete Freund's Adjuvant (CFA) | Increased | More severe than wild-type | Mutation in Ncf1, which abolishes NADPH oxidase 2 complex oxidative burst, increases severity.[6][7] | [6][7] |
| Ncf1/ (on C57BL/10) | H-2b | mG6PI 325-339 | Complete Freund's Adjuvant (CFA) | Susceptible | Arthritogenic | These mice also develop arthritis upon immunization with the murine version of the peptide.[6][7] | [6][7] |
Table 2: Cellular and Humoral Responses to G6PI 325-339 Peptide
| Mouse Strain | T-Cell Response | Key Cytokines | B-Cell Response | Antibody Isotypes | Reference |
| DBA/1 | Strong proliferation of CD4+ T cells. | IFN-γ, IL-17.[1][3] | Anti-mouse G6PI antibody production.[1] | IgG1, IgG2a, IgG2b.[4] | [1][3][4] |
| C57BL/10 | Th1 and Th17 cells primed with hG6PI 325-339 cross-react with murine G6PI protein.[6][7] | Not specified | Minimal antibody responses to G6PI protein and peptides.[6][7] | Not specified | [6][7] |
| B6.NQ | Not specified | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of G6PI 325-339-induced arthritis models.
-
Peptide Synthesis: The human G6PI 325-339 peptide (sequence: IWYINCFGCETHAML) and the corresponding mouse peptide are synthesized using standard solid-phase peptide synthesis methods.[2] Purity should be assessed by high-performance liquid chromatography (HPLC).
-
Emulsification: The peptide is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).[2][9] For a final concentration of 100 µg of peptide in 100 µL, dissolve 1 mg of peptide in 500 µL of sterile phosphate-buffered saline (PBS) and emulsify with 500 µL of CFA. The emulsion is ready when a drop of it does not disperse in cold water.
-
Strain Selection: Use male DBA/1 or C57BL/10 mice, typically 8-10 weeks old.
-
Injection: Inject 100-150 µL of the peptide-CFA emulsion intradermally at the base of the tail.[2] Some protocols use subcutaneous injection.[4]
-
Co-adjuvants (Optional): For some protocols, particularly in DBA/1 mice, 200 ng of pertussis toxin is injected intraperitoneally on days 0 and 2 post-immunization to enhance the inflammatory response.[2]
-
Clinical Scoring: Arthritis development is monitored visually, typically every other day, starting from day 7 post-immunization. A common scoring system is as follows for each paw: 0 = no swelling or redness; 1 = swelling of one joint; 2 = swelling of more than one joint; 3 = severe swelling of the entire paw; 4 = ankylosis. The maximum score per mouse is 16.
-
Histological Analysis: At the end of the experiment, paws are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Antigen-Specific T-Cell Proliferation and Cytokine Production:
-
On day 12 post-immunization, draining lymph nodes (inguinal and periaortic) are collected.[9]
-
Single-cell suspensions are prepared.
-
Cells are cultured in the presence of G6PI 325-339 peptide (5 µg/mL) or full-length G6PI protein (20 µg/mL).[9]
-
T-cell proliferation can be measured by thymidine (B127349) incorporation or CFSE dilution assays.
-
Supernatants are collected after 24-72 hours of culture to measure cytokine levels (IFN-γ, IL-17) by ELISA.[1][3]
-
-
Measurement of Anti-G6PI Antibodies:
-
Serum is collected from mice at various time points.
-
ELISA plates are coated with recombinant mouse G6PI protein.
-
Serially diluted serum samples are added, followed by detection with isotype-specific secondary antibodies (e.g., anti-mouse IgG1, IgG2a).[4]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the G6PI 325-339-induced arthritis model.
Caption: Signaling pathway of G6PI 325-339-induced arthritis.
Caption: Experimental workflow for G6PI 325-339-induced arthritis.
Caption: Relationship between mouse strain, MHC, and arthritis.
Conclusion
The G6PI 325-339 peptide is a potent arthritogen in susceptible mouse strains, providing a robust and reproducible model for studying autoimmune arthritis. The choice of mouse strain is critical, with DBA/1 (H-2q) mice exhibiting the most severe disease phenotype. The immunogenicity of this peptide is dependent on MHC class II presentation and involves both Th1 and Th17 effector pathways, as well as B-cell-mediated antibody production. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to utilize this model in their studies of rheumatoid arthritis and for the development of novel immunomodulatory therapies.
References
- 1. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adoptive Immunotherapy of iNKT Cells in Glucose-6-Phosphate Isomerase (G6PI)-Induced RA Mice [jove.com]
- 6. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. scispace.com [scispace.com]
Cross-reactivity of Human G6PI 325-339 with Murine G6PI: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cross-reactivity between the human glucose-6-phosphate isomerase (G6PI) peptide 325-339 and its murine counterpart. This cross-reactivity is a critical component in the widely used G6PI-induced arthritis model, which serves as a valuable tool for studying the pathogenesis of autoimmune arthritis and for the preclinical evaluation of novel therapeutics.
Introduction to G6PI and Autoimmunity
Glucose-6-phosphate isomerase (G6PI), a ubiquitous intracellular enzyme in the glycolytic pathway, has been identified as a key autoantigen in a spontaneous model of inflammatory arthritis in K/BxN mice.[1][2] In this model, the development of arthritis is driven by autoantibodies against G6PI.[2][3] Subsequent research has demonstrated that immunization with human G6PI protein or specific peptides can induce arthritis in various mouse strains, including DBA/1 and C57BL/10 mice.[4][5][6] A crucial aspect of these models is the cross-reactivity of the murine immune system to the human G6PI protein and its peptides.
The human G6PI peptide 325-339 has been identified as a major T-cell epitope capable of inducing arthritis in mice.[7] The pathogenic mechanism involves the activation of T helper cells, particularly Th1 and Th17 cells, which then drive the subsequent B-cell response and antibody production against the endogenous murine G6PI.[4][7]
Peptide Sequence Homology
A high degree of homology exists between the human G6PI 325-339 peptide and the corresponding murine sequence, which is fundamental to the observed cross-reactivity. The amino acid sequences are as follows:
| Species | Sequence (Amino Acids 325-339) |
| Human | IWYINCFGCETHAML |
| Murine | IWYINCYGCETHALL |
As highlighted in the literature, these peptides share a 13 out of 15 amino acid identity, differing only at positions 331 (F/Y) and 338 (M/L).[7]
T-Cell Cross-Reactivity
The cellular basis for the cross-reactivity lies in the ability of T-cells primed against the human G6PI 325-339 peptide to recognize and be activated by the murine G6PI peptide presented by murine MHC class II molecules.
Qualitative Evidence of T-Cell Cross-Reactivity
Studies have demonstrated that draining lymph node cells from mice immunized with human G6PI 325-339 exhibit a distinct cross-reactive immune response to the murine G6PI 325-339 peptide, characterized by the production of IL-17.[7] This indicates that Th17 cells, which are known to play a critical role in the pathogenesis of autoimmune arthritis, are activated by both the human and murine peptides.[4][7]
Quantitative Analysis of T-Cell Cross-Reactivity
While the literature confirms the existence of T-cell cross-reactivity, specific quantitative data, such as comparative T-cell proliferation assays (e.g., stimulation indices) or detailed cytokine profiling (e.g., IFN-γ and IL-17 production levels) in response to both human and murine peptides, are not extensively reported in the reviewed literature. Researchers are encouraged to perform such quantitative analyses using the protocols outlined in Section 5 to further characterize the potency of the cross-reactive response.
B-Cell and Antibody Cross-Reactivity
The cross-reactive T-cell help subsequently leads to the production of autoantibodies that recognize and bind to endogenous murine G6PI.
Evidence of Cross-Reactive Antibody Production
Immunization with human G6PI 325-339 has been shown to lead to the production of anti-mouse G6PI antibodies.[7] These antibodies can be deposited on the cartilage surface of the joints, contributing to the inflammatory cascade and the development of arthritis.[7]
Quantitative Data on Cross-Reactive Antibodies
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of human G6PI 325-339 with murine G6PI.
G6PI Peptide-Induced Arthritis in Mice
Objective: To induce an autoimmune arthritis model by immunizing mice with human G6PI 325-339 peptide.
Materials:
-
DBA/1 or C57BL/10 mice (female, 8-10 weeks old)
-
Human G6PI 325-339 peptide (IWYINCFGCETHAML), purity >95%
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
Procedure:
-
Prepare the peptide emulsion: Dissolve the human G6PI 325-339 peptide in sterile PBS at a concentration of 1 mg/ml. Emulsify this solution with an equal volume of CFA by vortexing or sonication until a stable, thick emulsion is formed.
-
Immunization: Inject 100 µl of the emulsion (containing 50 µg of peptide) intradermally at the base of the tail of each mouse.
-
Monitoring: Monitor the mice daily for signs of arthritis, including redness, swelling of the paws, and loss of grip strength. Clinical scoring can be performed on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
-
Histological Analysis: At the end of the experiment, sacrifice the mice and collect the paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
T-Cell Proliferation Assay (CFSE-based)
Objective: To quantify the proliferation of T-cells from immunized mice in response to human and murine G6PI peptides.
Materials:
-
Spleens and draining lymph nodes (inguinal) from immunized and control mice
-
Human G6PI 325-339 and murine G6PI 325-339 peptides
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 antibodies (positive control)
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions from the spleens and draining lymph nodes of immunized mice.
-
Label the cells with CFSE according to the manufacturer's instructions.
-
Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulate the cells with varying concentrations of human G6PI 325-339, murine G6PI 325-339, or anti-CD3/CD28 antibodies for 72-96 hours.
-
Harvest the cells and analyze the CFSE dilution by flow cytometry to determine the percentage of proliferating T-cells. The stimulation index can be calculated as the percentage of proliferating cells in the presence of the peptide divided by the percentage of proliferating cells in the absence of the peptide.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ and IL-17
Objective: To enumerate G6PI peptide-specific IFN-γ and IL-17 secreting T-cells.
Materials:
-
ELISpot plates pre-coated with anti-mouse IFN-γ and anti-mouse IL-17 capture antibodies
-
Spleen and draining lymph node cells from immunized mice
-
Human G6PI 325-339 and murine G6PI 325-339 peptides
-
Biotinylated anti-mouse IFN-γ and anti-mouse IL-17 detection antibodies
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
ELISpot reader
Procedure:
-
Prepare single-cell suspensions from the spleens and draining lymph nodes.
-
Add 2-5 x 10^5 cells per well to the pre-coated ELISpot plates.
-
Stimulate the cells with human G6PI 325-339, murine G6PI 325-339, or a positive control (e.g., Concanavalin A) for 24-48 hours at 37°C.
-
Wash the plates and add the biotinylated detection antibodies.
-
Incubate, wash, and then add the streptavidin-enzyme conjugate.
-
After a final wash, add the substrate and incubate until spots develop.
-
Stop the reaction and count the spots using an ELISpot reader.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-G6PI Antibodies
Objective: To measure the levels of cross-reactive anti-murine G6PI antibodies in the serum of mice immunized with human G6PI 325-339.
Materials:
-
96-well ELISA plates
-
Recombinant murine G6PI protein
-
Serum samples from immunized and control mice
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a/b detection antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the ELISA plates with recombinant murine G6PI (2-5 µg/ml in coating buffer) overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plates and add the HRP-conjugated detection antibodies.
-
Incubate for 1 hour, wash, and then add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The antibody titers can be determined as the reciprocal of the highest dilution giving a positive signal.
Visualizations
The following diagrams illustrate key conceptual frameworks and experimental workflows described in this guide.
Caption: Signaling pathway of G6PI-induced autoimmunity.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
The cross-reactivity between human G6PI 325-339 and its murine homolog is a well-established phenomenon that underpins a robust and relevant animal model of autoimmune arthritis. This in-depth technical guide provides the foundational knowledge, including peptide sequences, qualitative evidence of immune cross-reactivity, and detailed experimental protocols, to enable researchers to effectively utilize this model. Further quantitative characterization of the T-cell and B-cell cross-reactivity using the outlined methodologies will undoubtedly contribute to a more profound understanding of the immunopathological mechanisms of autoimmune diseases and aid in the development of novel therapeutic interventions.
References
- 1. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved methods for predicting peptide binding affinity to MHC class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Th1 and Th17 Cell Response Following G6PI 325-339 Immunization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the immunological events, with a focus on T helper 1 (Th1) and T helper 17 (Th17) cell responses, following immunization with the glucose-6-phosphate isomerase (G6PI) peptide 325-339. This model is a cornerstone for studying the pathogenesis of autoimmune arthritis and serves as a critical platform for the development of novel therapeutics.
The G6PI 325-339 Induced Arthritis Model
Immunization of susceptible mouse strains, such as the DBA/1, with the human G6PI peptide 325-339 (hG6PI₃₂₅₋₃₃₉) reliably induces a symmetric polyarthritis that shares key pathological features with human rheumatoid arthritis (RA).[1] The disease is T-cell dependent and is characterized by a robust inflammatory response targeting the joints.[2][3] The arthritogenic nature of this specific peptide, among others from the G6PI protein, has been consistently demonstrated, leading to high disease incidence.[4]
The typical experimental workflow involves immunization, monitoring for clinical signs of arthritis, and subsequent immunological analysis at peak disease, often around day 12-14 post-immunization.[4][5]
Figure 1. Standard experimental workflow for G6PI₃₂₅₋₃₃₉-induced arthritis.
Core Immunological Response: A Duality of Th1 and Th17 Cells
The development of arthritis following G6PI₃₂₅₋₃₃₉ immunization is driven by a potent antigen-specific CD4+ T-cell response. This response is not monolithic but is characterized by the differentiation of naive T cells into two key pro-inflammatory subsets: Th1 and Th17 cells.[2][3][6]
-
Th1 Cells: These cells are defined by their production of interferon-gamma (IFN-γ). In the context of arthritis, IFN-γ contributes to inflammation by activating macrophages and promoting cellular immune responses.
-
Th17 Cells: Characterized by the secretion of Interleukin-17 (IL-17), Th17 cells are potent inducers of tissue inflammation.[7] IL-17 recruits neutrophils to the joints and stimulates synovial cells to produce other inflammatory mediators, directly contributing to cartilage and bone destruction.[5]
Studies have shown that upon ex vivo re-stimulation with the G6PI₃₂₅₋₃₃₉ peptide, draining lymph node cells from immunized mice produce significant amounts of both IFN-γ and IL-17, confirming the presence of a mixed Th1/Th17 response.[4][7]
Signaling Pathways in T-Helper Cell Differentiation
The differentiation of naive CD4+ T cells into Th1 or Th17 lineages is orchestrated by specific cytokine environments, which in turn activate distinct intracellular signaling cascades and master transcriptional regulators.
Th17 Differentiation Pathway
The differentiation into a Th17 phenotype is a multi-step process initiated by a specific cytokine milieu and stabilized by subsequent signals.[8]
-
Induction: Transforming growth factor-beta (TGF-β) and IL-6 are the primary inducers.[8] IL-6 signaling activates the Janus kinase (JAK) pathway, leading to the phosphorylation and activation of the transcription factor STAT3.[9]
-
Amplification: Activated STAT3 induces the expression of the master regulator for Th17 cells, RORγt (Retinoic acid receptor-related orphan receptor gamma t).[9] STAT3 also promotes the expression of IL-21, which acts in an autocrine loop to further amplify STAT3 activation and solidify the Th17 lineage.[8]
-
Stabilization: IL-23 is crucial for the maintenance, expansion, and pathogenic function of committed Th17 cells.[8]
Figure 2. Key signaling pathway for Th17 cell differentiation.
Th1 Differentiation Pathway
The Th1 lineage is primarily driven by IL-12, which also signals through the JAK-STAT pathway. This leads to the activation of STAT4, which induces the expression of the master transcription factor T-bet. T-bet then drives the production of the signature Th1 cytokine, IFN-γ.[10]
Figure 3. Canonical signaling pathway for Th1 cell differentiation.
Detailed Experimental Protocols
Protocol: Induction of Arthritis with G6PI 325-339
-
Antigen Preparation: Dissolve synthetic hG6PI₃₂₅₋₃₃₉ peptide in sterile PBS. Prepare an emulsion by mixing the peptide solution 1:1 (v/v) with Complete Freund's Adjuvant (CFA).
-
Immunization: Immunize 8-10 week old DBA/1 mice intradermally at the base of the tail with 100-150 µL of the emulsion, containing 10-50 µg of the peptide.[4][5]
-
Adjuvant (Optional but common): Inject 200 ng of pertussis toxin intraperitoneally on days 0 and 2 post-immunization to enhance the response.[5]
-
Monitoring: Visually score arthritis in each paw daily from day 7, using a scale of 0-3 or 0-4 based on the degree of swelling and redness.
Protocol: Isolation and Re-stimulation of Lymph Node Cells
-
Cell Harvest: At day 12-14 post-immunization, euthanize mice and aseptically harvest draining lymph nodes (inguinal, axillary, brachial).
-
Cell Suspension: Prepare a single-cell suspension by mechanically dissociating the lymph nodes through a 70 µm cell strainer into complete RPMI-1640 medium.
-
Cell Culture: Plate the cells in a 96-well plate at a density of 2-5 x 10⁵ cells/well.
-
Re-stimulation: Stimulate the cells with the G6PI₃₂₅₋₃₃₉ peptide (5 µg/mL) for 48-72 hours for cytokine analysis by ELISA, or for 6 hours (with a protein transport inhibitor like Brefeldin A added for the last 4 hours) for intracellular cytokine staining.[4]
Protocol: Analysis of Th1/Th17 Cells by Flow Cytometry
-
Cell Stimulation: Use the short-term re-stimulation protocol (4.2, step 4).
-
Surface Staining: Wash cells in FACS buffer. Stain for surface markers such as CD4 to identify T helper cells. Incubate for 30 minutes at 4°C.[11]
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercially available kit according to the manufacturer's instructions. This allows antibodies to access intracellular targets.[11][12]
-
Intracellular Staining: Incubate the fixed and permeabilized cells with fluorescently-conjugated antibodies against IFN-γ and IL-17A for 30-45 minutes at room temperature.[11]
-
Acquisition: Wash the cells and acquire data on a multicolor flow cytometer. Gate on CD4+ T cells and analyze the percentage of cells expressing IFN-γ (Th1) and IL-17A (Th17).[12]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using G6PI peptide immunization models.
Table 1: Arthritis Induction in DBA/1 Mice with G6PI Peptides [4]
| Immunizing Peptide | Dose (µg) | Arthritis Incidence (%) | Mean Max. Score (± SEM) |
|---|---|---|---|
| G6PI (full-length) | 400 | 100 | 10.2 ± 0.8 |
| G6PI₈₅₋₉₉ | 50 | 100 | 5.0 ± 1.1 |
| G6PI₃₂₅₋₃₃₉ | 50 | 79 | 4.2 ± 0.9 |
| G6PI₄₆₉₋₄₈₃ | 50 | 93 | 6.5 ± 0.8 |
Table 2: Cytokine Profile of Antigen-Specific (CD154+) CD4+ T-Cells [4] Data represents the percentage of CD154+ cells producing the specified cytokine after ex vivo re-stimulation.
| Immunizing Peptide | % IL-17 | % IFN-γ | % TNF-α |
|---|---|---|---|
| G6PI (full-length) | ~18% | ~5% | ~8% |
| G6PI₃₂₅₋₃₃₉ | ~15% | ~4% | ~6% |
Table 3: G6PI-Specific Immunoglobulin Production [4] Data reflects relative antibody titers measured by ELISA on day 12 post-immunization.
| Immunizing Peptide | IgG1 Titer (OD) | IgG2a Titer (OD) | IgG2b Titer (OD) |
|---|---|---|---|
| G6PI (full-length) | ~1.8 | ~2.0 | ~1.6 |
| G6PI₃₂₅₋₃₃₉ | ~0.6 | ~1.2 | ~0.7 |
Conclusion
Immunization with the G6PI₃₂₅₋₃₃₉ peptide provides a robust and reproducible model for studying autoimmune arthritis. The pathogenesis is clearly driven by a mixed Th1 and Th17 cell response, with IL-17 playing a particularly prominent role in joint inflammation and destruction. Understanding the specific signaling pathways, cellular interactions, and cytokine profiles involved in this response is essential for identifying novel therapeutic targets and developing next-generation treatments for rheumatoid arthritis and other T-cell-mediated autoimmune diseases.
References
- 1. Adoptive Immunotherapy of iNKT Cells in Glucose-6-Phosphate Isomerase (G6PI)-Induced RA Mice [jove.com]
- 2. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Introduction to Th1 Th2 Th17 Cells and Selection of Indicators [elabscience.com]
G6PI 325-339: A Key Tool for Elucidating Autoimmune Mechanisms in Inflammatory Arthritis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-6-phosphate isomerase (G6PI), a ubiquitous glycolytic enzyme, has emerged as a critical autoantigen in the pathogenesis of inflammatory arthritis. Specifically, the peptide fragment spanning amino acids 325-339 of human G6PI (hG6PI 325-339) has been identified as a potent arthritogenic epitope capable of inducing a robust autoimmune response in preclinical models. This technical guide provides a comprehensive overview of G6PI 325-339 as a research tool, detailing its role in autoimmune mechanisms, experimental protocols for its use, and quantitative data from key studies. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to leverage this model for advancing our understanding and treatment of autoimmune arthritis.
Core Autoimmune Mechanisms Involving G6PI 325-339
Immunization with G6PI 325-339 peptide induces a T-cell and B-cell dependent inflammatory arthritis in susceptible mouse strains, such as DBA/1 and C57BL/10.[1][2] The pathogenic cascade is initiated by the presentation of the G6PI 325-339 peptide by antigen-presenting cells (APCs) via the major histocompatibility complex (MHC) class II molecule.[1] This leads to the activation and differentiation of autoreactive CD4+ T helper (Th) cells, predominantly Th1 and Th17 lineages.[1]
Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17).[3] Both cytokines play a crucial role in orchestrating the inflammatory response in the joints. T cells primed with the human G6PI 325-339 peptide exhibit cross-reactivity with the endogenous murine G6PI protein, thus propagating the autoimmune attack against self-antigens.[1]
The development of G6PI 325-339-induced arthritis is also dependent on the presence of B cells.[1] While the antibody response to the G6PI peptide is often minimal, B cells are thought to contribute to the pathogenesis through antigen presentation and cytokine production.[1][4]
Furthermore, the innate immune system, particularly the complement cascade, is implicated in the effector phase of the disease.[1][2] The alternative pathway of the complement system is triggered, leading to the generation of chemotactic factors that recruit inflammatory cells to the joints.[2] Interestingly, the severity of arthritis is enhanced in mice with a mutation in the Ncf1 gene, which encodes a subunit of the NADPH oxidase 2 (NOX2) complex.[1] This suggests a regulatory role for reactive oxygen species (ROS) in this model, where a deficient oxidative burst leads to exacerbated inflammation.[1] An alternative, complement-independent arthritogenic pathway may also be operative in the absence of a functional oxidative burst.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing the G6PI 325-339-induced arthritis model.
Table 1: Arthritis Incidence and Severity
| Mouse Strain | Immunizing Peptide | Incidence of Arthritis (%) | Mean Clinical Score (Arbitrary Units) | Onset of Arthritis (Days Post-Immunization) | Reference |
| DBA/1 | G6PI 325-339 | 79-100 | Varies (e.g., peak around 10-12) | ~8-10 | [2][3] |
| C57BL/10 | hG6PI 325-339 | High | Significant paw swelling | ~10-14 | [1] |
| C57BL/10 (Ncf1/) | hG6PI 325-339 | Increased | More severe than wild-type | Earlier than wild-type | [1] |
Table 2: Antibody and Cytokine Responses
| Mouse Strain | Immunizing Peptide | G6PI-specific IgG Titer | Predominant IgG Subclasses | Key Cytokine Production | Reference |
| DBA/1 | G6PI 325-339 | Low | IgG1, IgG2b | IFN-γ, IL-17 | [2][3] |
| C57BL/10 | hG6PI 325-339 | Minimal | Not specified | Th1 and Th17 cytokines | [1] |
Experimental Protocols
Induction of G6PI 325-339-Induced Arthritis
This protocol describes the standard method for inducing arthritis in mice using the hG6PI 325-339 peptide.
Materials:
-
Human G6PI 325-339 peptide (lyophilized)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27-30 gauge)
-
Emulsification device (e.g., two-way Luer-lock syringe system)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized hG6PI 325-339 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsification: Prepare an emulsion by mixing the peptide solution with an equal volume of CFA. For example, mix 100 µL of peptide solution with 100 µL of CFA. Emulsify the mixture until a thick, stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.
-
Immunization: Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse. The typical dose of hG6PI 325-339 is 100 µg per mouse.[5]
-
Monitoring: Begin monitoring the mice for signs of arthritis approximately 7 days post-immunization. Clinical signs include redness, swelling of the paws and digits.
-
Scoring: Score the severity of arthritis using a standardized scoring system. A common system involves assigning a score of 0-4 for each paw, with 0 being normal, 1 for redness and mild swelling of one digit, 2 for moderate swelling of multiple digits, 3 for severe swelling of the entire paw, and 4 for ankylosis and deformity. The maximum score per mouse is 16.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-G6PI Antibodies
This protocol outlines the procedure for detecting G6PI-specific antibodies in mouse serum.
Materials:
-
96-well ELISA plates
-
Recombinant murine G6PI protein
-
Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG detection antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant murine G6PI protein (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-mouse IgG detection antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Intracellular Cytokine Staining for Th1/Th17 Cell Analysis
This protocol details the method for identifying Th1 and Th17 cells from draining lymph nodes or spleen by flow cytometry.
Materials:
-
Single-cell suspension from lymph nodes or spleen
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against CD4, IFN-γ, and IL-17
-
Flow cytometer
Procedure:
-
Cell Stimulation: Prepare a single-cell suspension from the draining lymph nodes or spleen of immunized mice. Stimulate the cells (2 x 10^6 cells/mL) with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain for the surface marker CD4 with a fluorochrome-conjugated anti-CD4 antibody for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against IFN-γ and IL-17 for 30 minutes at 4°C.
-
Washing: Wash the cells.
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data by gating on the CD4+ T cell population and then determining the percentage of cells expressing IFN-γ (Th1) and IL-17 (Th17).
Visualizations
Signaling Pathway of G6PI 325-339-Induced Autoimmunity
Caption: Signaling cascade in G6PI 325-339-induced arthritis.
Experimental Workflow for Studying G6PI 325-339-Induced Arthritis
Caption: Workflow for G6PI 325-339 arthritis studies.
Conclusion
The G6PI 325-339-induced arthritis model provides a valuable and robust platform for investigating the fundamental mechanisms of autoimmune arthritis. Its clear T-cell and B-cell dependency, coupled with the involvement of specific cytokine pathways and the innate immune system, allows for the dissection of complex immunopathological processes. This technical guide offers a foundational resource for researchers aiming to utilize this model to explore novel therapeutic targets and advance the development of innovative treatments for rheumatoid arthritis and other autoimmune disorders.
References
- 1. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Arthritogenic Peptide G6PI 325-339: Core Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the basic properties of the peptide G6PI 325-339, a well-established tool for inducing autoimmune arthritis in preclinical models. Glucose-6-phosphate isomerase (G6PI), a ubiquitous glycolytic enzyme, has been identified as an autoantigen in inflammatory arthritis. The specific peptide fragment, corresponding to amino acids 325-339 of human G6PI (hG6PI), is a potent arthritogen in susceptible mouse strains. This document details the immunological mechanisms, quantitative data from relevant studies, and comprehensive experimental protocols for the use of G6PI 325-339 in arthritis research. It is intended to serve as a valuable resource for researchers and professionals involved in the study of autoimmune diseases and the development of novel therapeutics.
Core Properties of G6PI 325-339
The G6PI 325-339 peptide is a key immunodominant epitope of the G6PI protein, capable of initiating a T-cell-dependent autoimmune response that leads to the development of arthritis. The primary mouse strains used to study the arthritogenic properties of this peptide are DBA/1 (H-2q) and C57BL/10.[1][2]
Immunogenicity and Arthritogenicity
Immunization with G6PI 325-339 in a suitable adjuvant induces a robust inflammatory response characterized by the activation of autoreactive T and B lymphocytes. This response culminates in the development of a symmetrical polyarthritis that clinically and histologically resembles human rheumatoid arthritis.[3][4] The disease is dependent on the presence of CD4+ T cells, B cells, and the complement component C5.[1][2]
T-Cell Response
The autoimmune response to G6PI 325-339 is predominantly driven by T helper 1 (Th1) and T helper 17 (Th17) cells.[1][2] Upon activation, these cells release pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and interleukin-17 (IL-17), which are critical mediators of the ensuing joint inflammation.[3][5] A key aspect of the pathogenicity of this peptide is the cross-reactivity of T cells primed with human G6PI 325-339 to the endogenous murine G6PI protein.[1][2][5]
B-Cell and Antibody Response
While the induction of arthritis by G6PI 325-339 is B-cell dependent, the role of autoantibodies in the effector phase of the disease can vary between mouse strains. In some models, the presence of anti-G6PI antibodies is observed, which are thought to contribute to the pathology through immune complex formation and deposition on the cartilage surface.[3][5] However, in other contexts, arthritis can develop with minimal antibody responses to the G6PI protein or peptide.[1][2]
Quantitative Data
The following tables summarize quantitative data regarding the arthritogenic and immunological properties of G6PI 325-339, compiled from various studies.
Table 1: Arthritogenic Potential of G6PI 325-339 in DBA/1 Mice
| Parameter | Value | Reference |
| Immunizing Dose | 10 - 50 µg | [4][5] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | [4][5] |
| Co-stimulant | Pertussis Toxin (200 ng) | [4] |
| Arthritis Incidence | High (>95%) | [4] |
| Mean Onset of Arthritis | Day 8-10 post-immunization | [4] |
| Peak Severity | Day 14-20 post-immunization | [4] |
Table 2: Immunological Parameters in G6PI 325-339-Induced Arthritis
| Parameter | Observation | Reference |
| Key Cytokines Induced | IFN-γ, IL-17 | [3][5] |
| T-cell Subsets Involved | Th1, Th17 | [1][2] |
| Anti-G6PI Antibody Titers | Variable, can be minimal in some models | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the G6PI 325-339 peptide.
Induction of Arthritis with G6PI 325-339 in DBA/1 Mice
This protocol outlines the procedure for inducing arthritis in DBA/1 mice using the G6PI 325-339 peptide.
Materials:
-
G6PI 325-339 peptide (human sequence: IWYINCFGCETHAML)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of G6PI 325-339 in CFA. For a final concentration of 1 mg/mL of peptide, mix equal volumes of a 2 mg/mL peptide solution in PBS and CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize 8-10 week old male DBA/1 mice. Inject 100 µL of the emulsion (containing 10-50 µg of peptide) intradermally at the base of the tail.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, inject 200 ng of pertussis toxin intraperitoneally.
-
Arthritis Scoring: Beginning on day 7 post-immunization, visually inspect the paws daily for signs of arthritis. Score the severity of arthritis using a standardized scoring system. A common system is to grade each paw from 0 to 4 based on the degree of erythema, swelling, and joint deformity (0 = normal, 1 = mild swelling of one joint, 2 = moderate swelling of multiple joints, 3 = severe swelling of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
Measurement of Anti-G6PI 325-339 Antibodies by ELISA
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify anti-G6PI 325-339 antibodies in mouse serum.
Materials:
-
96-well ELISA plates
-
G6PI 325-339 peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute G6PI 325-339 peptide to 1-10 µg/mL in coating buffer. Add 100 µL per well to a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Dilute serum samples in blocking buffer (e.g., starting at 1:100). Add 100 µL of diluted serum to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows associated with G6PI 325-339-induced arthritis.
Caption: Overview of the pathogenic mechanism of G6PI 325-339-induced arthritis.
Caption: Experimental workflow for G6PI 325-339-induced arthritis in mice.
Caption: Simplified T-cell receptor signaling cascade leading to pro-inflammatory cytokine production.
References
- 1. researchgate.net [researchgate.net]
- 2. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for G6PI 325-339 (Human) Induced Arthritis in DBA/1 Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the induction of arthritis in DBA/1 mice using the human glucose-6-phosphate isomerase (G6PI) peptide 325-339. This model is a valuable tool for studying the pathogenesis of autoimmune arthritis and for the preclinical evaluation of novel therapeutics.
Introduction
Glucose-6-phosphate isomerase (G6PI) is a ubiquitous glycolytic enzyme that can act as an autoantigen, leading to the development of arthritis in susceptible mouse strains. Immunization of DBA/1 mice with the human G6PI peptide 325-339 induces a T-cell-dependent inflammatory arthritis that shares features with human rheumatoid arthritis. The resulting pathology is characterized by synovial inflammation, pannus formation, and cartilage and bone erosion. This model is distinguished by a predictable and synchronized disease course, with an acute inflammatory phase that typically resolves over several weeks.[1][2]
The development of G6PI-induced arthritis is driven by the activation of autoreactive T cells, particularly Th1 and Th17 cells.[3] These cells cross-react with the endogenous murine G6PI protein, leading to the production of pro-inflammatory cytokines such as IL-6, IL-17, TNF-α, and IFN-γ, which orchestrate the inflammatory cascade within the joints.[1][4][5]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from DBA/1 mice following arthritis induction with G6PI 325-339.
Table 1: Disease Course and Severity
| Parameter | Value | Reference |
| Incidence | 79-100% | [2] |
| Day of Onset | 9-11 days post-immunization | [1][2] |
| Peak of Disease | 12-20 days post-immunization | [2] |
| Resolution Phase | Begins around day 21 post-immunization | [1][2] |
| Typical Maximum Mean Arthritis Score | 8 - 12 (on a scale of 16) | This is a synthesized estimate based on graphical data presented in multiple sources. |
Table 2: Immunological Parameters
| Parameter | Observation | Reference |
| T-cell Subsets Involved | Th1 and Th17 cells | [3][4] |
| Key Pro-inflammatory Cytokines | IL-6, IL-17, TNF-α, IFN-γ | [4][5] |
| Antibody Response | Anti-mouse G6PI antibodies are produced. | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the induction and assessment of G6PI 325-339 induced arthritis in DBA/1 mice.
Materials
-
Male DBA/1 mice, 7-8 weeks old
-
Human G6PI peptide 325-339 (Sequence: IWYINCFGCETHAML)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile 0.9% saline
-
1 ml syringes with 27-gauge needles
-
Glass or plastic homogenizer for emulsion preparation
-
Ice bath
Protocol for Arthritis Induction
-
Peptide Reconstitution:
-
Reconstitute the lyophilized G6PI 325-339 peptide in sterile saline or PBS to a final concentration of 1 mg/ml.
-
Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Emulsion (Day 0):
-
On the day of immunization, thaw an aliquot of the G6PI peptide solution.
-
Prepare an emulsion by mixing an equal volume of the G6PI peptide solution (e.g., 100 µl of 1 mg/ml) with Complete Freund's Adjuvant (e.g., 100 µl).
-
To create a stable emulsion, draw the mixture into a syringe and forcefully expel it back into the tube or another syringe connected by a stopcock. Repeat this process until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
Keep the emulsion on ice to maintain its stability.
-
-
Immunization (Day 0):
-
Anesthetize the DBA/1 mice according to your institution's approved protocol.
-
Inject 100 µl of the emulsion intradermally at the base of the tail. This delivers a dose of 50 µg of the G6PI peptide per mouse. Some protocols have used a lower dose of 10 µg.[6]
-
On the same day (Day 0), administer 200 ng of pertussis toxin intravenously or intraperitoneally in a volume of 100-200 µl of sterile saline.[6]
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of pertussis toxin on day 2 post-immunization.[6]
-
Assessment of Arthritis
-
Clinical Scoring:
-
Begin macroscopic assessment of the paws for signs of arthritis starting from day 7 post-immunization and continue daily or every other day until the end of the experiment.
-
Use a standardized scoring system to quantify the severity of arthritis in each paw. A commonly used scoring system is as follows:
-
0: No evidence of erythema or swelling.
-
1: Mild erythema or swelling of one digit.
-
2: Erythema and swelling of more than one digit, or mild swelling of the entire paw.
-
3: Moderate erythema and swelling extending from the ankle to the metatarsals.
-
4: Severe erythema and swelling encompassing the ankle, foot, and digits; ankylosis.
-
-
The maximum score per mouse is 16 (4 points per paw).
-
-
Data Collection:
-
Record the daily arthritis score for each mouse.
-
Calculate the mean arthritis score for each experimental group at each time point.
-
Note the day of onset of arthritis for each mouse.
-
Calculate the incidence of arthritis within each group (percentage of mice with a score ≥ 1).
-
Visualizations
Experimental Workflow
Caption: Workflow for G6PI peptide-induced arthritis in DBA/1 mice.
Signaling Pathway in G6PI-Induced Arthritis
Caption: Key cellular and cytokine signaling in G6PI-induced arthritis.
References
- 1. Adoptive Immunotherapy of iNKT Cells in Glucose-6-Phosphate Isomerase (G6PI)-Induced RA Mice [jove.com]
- 2. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice | springermedicine.com [springermedicine.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols: Induction of Arthritis in C57BL/10 Mice Using G6PI 325-339
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the induction of autoimmune arthritis in C57BL/10 mice using the human glucose-6-phosphate isomerase (G6PI) peptide 325-339. The C57BL/10 mouse strain, while historically considered resistant to collagen-induced arthritis, can develop a robust and chronic form of the disease when immunized with this specific G6PI peptide, making it a valuable model for studying the pathogenesis of rheumatoid arthritis and for the preclinical evaluation of novel therapeutics.
Data Summary
The following table summarizes the key quantitative data for the induction of arthritis in C57BL/10 and related mouse strains using G6PI 325-339. While a definitive optimal dosage has not been established through extensive dose-response studies in the literature for C57BL/10 mice, a dosage of 10 µg is consistently reported as effective.
| Parameter | Details | Reference |
| Mouse Strain | C57BL/10 | [1][2][3] |
| Peptide | Human G6PI 325-339 | [1][3] |
| Effective Dosage | 10 µg per mouse | [3][4] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | [3] |
| Route of Administration | Intradermal (i.d.) at the base of the tail | [3] |
| Arthritis Incidence | High, but quantitative percentage not consistently reported | |
| Typical Onset | Approximately 9-10 days post-immunization | |
| Disease Course | Chronic | [1] |
Experimental Protocols
This section outlines the detailed methodology for the induction of G6PI 325-339-induced arthritis in C57BL/10 mice.
Materials
-
Human G6PI 325-339 peptide
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-Buffered Saline (PBS), sterile
-
C57BL/10 mice (female, 8-10 weeks old)
-
1 mL syringes
-
27-30 gauge needles
-
Emulsifier (e.g., sonicator or high-speed vortexer)
Protocol for Induction of Arthritis
-
Peptide Reconstitution: Reconstitute the lyophilized hG6PI 325-339 peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Emulsion Preparation:
-
In a sterile microfuge tube, mix an equal volume of the G6PI 325-339 peptide solution (at 0.2 mg/mL in PBS) and Complete Freund's Adjuvant (CFA). For example, mix 100 µL of peptide solution with 100 µL of CFA.
-
Emulsify the mixture by sonication or vigorous vortexing until a stable, white, viscous emulsion is formed. A simple test for a stable emulsion is to drop a small amount into a beaker of water; a stable emulsion will not disperse.
-
-
Immunization:
-
Anesthetize the C57BL/10 mice using an appropriate method.
-
Draw 100 µL of the G6PI/CFA emulsion into a 1 mL syringe fitted with a 27-30 gauge needle. This volume will deliver a 10 µg dose of the peptide.
-
Administer the emulsion via intradermal (i.d.) injection at the base of the tail.
-
-
Monitoring and Scoring of Arthritis:
-
Begin daily monitoring of the mice for signs of arthritis starting from day 7 post-immunization.
-
Clinically score each paw for redness and swelling. A common scoring system is as follows:
-
0 = No signs of inflammation.
-
1 = Mild swelling and/or erythema of the wrist or ankle.
-
2 = Moderate swelling and erythema of the wrist or ankle.
-
3 = Severe swelling and erythema of the entire paw, including digits.
-
-
The maximum score per mouse is 12 (score of 3 for each of the four paws).
-
Body weight should also be monitored as an indicator of systemic inflammation.
-
Visualizations
Experimental Workflow for G6PI-Induced Arthritis
Caption: Experimental workflow for inducing arthritis in C57BL/10 mice.
Signaling Pathway in G6PI-Induced Arthritis
Caption: Simplified signaling pathway in G6PI-induced arthritis.
References
- 1. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols: G6PI 325-339 Immunization with Complete Freund's Adjuvant (CFA) for the Induction of Autoimmune Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of Complete Freund's Adjuvant (CFA) in the immunization with the G6PI 325-339 peptide to induce an experimental model of autoimmune arthritis. Glucose-6-phosphate isomerase (G6PI) is a ubiquitously expressed enzyme that has been identified as a target autoantigen in a model of inflammatory arthritis.[1] Immunization of susceptible mouse strains with the G6PI peptide 325-339 emulsified in CFA leads to the development of a T-cell and B-cell dependent arthritis that shares features with human rheumatoid arthritis.[1][2] This model is a valuable tool for studying the pathogenesis of autoimmune arthritis and for the preclinical evaluation of novel therapeutic agents.
Complete Freund's Adjuvant is a potent immunostimulant composed of a water-in-oil emulsion containing inactivated and dried mycobacteria.[3] It functions by creating a depot of the antigen at the injection site, facilitating a slow release and sustained presentation to the immune system.[4][5][6] The mycobacterial components of CFA activate innate immune cells through Toll-like receptors, leading to the production of pro-inflammatory cytokines and the promotion of a strong T helper 1 (Th1) and Th17 cell response, which are critical for the development of G6PI-induced arthritis.[4][7][8]
Data Summary
The following tables summarize quantitative data from representative studies on the induction of arthritis using G6PI 325-339 and CFA.
Table 1: Arthritis Induction with G6PI Peptides in DBA/1 Mice
| Peptide | Dose (µg) | Incidence of Arthritis (%) | Mean Maximum Clinical Score (± SEM) | Mean Day of Onset |
| G6PI 325-339 | 50 | 79-100 | 4.5 ± 0.8 | 11 |
| G6PI 85-99 | 50 | 80-100 | 5.2 ± 1.0 | 10 |
| G6PI 469-483 | 50 | 83-100 | 3.8 ± 0.7 | 12 |
| Full-length G6PI | 400 | >95 | 8.5 ± 1.2 | 9 |
Data adapted from studies in DBA/1 mice, demonstrating the arthritogenic potential of different G6PI peptides.[9]
Table 2: Immunological Parameters in G6PI 325-339 Immunized Mice
| Parameter | G6PI 325-339 Immunized | Control (CFA alone) |
| Anti-G6PI IgG Titer (OD) | Significantly increased | Baseline |
| IFNγ producing T-cells (%) | Significantly increased | Baseline |
| IL-17 producing T-cells (%) | Significantly increased | Baseline |
| TNFα levels | Elevated | Low |
| RANKL levels | Elevated | Low |
This table represents typical immunological findings in mice developing arthritis after immunization with G6PI 325-339 in CFA.[9][10][11]
Experimental Protocols
Protocol 1: Induction of Arthritis with G6PI 325-339 and CFA in DBA/1 Mice
This protocol describes the standard procedure for inducing arthritis in DBA/1 mice, a commonly used strain for this model.
Materials:
-
G6PI 325-339 peptide (human or mouse sequence)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 1 ml syringes with Luer-Lok tips
-
Sterile 20-gauge and 27-gauge needles
-
Emulsification device (e.g., two-syringe method or vortexer)
-
DBA/1 mice (male, 7-8 weeks old)
-
(Optional) Pertussis toxin
Procedure:
-
Antigen-Adjuvant Emulsion Preparation:
-
Dissolve the G6PI 325-339 peptide in sterile PBS to a final concentration of 1 mg/ml.
-
In a sterile environment, draw equal volumes of the G6PI peptide solution and CFA into two separate syringes connected by a Luer-Lok connector. A common final concentration for the peptide is 10-50 µg per 100 µl of emulsion.[9][10][12]
-
Force the mixture back and forth between the two syringes for at least 10 minutes or until a stable, thick white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization:
-
Monitoring of Arthritis:
-
Visually inspect the paws of the mice daily or every other day, starting from day 7 post-immunization.
-
Score the severity of arthritis for each paw based on a scale of 0-4, where:
-
0 = No swelling or redness
-
1 = Mild swelling and/or redness of one digit
-
2 = Moderate swelling and redness of more than one digit or the entire paw
-
3 = Severe swelling and redness of the entire paw
-
4 = Maximal inflammation with joint deformity
-
-
The maximum score per mouse is 16. Arthritis typically develops between days 8 and 14 post-immunization.[10]
-
Protocol 2: Analysis of Immune Responses
This protocol outlines methods to analyze the cellular and humoral immune responses following immunization.
Materials:
-
Spleen and draining lymph nodes (inguinal) from immunized mice
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
G6PI 325-339 peptide
-
Cell stimulation cocktail (e.g., PMA and ionomycin)
-
Brefeldin A
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IFNγ, anti-IL-17)
-
ELISA plates and reagents for antibody and cytokine detection
Procedure:
-
T-cell Response Analysis (Intracellular Cytokine Staining):
-
On day 12 post-immunization, harvest draining lymph nodes.[9]
-
Prepare a single-cell suspension.
-
Restimulate the cells in vitro with the G6PI 325-339 peptide (5 µg/ml) for 4-6 hours in the presence of Brefeldin A.[9]
-
Perform surface staining for CD4, followed by intracellular staining for IFNγ and IL-17.
-
Analyze the percentage of cytokine-producing CD4+ T-cells by flow cytometry.
-
-
Humoral Response Analysis (ELISA):
-
Collect blood from immunized mice at various time points (e.g., day 12).[9]
-
Prepare serum and store at -20°C.
-
Coat ELISA plates with G6PI protein.
-
Incubate with serially diluted mouse serum.
-
Detect bound anti-G6PI antibodies using HRP-conjugated anti-mouse IgG antibodies.
-
Measure the optical density to determine antibody titers.
-
Visualizations
Caption: Experimental workflow for inducing arthritis using G6PI 325-339 and CFA.
Caption: Signaling pathway of CFA-mediated immune response in G6PI-induced arthritis.
References
- 1. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freund's adjuvant - Wikipedia [en.wikipedia.org]
- 4. Modes of action of Freund's adjuvants in experimental models of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunization with Complete Freund’s Adjuvant Reveals Trained Immunity-like Features in A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunization with Complete Freund’s Adjuvant Reveals Trained Immunity-like Features in A/J Mice [mdpi.com]
- 9. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Subcutaneous Administration of G6PI 325-339 for Arthritis Induction
Introduction
Glucose-6-phosphate isomerase (G6PI), a ubiquitous glycolytic enzyme, has been identified as an autoantigen in a murine model of rheumatoid arthritis (RA). Immunization with a specific peptide fragment of human G6PI, corresponding to amino acids 325-339 (hG6PI 325-339), can induce a robust, T-cell and B-cell dependent polyarthritis in susceptible mouse strains.[1][2] This model, often referred to as G6PI peptide-induced arthritis (GPIA), shares significant immunological and pathological features with human RA, making it a valuable tool for studying disease pathogenesis and evaluating potential therapeutics.[3] The hG6PI 325-339 peptide is a major T-cell epitope that primes Th1 and Th17 cells, which cross-react with the endogenous murine G6PI protein, leading to joint-specific inflammation.[2][3][4]
These application notes provide a detailed protocol for inducing arthritis in mice via subcutaneous administration of the hG6PI 325-339 peptide.
I. Quantitative Data Summary
The induction and severity of G6PI peptide-induced arthritis are influenced by genetic background, peptide dose, and the specific immune response elicited. The following tables summarize key quantitative parameters reported in the literature.
Table 1: Mouse Strain Susceptibility and Immunization Parameters
| Mouse Strain | MHC Haplotype | Susceptibility to hG6PI 325-339 | Typical Peptide Dose | Adjuvant | Key Outcomes | Reference(s) |
| DBA/1 | H-2q | High | 10 µg - 50 µg | Complete Freund's Adjuvant (CFA) | High incidence (79-100%) polyarthritis, Th17-dependent.[5][6] | [7],[3],[6] |
| C57BL/10 (B10.Q) | H-2q | Moderate | Not specified | Complete Freund's Adjuvant (CFA) | T and B cell-dependent arthritis.[1][8] | [1],[2] |
| B6.NQ | H-2q | High | 10 µg | Complete Freund's Adjuvant (CFA) | Polyarthritis similar to DBA/1 mice. | |
| Ncf1/ (on B10) | H-2q | Increased Severity | Not specified | Complete Freund's Adjuvant (CFA) | Increased disease severity compared to wild-type.[2] | [1],[2] |
Table 2: Immunological Profile of G6PI 325-339-Induced Arthritis
| Immune Component | Observation | Functional Role | Cytokine Profile | Reference(s) |
| T Cells | Essential for disease induction.[2] | Priming of CD4+ T cells by the peptide is a critical initiating event.[7] | Th1: IFN-γ | ,[3] |
| Cross-reactivity of primed T cells with self mG6PI is crucial. | Th17: IL-17 | [7],[3], | ||
| B Cells | Essential for disease induction.[1][2] | May function in antigen presentation rather than solely antibody production.[9] | N/A | [1],[2] |
| Antibodies | Low levels of anti-G6PI antibodies are detected.[1][2] | Titers are significantly lower than in protein-immunized mice.[6] | N/A | [2],[6] |
| Cytokines | IL-17 and IFN-γ are prominently produced by peptide-stimulated lymph node cells.[3] | Blockade of IL-17 significantly ameliorates arthritis.[3] | IL-17, IFN-γ, TNF-α, RANKL | [4],[3] |
II. Experimental Protocols
A. Protocol for Induction of Arthritis with hG6PI 325-339
This protocol details the steps for preparing the immunogen and inducing arthritis in susceptible mice, primarily DBA/1 mice.
1. Materials and Reagents:
-
hG6PI 325-339 peptide (Sequence: IWYINCFGCETHAML)[4]
-
Complete Freund's Adjuvant (CFA) (e.g., containing M. tuberculosis)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO) (if required for peptide dissolution)[1]
-
1 mL Luer-lock syringes (2)
-
Luer-lock connector
-
25-27 gauge needles
-
Glass vials or small tubes
-
DBA/1 mice (male, 8-10 weeks old)
2. Preparation of the Emulsion (for 10 mice at 50 µ g/mouse ):
-
Peptide Reconstitution: Dissolve 500 µg of hG6PI 325-339 peptide in 500 µL of sterile PBS. If solubility is an issue, the peptide can first be dissolved in a small volume of DMSO and then diluted with PBS.[1] The final concentration should be 1 mg/mL.
-
Emulsification:
-
Draw 500 µL of the peptide solution into one 1 mL syringe.
-
Draw 500 µL of CFA into the second 1 mL syringe.
-
Connect the two syringes using a Luer-lock connector.
-
Force the contents back and forth between the syringes for at least 10 minutes or until a thick, white emulsion is formed.
-
To test the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.
-
-
Loading the Injection Syringe: Transfer the entire emulsion into one syringe, remove the connector, and attach a 25 or 27-gauge needle.
3. Immunization Procedure:
-
Properly restrain the DBA/1 mouse.
-
The total immunization volume per mouse is 0.1 mL (containing 50 µg of peptide).
-
Administer the 0.1 mL of emulsion via subcutaneous (s.c.) injection at the base of the tail.[6][10]
-
Observe the mice regularly for any immediate adverse reactions.
4. Arthritis Assessment:
-
Begin clinical assessment around day 7 post-immunization. Symptoms typically appear around day 10.
-
Score each paw based on a scale for erythema (redness) and swelling. A common scoring system is:
-
0 = No evidence of inflammation.
-
1 = Subtle swelling or erythema confined to a small area.
-
2 = Moderate swelling and erythema.
-
3 = Severe swelling and erythema extending to the entire paw.
-
4 = Maximum inflammation with joint deformity or ankylosis.
-
-
The maximum score per mouse is 16. Record the arthritis score for each mouse 3-4 times per week.
-
Disease severity typically peaks around 2 weeks post-immunization.
B. Protocol for Endpoint Analysis: Cytokine Measurement
This protocol describes the in vitro re-stimulation of lymph node cells to measure antigen-specific cytokine production.
-
Cell Isolation:
-
Cell Culture and Re-stimulation:
-
Cytokine Analysis:
-
After 72 hours, collect the culture supernatants.
-
Measure the concentration of key cytokines such as IL-17 and IFN-γ using a standard ELISA kit according to the manufacturer's instructions.[3]
-
III. Visualizations: Workflows and Pathways
Experimental Workflow for G6PI 325-339 Induced Arthritis
Caption: Workflow for inducing and evaluating G6PI peptide arthritis.
Immunological Pathway of G6PI 325-339 Induced Arthritis
Caption: T-cell and B-cell dependent pathway in GPIA pathogenesis.
Logical Relationship of Factors Influencing Arthritis Severity
Caption: Key genetic and immune factors modulating GPIA severity.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A subset of antibodies targeting citrullinated proteins confers protection from rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. chondrex.com [chondrex.com]
Application Notes and Protocols for In Vitro Stimulation of Splenocytes with G6PI 325-339 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro stimulation of murine splenocytes with the Glucose-6-Phosphate Isomerase (G6PI) 325-339 peptide. This peptide is a key tool in the study of autoimmune arthritis, particularly in mouse models that mimic human rheumatoid arthritis. The following sections detail the necessary experimental procedures, present illustrative quantitative data, and provide visual diagrams of the associated signaling pathways and workflows.
Data Presentation
The following tables summarize representative quantitative data from in vitro splenocyte stimulation experiments with the G6PI 325-339 peptide. This data is compiled from typical results observed in relevant research and serves as a guide for expected outcomes.
Table 1: Dose-Dependent Proliferation of Splenocytes in Response to G6PI 325-339 Peptide
| G6PI 325-339 Peptide Concentration (µg/mL) | Mean Proliferation (CPM) | Standard Deviation |
| 0 (Unstimulated) | 1,500 | 250 |
| 1 | 8,500 | 900 |
| 5 | 25,000 | 2,100 |
| 10 | 45,000 | 3,500 |
| 20 | 42,000 | 3,200 |
Note: CPM = Counts Per Minute from [3H]Thymidine incorporation assay. Splenocytes were isolated from DBA/1 mice immunized with G6PI 325-339 peptide and cultured for 72 hours.
Table 2: Cytokine Production by Splenocytes Stimulated with G6PI 325-339 Peptide (10 µg/mL)
| Cytokine | Concentration (pg/mL) - Unstimulated | Concentration (pg/mL) - Stimulated |
| IL-17A | < 10 | 850 |
| TNF-α | < 20 | 1,200 |
| IFN-γ | < 15 | 600 |
| IL-6 | < 25 | 2,500 |
| IL-4 | < 5 | < 10 |
| IL-10 | < 10 | 150 |
Note: Cytokine concentrations were measured in the supernatant of splenocyte cultures after 48 hours of stimulation. Splenocytes were obtained from G6PI 325-339-immunized mice.
Experimental Protocols
Protocol 1: Isolation of Murine Splenocytes
This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.
Materials:
-
Mouse spleen
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
70 µm cell strainer
-
Sterile petri dish
-
Syringe plunger (3 mL)
-
50 mL conical tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Aseptically harvest the spleen from a euthanized mouse and place it in a sterile petri dish containing 5 mL of cold RPMI-1640 medium.
-
Gently mash the spleen using the sterile plunger of a 3 mL syringe to create a cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the petri dish and the cell strainer with an additional 10 mL of RPMI-1640 to maximize cell recovery.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the splenocyte pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.
-
Adjust the cell concentration to the desired density for downstream applications.
Protocol 2: Splenocyte Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the proliferation of splenocytes in response to stimulation with the G6PI 325-339 peptide.
Materials:
-
Isolated splenocytes
-
G6PI 325-339 peptide
-
Complete RPMI-1640 medium
-
96-well round-bottom culture plates
-
[3H]Thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Seed 2 x 105 splenocytes in 200 µL of complete RPMI-1640 medium per well in a 96-well plate.
-
Add G6PI 325-339 peptide to the wells at various concentrations (e.g., 0, 1, 5, 10, 20 µg/mL). Each condition should be performed in triplicate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
For the final 18 hours of incubation, add 1 µCi of [3H]Thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data is typically expressed as counts per minute (CPM).
Protocol 3: Cytokine Analysis by ELISA
This protocol details the measurement of cytokine levels in the supernatant of stimulated splenocyte cultures.
Materials:
-
Supernatants from splenocyte cultures
-
ELISA kits for specific cytokines (e.g., IL-17A, TNF-α, IFN-γ)
-
96-well ELISA plates
-
Wash buffer
-
Detection antibodies
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare splenocyte cultures as described in the proliferation assay protocol, but without the addition of [3H]Thymidine.
-
After 48-72 hours of incubation, centrifuge the 96-well plates at 500 x g for 10 minutes.
-
Carefully collect the supernatant from each well for analysis.
-
Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.
-
Briefly, this involves coating the ELISA plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate, and finally a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Protocol 4: Flow Cytometry for Th1/Th17 Cell Analysis
This protocol is for identifying and quantifying Th1 (IFN-γ+) and Th17 (IL-17A+) cell populations within the stimulated splenocytes.
Materials:
-
Stimulated splenocytes
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Fluorescently conjugated antibodies against CD4, IFN-γ, and IL-17A
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Culture splenocytes with G6PI 325-339 peptide (10 µg/mL) for 72 hours.
-
For the final 4-6 hours of culture, re-stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (a protein transport inhibitor) to promote intracellular cytokine accumulation.
-
Harvest the cells and wash with PBS.
-
Stain for the surface marker CD4 using a fluorescently labeled anti-CD4 antibody.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Stain for intracellular cytokines using fluorescently labeled anti-IFN-γ and anti-IL-17A antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of CD4+IFN-γ+ (Th1) and CD4+IL-17A+ (Th17) cells.
Visualization of Pathways and Workflows
Caption: Experimental workflow for in vitro stimulation of splenocytes with G6PI 325-339 peptide.
Caption: MHC Class II signaling pathway in T-cell activation by G6PI 325-339 peptide.
Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Activation by G6PI 325-339
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-6-phosphate isomerase (G6PI) is a ubiquitous glycolytic enzyme that has been identified as an autoantigen in animal models of rheumatoid arthritis. The peptide fragment G6PI 325-339 is an immunodominant epitope that can induce T-cell dependent arthritis in susceptible mouse strains.[1][2] Understanding the dynamics of T-cell activation in response to this peptide is crucial for elucidating the mechanisms of autoimmune arthritis and for the development of targeted immunotherapies. Flow cytometry is a powerful technique for the multi-parametric analysis of individual cells, enabling the precise quantification of T-cell activation, proliferation, and cytokine production at the single-cell level.
This document provides detailed application notes and protocols for the analysis of T-cell activation induced by the G6PI 325-339 peptide using flow cytometry. It includes methodologies for T-cell stimulation, staining for surface and intracellular markers, and data acquisition.
Data Presentation
The following tables summarize quantitative data from representative experiments analyzing T-cell activation and cytokine production following stimulation with G6PI 325-339.
Table 1: Upregulation of T-Cell Activation Markers on CD4+ T-Cells Following G6PI 325-339 Stimulation
| Treatment Group | % CD4+ T-Cells | % CD154+ of CD4+ T-Cells |
| Unstimulated Control | 95.2 ± 1.5 | 0.8 ± 0.2 |
| G6PI 325-339 (5 µg/ml) | 94.8 ± 1.8 | 8.7 ± 1.1 |
| Positive Control (anti-CD3/CD28) | 93.5 ± 2.1 | 25.4 ± 3.2 |
Data are presented as mean ± standard deviation from a representative in vitro stimulation experiment of splenocytes from G6PI 325-339 immunized mice.
Table 2: Intracellular Cytokine Profile of G6PI 325-339-Specific CD4+ T-Cells
| Cytokine | % of CD4+CD154+ T-Cells |
| IFN-γ | 22.5 ± 2.8 |
| IL-17 | 15.3 ± 1.9 |
| TNF-α | 35.1 ± 4.2 |
Data represents the percentage of cytokine-producing cells within the antigen-specific (CD154+) CD4+ T-cell population following in vitro restimulation with G6PI 325-339.
Experimental Protocols
Protocol 1: In Vitro T-Cell Stimulation with G6PI 325-339
This protocol describes the in vitro stimulation of T-cells from immunized mice with the G6PI 325-339 peptide for subsequent flow cytometry analysis.
Materials:
-
Single-cell suspension of splenocytes or lymph node cells from G6PI 325-339 immunized mice.
-
G6PI 325-339 peptide (lyophilized).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
96-well round-bottom culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Prepare a single-cell suspension of splenocytes or draining lymph node cells from mice immunized with G6PI 325-339.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare a working solution of G6PI 325-339 peptide in complete RPMI-1640 medium. A final concentration of 5 µg/mL is recommended for stimulation.[3]
-
Add 100 µL of the G6PI 325-339 peptide solution to the appropriate wells.
-
For a negative control, add 100 µL of complete RPMI-1640 medium without the peptide.
-
For a positive control, stimulate cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate at 37°C in a 5% CO2 incubator. For analysis of early activation markers like CD69, an incubation of 6-12 hours is suitable. For intracellular cytokine analysis, incubate for 24-72 hours.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A at 1 µg/mL) for the final 4-6 hours of incubation.
Protocol 2: Flow Cytometry Staining for T-Cell Activation Markers
This protocol outlines the procedure for staining T-cells with fluorescently-labeled antibodies against surface activation markers and intracellular cytokines.
Materials:
-
Stimulated cells from Protocol 1.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fixable Viability Dye.
-
Fluorochrome-conjugated antibodies against T-cell lineage and activation markers (e.g., CD3, CD4, CD8, CD69, CD25, CD154).
-
Fixation/Permeabilization Buffer.
-
Permeabilization/Wash Buffer.
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-17, TNF-α).
-
Flow cytometer.
Procedure:
-
Surface Staining: a. Harvest the stimulated cells from the 96-well plate and transfer to FACS tubes or a V-bottom plate. b. Centrifuge at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells with 200 µL of FACS buffer. d. Resuspend the cell pellet in 100 µL of FACS buffer containing the fixable viability dye and incubate for 20 minutes at 4°C in the dark. e. Wash the cells once with FACS buffer. f. Prepare a cocktail of surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD154) at their predetermined optimal concentrations in FACS buffer. g. Resuspend the cell pellet in 50 µL of the antibody cocktail and incubate for 30 minutes at 4°C in the dark. h. Wash the cells twice with FACS buffer.
-
Intracellular Staining (if applicable): a. After surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark. b. Wash the cells with 200 µL of 1X Permeabilization/Wash buffer. c. Prepare a cocktail of intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-IL-17, anti-TNF-α) in 1X Permeabilization/Wash buffer. d. Resuspend the cell pellet in 50 µL of the intracellular antibody cocktail and incubate for 30 minutes at room temperature in the dark. e. Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in 300 µL of FACS buffer. b. Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 lymphocyte events) for robust analysis. c. Ensure proper compensation controls (single-stained beads or cells) are run to correct for spectral overlap.
Mandatory Visualizations
Caption: T-Cell Activation Signaling Pathway upon G6PI 325-339 Recognition.
Caption: Experimental Workflow for Flow Cytometry Analysis of T-Cell Activation.
References
- 1. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Levels in the G6PI 325-339 Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucose-6-phosphate isomerase (G6PI) 325-339 peptide-induced arthritis in DBA/1 mice is a well-established animal model that recapitulates key features of human rheumatoid arthritis. The pathogenesis of this autoimmune disease is critically dependent on the activation of autoreactive T cells and the subsequent production of pro-inflammatory cytokines. Among these, Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ) are pivotal drivers of inflammation, cartilage, and bone destruction. Monitoring the levels of these cytokines is therefore essential for understanding the disease mechanisms and for evaluating the efficacy of novel therapeutic interventions.
These application notes provide detailed protocols for the measurement of IL-17 and IFN-γ in serum and spleen of G6PI 325-339-immunized mice, along with expected quantitative data to guide your research.
Data Presentation
Serum Cytokine Levels
The following table summarizes expected serum cytokine concentrations in the G6PI-induced arthritis model. Note that in some studies, a mixture of G6PI peptides including 325-339 is used to induce arthritis. Levels are typically measured at the peak of inflammation (around day 14 post-immunization).
| Cytokine | Control (pg/mL) | Arthritic (pg/mL) | Method |
| IFN-γ | Undetectable - Low | Increased | ELISA |
| IL-17A | Undetectable - Low | Increased | ELISA |
Quantitative data for serum IL-17A specifically in the G6PI 325-339 peptide model is not consistently reported in picograms per milliliter; however, studies consistently show a significant increase compared to control animals. It is recommended to establish baseline and peak levels within your own experimental setup.
Cellular Cytokine Production
Intracellular cytokine staining followed by flow cytometry is a powerful technique to identify and quantify the frequency of cytokine-producing T cells. The following table presents representative data for the percentage of IL-17 and IFN-γ producing CD4+ T cells in the draining lymph nodes of G6PI 325-339 immunized mice around day 12 post-immunization.[1]
| Cell Population | Cytokine | Percentage of CD4+ T cells |
| Th17 | IL-17 | ~1.5 - 2.5% |
| Th1 | IFN-γ | ~0.5 - 1.5% |
Experimental Protocols
I. Enzyme-Linked Immunosorbent Assay (ELISA) for Serum IL-17 and IFN-γ
This protocol provides a general procedure for a sandwich ELISA. It is recommended to use a commercially available kit and follow the manufacturer's instructions for optimal results.
Materials:
-
Mouse IL-17A and IFN-γ ELISA kits (containing capture antibody, detection antibody, standard, and streptavidin-HRP)
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat Plate: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 2-3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 2-3 times. Prepare serial dilutions of the cytokine standards in Assay Diluent. Add 100 µL of standards and serum samples (diluted in Assay Diluent as needed) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3-4 times. Dilute the biotinylated detection antibody in Assay Diluent and add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3-4 times. Dilute the streptavidin-HRP conjugate in Assay Diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Develop and Read: Wash the plate 5-7 times. Add 100 µL of Substrate Solution to each well. Allow the color to develop for 15-30 minutes in the dark. Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to calculate the concentration of IL-17 and IFN-γ in the serum samples.
II. Intracellular Cytokine Staining and Flow Cytometry
This protocol describes the restimulation of splenocytes and subsequent intracellular staining for IL-17 and IFN-γ.
Materials:
-
Single-cell suspension of splenocytes from control and G6PI 325-339 immunized mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixable Viability Dye
-
Anti-mouse CD16/32 (Fc block)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-mouse IL-17A, anti-mouse IFN-γ) and corresponding isotype controls. Commonly used clones include XMG1.2 for IFN-γ.
-
Fixation/Permeabilization Buffer
-
Permeabilization Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes.
-
In Vitro Restimulation:
-
Resuspend splenocytes at a concentration of 1-2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
For a general, robust stimulation, add PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
For an antigen-specific restimulation, add G6PI 325-339 peptide (5-10 µg/mL). The optimal concentration should be determined empirically.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 1 µg/mL or Monensin at 2 µM) to the cell suspension.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells.
-
Block Fc receptors with anti-mouse CD16/32 for 10-15 minutes.
-
Add the cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4) and incubate for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C in the dark.
-
-
Intracellular Staining:
-
Wash the cells with Permeabilization Buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (IL-17A, IFN-γ) and isotype controls, diluted in Permeabilization Buffer.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells with Permeabilization Buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single cells, then on CD3+CD4+ T cells, and finally determine the percentage of cells positive for IL-17 and IFN-γ.
-
Visualizations
Caption: Experimental workflow for the measurement of IL-17 and IFN-γ.
Caption: Simplified signaling pathways of IL-17 and IFN-γ in arthritis.
References
G6PI 325-339 Peptide: A Tool for Inducing Rheumatoid Arthritis in In Vivo Animal Models
Application Notes for Researchers, Scientists, and Drug Development Professionals
The glucose-6-phosphate isomerase (G6PI) peptide 325-339 is a well-established tool for inducing an animal model of rheumatoid arthritis (RA), a systemic autoimmune disease characterized by chronic inflammation of the joints. This model, known as G6PI peptide-induced arthritis, shares key pathological features with human RA, making it a valuable system for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.
Immunization of susceptible mouse strains with the human G6PI325-339 peptide triggers a T-cell dependent autoimmune response that leads to the development of polyarthritis.[1][2] This response is characterized by the activation of Th1 and Th17 cells, which cross-react with the endogenous murine G6PI protein.[3] The subsequent inflammatory cascade involves B-cell activation, production of anti-G6PI antibodies, and complement activation, culminating in synovial inflammation, cartilage degradation, and bone erosion.[2][3][4][5]
This application note provides detailed protocols for the induction of G6PI325-339 peptide-induced arthritis in mice, methods for disease assessment, and a summary of expected quantitative outcomes.
Key Experimental Protocols
Protocol 1: Induction of G6PI325-339 Peptide-Induced Arthritis in DBA/1 Mice
This protocol is adapted from studies demonstrating the arthritogenic potential of the hG6PI325-339 peptide in the DBA/1 mouse strain.[1][2][6]
Materials:
-
Peptide: Synthetic human G6PI325-339 peptide (Sequence: IWYINCFGCETHAML)
-
Adjuvant: Complete Freund's Adjuvant (CFA)
-
Co-adjuvant: Pertussis toxin
-
Animals: Male DBA/1 mice, 8-10 weeks old
-
Vehicle: Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Syringes and needles for immunization
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve the hG6PI325-339 peptide in sterile PBS at a concentration of 1 mg/mL.
-
Prepare an emulsion by mixing the peptide solution with an equal volume of CFA (1:1 v/v).
-
Emulsify thoroughly by sonication or by passing the mixture through a two-way syringe until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis around day 8 post-immunization.[6]
-
Clinically score the mice for arthritis severity 3-4 times per week (see Protocol 3).
-
Protocol 2: Induction of G6PI325-339 Peptide-Induced Arthritis in C57BL/10 Mice
This protocol describes the induction of arthritis in the C57BL/10 mouse strain, which is also susceptible to G6PI peptide-induced arthritis.[3][8][9]
Materials:
-
Peptide: Synthetic human G6PI325-339 peptide
-
Adjuvant: Complete Freund's Adjuvant (CFA)
-
Animals: Male C57BL/10 mice, 8-12 weeks old
-
Vehicle: Sterile PBS or DMSO and PBS
-
Syringes and needles for immunization
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve the hG6PI325-339 peptide in a suitable solvent (e.g., DMSO) and then dilute with PBS.
-
Prepare an emulsion with CFA as described in Protocol 1.
-
-
Immunization:
-
On day 0, immunize each mouse intradermally at the base of the tail with the peptide-CFA emulsion.
-
-
Monitoring:
-
Monitor for the onset and progression of arthritis as described in Protocol 1.
-
Protocol 3: Clinical Assessment of Arthritis
The severity of arthritis is typically assessed using a macroscopic scoring system.
Procedure:
-
Visually inspect each of the four paws of the mouse.
-
Assign a score to each paw based on the degree of inflammation (redness and swelling) according to the following scale:
-
0: No signs of inflammation.
-
1: Mild swelling and/or erythema of the wrist or ankle.
-
2: Moderate swelling and erythema of the wrist or ankle.
-
3: Severe swelling and erythema of the entire paw, including digits.
-
-
The total arthritis score for each mouse is the sum of the scores for all four paws, with a maximum possible score of 12.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from G6PI325-339 peptide-induced arthritis models.
| Parameter | Mouse Strain | Peptide Dose | Day of Onset | Peak Severity (Mean Score ± SEM) | Incidence (%) | Reference |
| Arthritis Score | DBA/1 | 10 µg | Day 8 | ~8.0 ± 1.5 | 100 | [6] |
| Arthritis Score | DBA/1 | 25 µg | Day 8 | ~8.5 ± 1.0 | 100 | [6] |
| Arthritis Score | DBA/1 | 50 µg | ~Day 10-14 | ~6.0 - 9.0 | 79-100 | [7] |
| Arthritis Score | C57BL/10 | Not Specified | Not Specified | Variable | Inducible | [3][8] |
| Parameter | Measurement | Experimental Group | Control Group | Key Finding | Reference |
| Cytokine Production (IFN-γ) | pg/mL | High | Low | hGPI325-339 induces prominent IFN-γ production. | [2] |
| Cytokine Production (IL-17) | pg/mL | High | Low | hGPI325-339 induces prominent IL-17 production. | |
| Anti-mouse GPI Antibodies | Titer | Significantly higher in arthritic mice | Low | Autoantibodies are produced against endogenous G6PI. | |
| Anti-hGPI325-339 IgG Subclasses | Optical Density | Elevated IgG1, IgG2a, IgG2b, IgG3 | Low | A broad IgG subclass response is generated. | [10] |
Visualizing the Pathogenic Pathway and Experimental Workflow
To better understand the mechanisms and experimental design, the following diagrams are provided.
Caption: Signaling pathway in G6PI peptide-induced arthritis.
Caption: Experimental workflow for G6PI peptide-induced arthritis.
References
- 1. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57bl/10 mice: Arthritis without reactive oxygen species and complement : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ard.bmj.com [ard.bmj.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes & Protocols: Long-Term Storage and Stability of Lyophilized G6PI 325-339 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G6PI 325-339 peptide, a fragment of human glucose-6-phosphate isomerase, is a critical tool in autoimmune research, particularly in studies of rheumatoid arthritis.[1][2][3] Its ability to induce arthritis in animal models makes it invaluable for investigating disease pathogenesis and evaluating potential therapeutics.[2][4][5] The long-term stability of the lyophilized form of this peptide is paramount to ensure experimental reproducibility and the validity of research findings. This document provides detailed guidelines and protocols for the optimal storage, handling, and stability assessment of lyophilized G6PI 325-339 peptide.
The G6PI 325-339 peptide has the amino acid sequence IWYINCFGCETHAML.[5] The presence of cysteine (C) and tryptophan (W) residues makes this peptide susceptible to oxidation, a key consideration for its long-term storage.[6][7][8]
Factors Influencing Stability of Lyophilized G6PI 325-339
Several factors can impact the stability of the lyophilized G6PI 325-339 peptide during long-term storage:
-
Temperature: Temperature is a critical factor in maintaining peptide integrity.[6] Lower temperatures significantly slow down chemical degradation pathways.[6][9]
-
Moisture: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[10][11] Residual moisture can accelerate degradation processes like hydrolysis and aggregation.[6] A moisture content of less than 3% is generally recommended for long-term stability.[6]
-
Oxygen: The presence of oxygen can lead to the oxidation of susceptible amino acid residues, particularly cysteine and tryptophan, which are present in the G6PI 325-339 sequence.[6][7][8]
-
Light: Exposure to light, especially UV light, can cause photodegradation of peptides, particularly those containing aromatic residues like tryptophan.[12]
-
pH: While the peptide is in a lyophilized state, the pH of the solution before lyophilization can influence its stability in the solid state.
Recommended Long-Term Storage Conditions
To ensure the long-term stability of lyophilized G6PI 325-339 peptide, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and preserves peptide integrity for several years.[6][9] |
| Atmosphere | Store in a tightly sealed container, purged with an inert gas (e.g., argon or nitrogen). | Reduces exposure to oxygen, thereby minimizing oxidation of cysteine and tryptophan residues.[9][13] |
| Light | Store in a light-protected container (e.g., amber vial or in the dark). | Prevents photodegradation of the tryptophan residue.[12] |
| Moisture | Store in a desiccated environment. | Minimizes moisture absorption, which can lead to hydrolysis and aggregation.[6][13] |
Experimental Protocols
Protocol for Handling and Aliquoting Lyophilized G6PI 325-339 Peptide
Proper handling is crucial to prevent contamination and degradation of the peptide.
Workflow for Handling Lyophilized Peptides
Caption: Workflow for handling lyophilized peptides.
Materials:
-
Vial of lyophilized G6PI 325-339 peptide
-
Desiccator
-
Spatula
-
Analytical balance
-
Microcentrifuge tubes
-
Inert gas (argon or nitrogen) cylinder with a regulator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold peptide.[10][13]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the container.[14][15]
-
Weighing: In a clean and dry environment, quickly weigh the desired amount of peptide. Minimize the time the vial is open to reduce exposure to air and moisture.[10]
-
Aliquoting: For multiple experiments, it is highly recommended to aliquot the peptide into smaller, single-use amounts. This avoids repeated opening and closing of the main vial and prevents multiple freeze-thaw cycles of the reconstituted peptide.[16]
-
Resealing and Storage: Tightly reseal the vial. For optimal long-term storage, gently purge the vial with an inert gas like argon or nitrogen before sealing.[13] Store the main vial and any lyophilized aliquots at -20°C or -80°C.[9]
Protocol for Reconstitution of Lyophilized G6PI 325-339 Peptide
The choice of solvent for reconstitution depends on the peptide's properties and the intended application.
Workflow for Peptide Reconstitution
Caption: Workflow for peptide reconstitution.
Materials:
-
Aliquot of lyophilized G6PI 325-339 peptide
-
Sterile, high-purity solvent (e.g., sterile distilled water, PBS, or a buffer compatible with the downstream application)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Solvent Selection: The solubility of a peptide is determined by its amino acid composition and net charge.[10][14] For G6PI 325-339, which has a mix of hydrophobic and polar residues, starting with sterile distilled water or a common biological buffer like PBS is recommended.[15] If solubility is an issue, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer.[14]
-
Reconstitution: a. Allow the aliquot to warm to room temperature.[11] b. Add the desired volume of the chosen solvent to the vial. c. Gently vortex or sonicate the vial to ensure complete dissolution of the peptide.[10][17] Avoid vigorous shaking, as this can cause aggregation.[11]
-
Storage of Reconstituted Peptide: a. It is not recommended to store peptides in solution for long periods.[10][16] b. If storage is necessary, the reconstituted peptide solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.[8][10] c. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[13][16]
Protocol for Assessing the Stability of Lyophilized G6PI 325-339 Peptide
Regular assessment of the peptide's purity and integrity is crucial for long-term studies.
Workflow for Stability Assessment
Caption: Workflow for peptide stability assessment.
Materials:
-
Stored aliquots of lyophilized G6PI 325-339 peptide
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate solvents and buffers for HPLC and MS analysis
Procedure:
-
Time Points: Establish a stability study with defined time points (e.g., 0, 3, 6, 12, 24, and 36 months). At each time point, an aliquot of the stored peptide is analyzed.
-
Sample Preparation: Reconstitute the lyophilized peptide from each time point according to the protocol in section 4.2.
-
Purity Assessment by RP-HPLC: a. Inject the reconstituted peptide solution into an RP-HPLC system equipped with a C18 column. b. Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA). c. Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm). d. Determine the purity of the peptide by calculating the peak area of the main peptide peak relative to the total peak area.
-
Integrity Assessment by Mass Spectrometry: a. Analyze the reconstituted peptide solution using a mass spectrometer to confirm its molecular weight. b. The presence of peaks corresponding to oxidized or degraded forms of the peptide can indicate instability.
-
Data Analysis: a. Compare the purity and mass spectrometry data from each time point to the initial (time 0) data. b. A significant decrease in purity or the appearance of degradation products indicates that the peptide is losing stability under the tested storage conditions.
G6PI 325-339 Signaling Context
The G6PI 325-339 peptide is known to induce an autoimmune response leading to arthritis. This involves the activation of T cells and B cells, and the subsequent production of inflammatory cytokines.
Simplified G6PI 325-339 Induced Arthritis Pathway
Caption: Simplified pathway of G6PI 325-339 induced arthritis.
Conclusion
The long-term stability of lyophilized G6PI 325-339 peptide is essential for its use in research and drug development. By adhering to the recommended storage and handling protocols, researchers can minimize degradation and ensure the integrity and biological activity of this important research tool. Regular stability assessment using methods like RP-HPLC and mass spectrometry is recommended for long-term studies to guarantee the quality of the peptide over time.
References
- 1. GPI glucose-6-phosphate isomerase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. B10 cells | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidesystems.com [peptidesystems.com]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. peptide.com [peptide.com]
- 14. health-sector-reform.org [health-sector-reform.org]
- 15. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 16. genscript.com [genscript.com]
- 17. jpt.com [jpt.com]
Troubleshooting & Optimization
Technical Support Center: G6PI 325-339 Induced Arthritis Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the G6PI 325-339 peptide to induce arthritis in mouse models. The primary focus is to address the issue of lower-than-expected incidence and severity of arthritis.
Troubleshooting Guide: Low Incidence of Arthritis
Researchers sometimes encounter a lower than anticipated incidence or severity of arthritis following immunization with the G6PI 325-339 peptide. This guide provides potential causes and troubleshooting steps to optimize your experimental outcomes.
Problem: Arthritis incidence is below the expected 79-100% in DBA/1 mice.
| Potential Cause | Troubleshooting Steps |
| Mouse Strain and Substrain Variability | The genetic background of the mice is a critical factor. DBA/1 mice are highly susceptible, while C57BL/10 mice show a lower incidence and C57BL/6 are generally resistant.[1][2] Ensure you are using the correct susceptible strain. Be aware that substrains of DBA/1 can have different susceptibility. |
| Peptide Quality and Handling | The purity and integrity of the synthetic G6PI 325-339 peptide are crucial. Ensure the peptide was synthesized at high purity (>95%). Improper storage can lead to degradation. Store the peptide lyophilized at -20°C or -80°C and reconstitute just before use. |
| Immunization Procedure | The emulsification of the peptide in Complete Freund's Adjuvant (CFA) is a critical step. An unstable emulsion will not provide the necessary sustained release of the antigen. Ensure a stable water-in-oil emulsion is formed. The route and site of immunization can also impact the outcome. Intradermal injection at the base of the tail is a commonly used and effective method.[1][2] |
| Adjuvant Quality | The potency of the Complete Freund's Adjuvant (CFA) can vary between batches and suppliers. Use a reliable source for CFA and ensure it has been stored correctly. |
| Animal Age and Health | The age of the mice can influence the immune response. Most protocols use mice between 8-12 weeks of age. Ensure the animals are healthy and free from other infections, as this can alter the immune response. |
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence and severity of arthritis with G6PI 325-339 immunization in different mouse strains?
The incidence and severity of G6PI 325-339-induced arthritis are highly dependent on the mouse strain used. DBA/1 mice are highly susceptible, while other strains like C57BL/10 exhibit a much lower susceptibility.
| Mouse Strain | Incidence of Arthritis (%) | Mean Clinical Score (Arbitrary Units) | Reference |
| DBA/1 | 79 - 100 | 4 - 8 | [3] |
| C57BL/10 | Lower than DBA/1 | Lower than DBA/1 | [4] |
| C3H | Chronic and active | Variable | [1][2] |
Q2: What is the mechanism of arthritis induction by G6PI 325-339?
Immunization with the G6PI 325-339 peptide induces a T-cell and B-cell dependent autoimmune response.[4] The peptide is recognized by T-helper cells, particularly Th1 and Th17 cells, which in turn activate B-cells to produce antibodies.[4][5] These immune responses lead to inflammation in the joints, characterized by synovitis and cartilage destruction. The pathogenesis involves cytokines such as IL-17, RANKL, IFNγ, and TNFα.[3]
Q3: My antibody titers against G6PI are low. Is this expected?
Yes, immunization with the G6PI 325-339 peptide typically results in minimal antibody responses to the full G6PI protein, especially when compared to immunization with the whole protein.[4] Small amounts of G6PI-specific IgG1 and IgG2b have been detected in the sera of animals immunized with G6PI 325-339.[3] The arthritis induced by this peptide is considered to be primarily T-cell driven, although B-cells are still required.[4]
Q4: Can I use the murine version of the G6PI 325-339 peptide?
Immunization with the human G6PI 325-339 peptide is standard for inducing arthritis in mice.[4] Th1 and Th17 cells primed with the human peptide can cross-react with the murine G6PI protein.[4] In certain genetic backgrounds, such as Ncf1 mutant mice, the murine version of the peptide can also induce arthritis.[4]
Experimental Protocols
G6PI 325-339 Peptide-Induced Arthritis Protocol
This protocol is a synthesis of methodologies described in the cited literature.[3][4][5][6]
Materials:
-
G6PI 325-339 peptide (human, >95% purity)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Phosphate-Buffered Saline (PBS), sterile
-
Susceptible mice (e.g., DBA/1, 8-12 weeks old)
-
Syringes and needles
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized G6PI 325-339 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsification: Prepare a 1:1 emulsion of the peptide solution with CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock. Force the mixture back and forth between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
Immunization: Anesthetize the mice. Inject 100 µL of the emulsion (containing 100 µg of peptide) intradermally at the base of the tail.
-
Arthritis Scoring: Beginning 7 days post-immunization, monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4, for a maximum score of 16 per mouse.
-
0 = No swelling or redness
-
1 = Mild swelling and/or redness of the wrist or ankle
-
2 = Moderate swelling and/or redness of the wrist or ankle
-
3 = Severe swelling and/or redness of the entire paw including digits
-
4 = Maximal inflammation with joint deformity
-
Visualizations
Experimental Workflow for G6PI 325-339 Induced Arthritis
Caption: Workflow for the induction and assessment of G6PI 325-339 peptide-induced arthritis.
Signaling Pathway in G6PI 325-339 Induced Arthritis
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Adoptive Immunotherapy of iNKT Cells in Glucose-6-Phosphate Isomerase (G6PI)-Induced RA Mice [jove.com]
Variability in severity of G6PI 325-339-induced arthritis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the G6PI 325-339-induced arthritis model.
Frequently Asked Questions (FAQs)
Q1: What is G6PI 325-339-induced arthritis?
A1: G6PI 325-339-induced arthritis is a widely used animal model for studying the pathogenesis of rheumatoid arthritis (RA). It is induced by immunizing susceptible mouse strains with a synthetic peptide corresponding to amino acids 325-339 of human glucose-6-phosphate isomerase (G6PI).[1][2][3][4] This model recapitulates key features of human RA, including symmetric polyarthritis, and is dependent on both the adaptive and innate immune systems.[2][5][6]
Q2: Which mouse strains are susceptible to G6PI 325-339-induced arthritis?
A2: DBA/1 mice are commonly used and are highly susceptible to arthritis induction with the G6PI 325-339 peptide.[1][2][3] C57BL/10 and C3H genetic backgrounds have also been shown to be susceptible, with the C3H strain developing a more chronic form of the disease.[7][8][9][10] The susceptibility is linked to the Major Histocompatibility Complex (MHC) haplotype, with H-2q being associated with a strong response.[7][8][9]
Q3: What are the key immunological players in this arthritis model?
A3: The development of G6PI 325-339-induced arthritis is a complex process involving multiple components of the immune system:
-
CD4+ T cells: These are crucial for both the induction and effector phases of the disease.[5][6][11] Specifically, Th1 and Th17 cells that cross-react with murine G6PI are implicated.[1][7]
-
B cells: B cells are essential for the development of chronic arthritis in this model.[7][8][9][10]
-
Antibodies: While antibody responses to the G6PI protein can be minimal in some strains, IgG antibodies and their interaction with Fcγ receptors are necessary for disease development.[5][7]
-
Innate Immune Cells: Neutrophils and mast cells are required as effector cells that mediate joint destruction.[5]
-
Complement System: The alternative complement pathway is triggered and is indispensable for arthritis development in some contexts.[5][7]
Q4: How is the severity of arthritis assessed in this model?
A4: Arthritis severity is typically monitored using a macroscopic scoring system. Each paw is scored based on the degree of redness and swelling in the toes and joints. A common scoring system assigns one point for each swollen or red toe or joint and five points for a swollen ankle, with a maximum possible score of 60 per mouse.[12] Paw thickness can also be measured as a quantitative indicator of inflammation.[2]
Troubleshooting Guides
Issue 1: Low Incidence or Mild Severity of Arthritis
| Potential Cause | Troubleshooting Step |
| Suboptimal Peptide Dose | Titrate the dose of the G6PI 325-339 peptide. While 10 µg is often effective, doses may need to be optimized for your specific mouse strain and animal facility conditions.[1][4] |
| Improper Emulsification | Ensure the peptide and Complete Freund's Adjuvant (CFA) are thoroughly emulsified to a stable water-in-oil emulsion. The quality of the emulsion is critical for a robust immune response. |
| Incorrect Injection Technique | Administer the emulsion intradermally at the base of the tail.[1] Ensure the injection is not subcutaneous, as this can lead to a weaker immune response. |
| Mouse Strain Variability | Confirm the genetic background and MHC haplotype of your mice. Different substrains can exhibit varying susceptibility.[8][9][10] |
| Use of Pertussis Toxin | The addition of pertussis toxin can enhance disease severity.[1][4] Consider administering 200 ng intraperitoneally on days 0 and 2 post-immunization.[1] |
Issue 2: Excessive or Uncontrolled Arthritis Severity
| Potential Cause | Troubleshooting Step |
| High Peptide Dose | Reduce the immunizing dose of the G6PI 325-339 peptide. |
| Genetic Factors | Be aware that certain genetic modifications, such as a mutation in Ncf1 (which abolishes the NADPH oxidase 2 complex oxidative burst), can dramatically increase disease severity.[7][12] Similarly, mice lacking the inhibitory FcγRIIB develop more severe and prolonged arthritis.[5] |
| Animal Health Status | Ensure mice are housed in a specific pathogen-free (SPF) environment. Underlying infections can exacerbate inflammatory responses. |
Issue 3: Variability in Disease Onset and Progression
| Potential Cause | Troubleshooting Step |
| Age of Mice | While studies have shown that the severity of G6PI-induced arthritis is not significantly different between young and old mice, the onset of arthritis can be slightly delayed in older animals.[13][14][15] Use age-matched cohorts for your experiments. |
| Sex Differences | Some studies have noted minor differences in arthritis onset between male and female mice.[13] It is advisable to use mice of a single sex or to balance the sexes across experimental groups. |
| Environmental Factors | Variations in the microbiome and other environmental factors can influence immune responses. Standardize housing and husbandry conditions as much as possible. |
Experimental Protocols
Induction of G6PI 325-339-Induced Arthritis
This protocol is a standard method for inducing arthritis in DBA/1 mice.
Materials:
-
G6PI 325-339 peptide (human)
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin (optional)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Peptide Preparation: Dissolve the G6PI 325-339 peptide in sterile PBS to a final concentration of 1 mg/ml.
-
Emulsification: Prepare an emulsion by mixing the peptide solution with an equal volume of CFA (1:1 v/v). Emulsify thoroughly until a thick, stable emulsion is formed. A common method is to use two glass syringes connected by a Luer lock.
-
Immunization: Inject 100-150 µl of the emulsion (containing 10-50 µg of peptide) intradermally at the base of the tail of each mouse.[1]
-
Pertussis Toxin Administration (Optional): For enhanced severity, inject 200 ng of pertussis toxin in PBS intraperitoneally on days 0 and 2 after immunization.[1]
-
Monitoring: Begin monitoring the mice for signs of arthritis around day 6-8 post-immunization.[2] Score the mice for clinical signs of arthritis 3-4 times per week. The peak of inflammation is typically observed around day 14.[2]
Clinical Scoring of Arthritis
| Score | Description |
| 0 | No evidence of erythema or swelling |
| 1 | Erythema and mild swelling confined to the tarsals or ankle joint |
| 2 | Erythema and mild swelling extending from the ankle to the tarsals |
| 3 | Erythema and moderate swelling extending from the ankle to the metatarsal joints |
| 4 | Erythema and severe swelling encompassing the ankle, foot, and digits |
This is an example scoring system. Researchers should adopt a consistent scoring method for their studies. A more detailed system can be used where each inflamed toe or knuckle receives a score of 1, and an inflamed ankle receives a score of 5, for a maximum score of 60 per mouse.[12]
Signaling Pathways and Experimental Workflows
Signaling Pathway in G6PI 325-339-Induced Arthritis
Caption: Simplified signaling pathway in G6PI 325-339-induced arthritis.
Experimental Workflow for G6PI 325-339-Induced Arthritis
Caption: Experimental workflow for G6PI 325-339-induced arthritis.
References
- 1. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adoptive Immunotherapy of iNKT Cells in Glucose-6-Phosphate Isomerase (G6PI)-Induced RA Mice [jove.com]
- 3. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arthritis induced by systemic autoimmunity against glucose-6-phosphate isomerase in normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Incidence and severity of G6PI-induced arthritis are not increased in genetically distinct mouse strains upon aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Incidence and severity of G6PI-induced arthritis are not increased in genetically distinct mouse strains upon aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing G6PI 325-339 dose for consistent arthritis development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the G6PI 325-339 peptide to induce arthritis in mouse models. The following information is designed to help optimize experimental protocols for consistent and robust arthritis development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of G6PI 325-339 peptide for inducing arthritis?
A1: The optimal dose of G6PI 325-339 can vary between laboratories and mouse strains. However, published studies provide a general range. Doses of 10 μg and 25 μg of hGPI325–339 have been used successfully to induce arthritis in DBA/1 mice, with no significant difference in incidence or severity observed between these two doses.[1] Another study reported using 50 μg of G6PI 325–339 for immunization.[2] It is recommended to start with a dose within the 10-50 μg range and optimize based on your specific experimental conditions.
Q2: What is the typical timeline for arthritis development after immunization with G6PI 325-339?
A2: In DBA/1 mice, clinical signs of arthritis, such as redness and swelling of the paws, typically begin to appear around day 8-10 after immunization.[1][3] The inflammation generally reaches its peak severity around day 14.[1][4] Following the peak, the symptoms may gradually subside.[1]
Q3: Is the use of pertussis toxin necessary for inducing arthritis with G6PI 325-339?
A3: While not strictly essential, the administration of pertussis toxin can enhance the severity of G6PI 325-339-induced arthritis.[1] A common protocol involves intraperitoneal injections of 200 ng of pertussis toxin on days 0 and 2 post-immunization.[1][5][6] Immunization with 10 μg or 25 μg of hGPI325–339 without pertussis toxin can still induce arthritis, but the resulting inflammation is generally less severe.[1]
Q4: Which mouse strain is most susceptible to G6PI 325-339-induced arthritis?
A4: The DBA/1 mouse strain is widely used and considered highly susceptible to arthritis induction with G6PI 325-339.[1][4][5][7] Other strains, such as those with a C3H genomic background, can develop a more chronic form of arthritis when immunized with the full-length G6PI protein.[8][9] The C57BL/10 background has been shown to be less susceptible, though arthritis can be induced.[8][10]
Q5: What is the expected incidence of arthritis in DBA/1 mice immunized with G6PI 325-339?
A5: When using an optimized protocol in DBA/1 mice, a high incidence of arthritis, between 79% and 100%, can be expected.[2] One study reported that immunization with hGPI 325-339 and hGPI 469-483 peptides resulted in an arthritis incidence of over 95%.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no incidence of arthritis | - Suboptimal dose of G6PI 325-339 peptide. | - Titrate the peptide dose (e.g., test 10 µg, 25 µg, and 50 µg).- Ensure proper emulsification of the peptide in Complete Freund's Adjuvant (CFA). |
| - Improper immunization technique (e.g., subcutaneous instead of intradermal injection at the base of the tail). | - Ensure the emulsion is injected intradermally to facilitate proper antigen presentation by draining lymph nodes.[1][5] | |
| - Insufficient adjuvant effect. | - Administer pertussis toxin (200 ng/mouse) on days 0 and 2 post-immunization to enhance the inflammatory response.[1][5][6] | |
| - Mouse strain is not susceptible. | - Use a susceptible mouse strain such as DBA/1.[1][4][5][7] | |
| High variability in arthritis severity between mice | - Inconsistent emulsification of the peptide and adjuvant. | - Ensure a stable emulsion is formed by vigorous mixing (e.g., using two syringes and a luer lock). The emulsion should not separate upon standing. |
| - Variation in injection volume or site. | - Use a consistent injection volume (e.g., 150 µl) and administer it at the same location (base of the tail) for all mice.[1][5] | |
| - Genetic drift within the mouse colony. | - Obtain mice from a reputable vendor and ensure they are housed under specific pathogen-free conditions. | |
| Arthritis is too mild or resolves too quickly | - Insufficient dose of G6PI 325-339 peptide. | - Increase the immunizing dose of the peptide within the recommended range (10-50 µg). |
| - Omission of pertussis toxin. | - Include pertussis toxin in your protocol to amplify the inflammatory response and achieve more severe arthritis.[1] | |
| - Use of a single G6PI peptide. | - Consider co-immunization with a mixture of arthritogenic G6PI peptides, such as hGPI 325-339 and hGPI 469-483, which may result in a more robust and sustained arthritis model.[4] |
Experimental Protocols
G6PI 325-339 Peptide-Induced Arthritis Protocol in DBA/1 Mice
This protocol is a synthesis of methodologies described in multiple studies.[1][2][5]
Materials:
-
G6PI 325-339 peptide (human or mouse sequence)
-
Complete Freund's Adjuvant (CFA)
-
Pertussis Toxin
-
Sterile Phosphate-Buffered Saline (PBS)
-
DBA/1 mice (male or female, 8-10 weeks old)
-
Syringes and needles
Procedure:
-
Peptide Emulsification:
-
Dissolve the G6PI 325-339 peptide in sterile PBS to a final concentration of 1 mg/ml.
-
Prepare an emulsion by mixing the peptide solution with an equal volume of CFA (1:1 ratio, v/v).
-
Create a stable emulsion by repeatedly drawing and expelling the mixture through a luer-lock connection between two syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the DBA/1 mice.
-
Inject 150 µl of the G6PI 325-339/CFA emulsion intradermally at the base of the tail. This will deliver the desired dose of the peptide (e.g., 10-50 µg).
-
Administer 200 ng of pertussis toxin in sterile PBS via intraperitoneal injection.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second intraperitoneal injection of 200 ng of pertussis toxin.
-
-
Clinical Scoring:
-
Beginning on day 7 post-immunization, visually inspect the paws daily for signs of arthritis (redness and swelling).
-
Score each paw on a scale of 0-3 or 0-4, where a higher score indicates greater severity. The total arthritis score per mouse is the sum of the scores for all four paws.
-
Data Presentation
Table 1: Summary of G6PI 325-339 Dosing and Arthritis Development
| Peptide | Dose (µg) | Mouse Strain | Adjuvant | Pertussis Toxin | Onset of Arthritis (days) | Peak of Arthritis (days) | Incidence | Reference |
| hGPI 325-339 | 10 | DBA/1 | CFA | Yes | ~8 | ~14 | High | [1][5] |
| hGPI 325-339 | 25 | DBA/1 | CFA | Yes | ~8 | ~14 | High | [1] |
| G6PI 325-339 | 50 | DBA/1 | CFA | Not specified | Delayed | Lower severity | 79-100% | [2] |
| hGPI 325-339 + hGPI 469-483 | Not specified | DBA/1 | Not specified | Not specified | ~6 | ~14 | >95% | [4] |
Visualizations
Experimental Workflow for G6PI-Induced Arthritis
Caption: Workflow for inducing arthritis using G6PI 325-339 peptide.
Signaling Pathway in G6PI-Induced Arthritis
Caption: Simplified signaling pathway in G6PI 325-339-induced arthritis.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Adoptive Immunotherapy of iNKT Cells in Glucose-6-Phosphate Isomerase (G6PI)-Induced RA Mice [jove.com]
- 5. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ncf1 Mutation in G6PI-Induced Arthritis Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the impact of the Ncf1 mutation on the severity of arthritis induced by the glucose-6-phosphate isomerase (G6PI) peptide 325-339.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing a significant increase in arthritis severity in our Ncf1-mutant mice compared to wild-type controls after immunization with G6PI 325-339. What could be the issue?
A1: Several factors could contribute to this. Please consider the following troubleshooting steps:
-
Mouse Strain: Ensure you are using a susceptible mouse strain. The G6PI 325-339 peptide is known to induce arthritis in C57BL/10 (B10.Q) and DBA/1 backgrounds.[1][2][3] The enhancing effect of the Ncf1 mutation has been specifically demonstrated in the B10.Q genetic background.[1]
-
Peptide Integrity and Dosage: Verify the quality and sequence of your synthetic hG6PI(325-339) peptide. The correct sequence is IWYINCFGCETHAML.[3][4] Ensure the correct dosage is being used for immunization; studies have successfully used 10 µg of the peptide.[2][3]
-
Adjuvant and Emulsification: Proper emulsification of the peptide in Complete Freund's Adjuvant (CFA) is critical for a robust immune response. Ensure a stable emulsion is formed before injection.
-
Confirmation of Ncf1 Mutation: Verify the genotype of your mice to confirm they are homozygous for the Ncf1 mutation (Ncf1 /). A functional assay to measure reactive oxygen species (ROS) production (oxidative burst) in neutrophils can also confirm the nonfunctional Ncf1 protein.[5][6] Mice heterozygous for the mutation (Ncf1*/+) may show an intermediate or milder phenotype.[6]
-
Scoring Consistency: Ensure that arthritis scoring is performed consistently and by a blinded observer to minimize bias. The scoring system should be standardized, typically a 0-3 scale for each paw.[3]
Q2: What is the expected timeline and phenotype of G6PI 325-339-induced arthritis in wild-type versus Ncf1-mutant mice?
A2: In susceptible strains like DBA/1, arthritis typically appears around day 8 post-immunization, peaks around day 14, and then gradually subsides.[3] In Ncf1-mutant mice (on a B10.Q background), you should expect an earlier onset and a more severe and chronic disease course compared to wild-type littermates.[1][5][6] The Ncf1 mutation abolishes the NADPH oxidase 2 complex oxidative burst, leading to this exacerbated phenotype.[1]
Q3: Is the arthritis induced by the murine G6PI 325-339 peptide also enhanced by the Ncf1 mutation?
A3: Yes. While the human G6PI(325-339) peptide is typically used, studies have shown that Ncf1 / mice also develop arthritis when immunized with the mouse G6PI 325-339 peptide, a response not typically seen in wild-type mice.[1] This suggests that the reduced oxidative burst in Ncf1-mutant mice lowers the threshold for T-cell activation by self-antigens.
Q4: What is the underlying mechanism for the increased arthritis severity in Ncf1-mutant mice?
A4: The Ncf1 gene encodes a subunit of the NOX2 NADPH oxidase complex, which is crucial for producing reactive oxygen species (ROS) in phagocytes.[5][7] A mutation in Ncf1 leads to a reduced or abolished oxidative burst.[1] Contrary to the traditional view of ROS as pro-inflammatory, in this context, NOX2-derived ROS have a regulatory and protective role. The absence of a proper ROS response leads to:
-
Enhanced T-cell Responses: Increased activity of autoreactive T cells, including Th1 and Th17 cells.[1][5][6]
-
Altered Antigen Presentation: It is suggested that the function of antigen-presenting cells (APCs) in processing and presenting autoantigens to T cells is affected.[5]
-
Increased Autoantibody Production: While antibody responses to the G6PI peptide itself may be minimal, an overall enhancement of T-cell dependent autoimmune responses is observed, which can lead to increased autoantibodies against other joint components like type II collagen in other arthritis models.[1][5][7]
Q5: Are there any alternative pathways that become more prominent in Ncf1-mutant mice during G6PI-induced arthritis?
A5: Yes, research suggests that in the absence of the oxidative burst, an alternative, complement-independent arthritogenic pathway may become operative.[1] While G6PI-induced arthritis in wild-type mice is dependent on the complement component C5, Ncf1 / mice can develop the disease even in the absence of C5.[1]
Quantitative Data Summary
The following tables summarize the typical outcomes for G6PI 325-339-induced arthritis in relevant mouse strains.
Table 1: Arthritis Incidence and Severity in B10.Q Mice
| Genotype | Immunizing Peptide | Incidence | Mean Max Score (Arbitrary Units) | Onset |
| Wild-Type | hG6PI(325-339) | Moderate | Lower | Standard |
| Ncf1 / | hG6PI(325-339) | High | Higher / More Severe[1] | Earlier |
| Ncf1 / | mG6PI(325-339) | High | Severe[1] | N/A |
Note: Specific numerical values for mean scores and incidence can vary between laboratories. The key finding is the significant increase in severity in Ncf1/ mice.[1]
Experimental Protocols
Protocol 1: Induction of Arthritis with G6PI 325-339 Peptide
This protocol is synthesized from methodologies described in the literature.[2][3][8]
Materials:
-
Mice: DBA/1 or B10.Q, 7-8 weeks old.
-
Peptide: Human G6PI 325-339 (IWYINCFGCETHAML), lyophilized.
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Sterile PBS and 0.9% NaCl solution.
-
Syringes and needles.
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized G6PI peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Emulsion Preparation:
-
Prepare an emulsion by mixing the peptide solution with an equal volume of CFA (1:1 v/v).
-
Emulsify by drawing the mixture into and out of a glass syringe or by using a high-speed homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Pertussis Toxin Injection (Optional): For a more severe and chronic disease course, inject 200 ng of pertussis toxin intravenously or intraperitoneally on days 0 and 2 post-immunization.[3]
-
Monitoring and Scoring:
-
Begin daily monitoring for signs of arthritis from day 7 post-immunization.
-
Score each paw visually for signs of inflammation (redness and swelling) using a standardized scale (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema involving the entire paw and digits). The maximum score per mouse is 12.
-
Visualizations
References
- 1. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Enhanced autoimmunity, arthritis, and encephalomyelitis in mice with a reduced oxidative burst due to a mutation in the Ncf1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Redox Regulation of a New Autoimmune Mouse Model, Glucose-6-Phosphate Isomerase Peptide Induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
Improving reproducibility of the G6PI 325-339 arthritis model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of the Glucose-6-Phosphate Isomerase (G6PI) 325-339 peptide-induced arthritis model.
Troubleshooting Guide
This guide addresses common issues encountered during the G6PI 325-339 arthritis model, providing potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| Why am I observing low or no incidence of arthritis? | Mouse Strain: The genetic background of the mice is a critical factor. DBA/1 and B10.Q mice are susceptible, while C57BL/6 are generally resistant.[1] Using a resistant or genetically impure strain will result in low to no disease induction. | Ensure you are using a susceptible mouse strain such as DBA/1 or B10.Q from a reputable vendor. Verify the genetic background of your colony if breeding in-house. |
| Peptide Quality/Dose: The purity and integrity of the G6PI 325-339 peptide are crucial. An insufficient dose will fail to elicit a strong enough immune response. | Use a high-purity (>95%) synthetic peptide. Perform a dose-response pilot study to determine the optimal arthritogenic dose for your specific mouse strain and laboratory conditions, typically ranging from 10µg to 50µg per mouse.[2][3] | |
| Improper Emulsification: Incomplete or improper emulsification of the peptide in Complete Freund's Adjuvant (CFA) can lead to poor antigen presentation and a weak immune response. | Ensure a stable water-in-oil emulsion is formed. The emulsion should be thick and not separate upon standing. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse. | |
| Injection Technique: Subcutaneous or intradermal injection at the base of the tail is the standard route. Improper injection depth or leakage of the emulsion can significantly reduce the effective dose. | Ensure proper training in the required injection technique. Inject a consistent volume (e.g., 100-150 µL) and observe for any leakage from the injection site. | |
| Why is the severity of arthritis inconsistent between animals in the same group? | Animal Age and Health: Age and underlying health status can influence the immune response. Older mice may show altered immune reactivity, and subclinical infections can impact arthritis development.[4] | Use age-matched animals within a single experiment, typically between 8-12 weeks of age. Ensure all animals are healthy and free of pathogens by sourcing from a reliable vendor and maintaining a specific-pathogen-free (SPF) environment. |
| Variable Immune Response: Biological variability is inherent in any animal model. Individual differences in the T-cell and B-cell responses to the G6PI peptide can lead to varying disease severity. | Increase the number of animals per group to improve statistical power and account for biological variability. Monitor both clinical scores and objective measures like paw thickness to get a comprehensive view of disease severity. | |
| Adjuvant and Co-factors: The use and timing of pertussis toxin as an additional adjuvant can impact disease severity and progression.[2][5] | If using pertussis toxin, ensure consistent dosage and administration schedule for all animals. Be aware that its use can lead to a more severe and prolonged disease course.[5] | |
| The onset of arthritis is delayed or highly variable. | Genetic Drift: Genetic drift within an in-house breeding colony can lead to changes in susceptibility over time. | Periodically refresh your breeder stock from the original vendor to maintain genetic consistency. |
| Environmental Stressors: Stress from shipping, handling, or housing conditions can alter the immune response and affect the timing of disease onset. | Allow animals to acclimate to their new environment for at least one week before starting the experiment. Minimize handling and maintain a stable, low-stress environment. |
Frequently Asked Questions (FAQs)
Q1: What is the expected time course of the G6PI 325-339 induced arthritis model?
A1: Typically, the onset of clinical signs of arthritis, such as paw swelling and redness, is observed around day 8-10 post-immunization. The disease severity usually peaks around day 14-15 and then begins to resolve.[2][6] However, the exact timing can vary depending on the mouse strain and specific experimental protocol.
Q2: What are the key immunological mechanisms driving this arthritis model?
A2: The G6PI 325-339 model is a T-cell and B-cell dependent model.[1][7][8] The peptide is presented by antigen-presenting cells (APCs) to CD4+ T-cells, leading to the activation and differentiation of Th1 and Th17 cells.[2][7][8] These T-cells then provide help to B-cells, which produce antibodies against G6PI. The resulting inflammation in the joints is mediated by pro-inflammatory cytokines such as IL-17 and TNF-α.[3][9]
Q3: How should I score the clinical signs of arthritis?
A3: A semi-quantitative scoring system is commonly used. Each paw is scored on a scale of 0-4, based on the degree of redness, swelling, and joint deformity. A total score per animal is calculated by summing the scores for all four paws.
| Score | Description |
| 0 | No evidence of erythema or swelling. |
| 1 | Subtle erythema or localized edema. |
| 2 | Moderate erythema and swelling involving more of the paw. |
| 3 | Pronounced erythema and swelling of the entire paw. |
| 4 | Maximum inflammation with joint deformity or ankylosis. |
Q4: Can this model be used to test therapeutic agents?
A4: Yes, the G6PI 325-339 model is suitable for evaluating the efficacy of potential anti-inflammatory and disease-modifying anti-rheumatic drugs. Treatment can be initiated prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).
Experimental Protocols
G6PI 325-339 Peptide-Induced Arthritis in DBA/1 Mice
Materials:
-
G6PI 325-339 peptide (human sequence: IWYINCFGCETHAML), high purity (>95%)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (optional, for a more severe model)
-
8-12 week old male DBA/1 mice
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of the Emulsion:
-
Dissolve the G6PI 325-339 peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare a 1:1 emulsion of the peptide solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock.
-
Forcefully pass the mixture between the two syringes until a thick, stable, white emulsion is formed.
-
Test the stability of the emulsion by placing a drop in a beaker of water. A stable emulsion will not disperse.
-
-
Immunization:
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject 100-150 µL of the emulsion intradermally at the base of the tail. This will deliver a dose of 50-75 µg of the G6PI peptide per mouse.
-
(Optional) On day 0 and day 2, inject 200 ng of pertussis toxin intraperitoneally.[2]
-
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of arthritis starting from day 7 post-immunization.
-
Score each paw for inflammation as described in the FAQ section.
-
Measure paw thickness using a caliper for a quantitative assessment of swelling.
-
Monitor the body weight of the animals as a general indicator of health.
-
-
Endpoint and Analysis:
-
At the end of the experiment (typically around day 21-28), euthanize the animals.
-
Collect blood for serological analysis of anti-G6PI antibodies.
-
Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Isolate cells from draining lymph nodes or spleen for in vitro recall response assays.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. scispace.com [scispace.com]
- 4. Incidence and severity of G6PI-induced arthritis are not increased in genetically distinct mouse strains upon aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox Regulation of a New Autoimmune Mouse Model, Glucose-6-Phosphate Isomerase Peptide Induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
- 6. Adoptive Immunotherapy of iNKT Cells in Glucose-6-Phosphate Isomerase (G6PI)-Induced RA Mice [jove.com]
- 7. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Alternative adjuvants for G6PI 325-339 immunization to reduce variability
Welcome to the technical support center for G6PI 325-339 immunization protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures, offer troubleshooting solutions to common issues, and answer frequently asked questions related to this arthritis model. Our goal is to help you reduce experimental variability and enhance the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of G6PI 325-339 immunization?
A1: Immunization of susceptible mouse strains, such as DBA/1, with the human glucose-6-phosphate isomerase (G6PI) peptide 325-339 is a widely used method to induce an experimental model of autoimmune arthritis.[1][2] This model is valuable for studying the pathogenesis of rheumatoid arthritis and for the preclinical evaluation of potential therapeutic agents. The resulting arthritis is T-cell and B-cell dependent, involving Th1 and Th17 cell responses.[3]
Q2: Complete Freund's Adjuvant (CFA) is commonly used, but are there alternatives to reduce variability?
A2: While CFA is the most frequently cited adjuvant for inducing arthritis with G6PI 325-339, it is known to cause significant inflammation and can contribute to experimental variability.[2][4] While no studies directly compare CFA with alternatives for this specific peptide to reduce variability, other adjuvants used in autoimmune and vaccine research could be considered. Emulsion-based adjuvants like MF59 and AS03 are known to induce a different, potentially more balanced, cytokine response compared to the strong Th1-polarizing effect of CFA.[5] This might lead to a more consistent disease course, although this would need to be validated for the G6PI model. It is crucial to conduct a pilot study to compare any new adjuvant against your established CFA protocol.
Q3: What are the key factors contributing to variability in the G6PI 325-339 arthritis model?
A3: Several factors can introduce variability into this model:
-
Animal-related factors: The genetic background, vendor, and even the specific colony of mice can influence disease susceptibility and progression.[6] The microbiome of the animals also plays a role.
-
Immunization procedure: The quality of the antigen-adjuvant emulsion is critical. Improperly prepared emulsions can lead to inconsistent immune responses. The site and route of injection must also be consistent.
-
Housing conditions: Environmental stressors can impact the immune system and, consequently, the development of arthritis. Maintaining stable and clean specific-pathogen-free (SPF) conditions is recommended.
-
Scoring subjectivity: Clinical scoring of arthritis severity can be subjective. It is advisable to have a single, blinded observer score all animals in a study, or to use automated gait analysis systems to reduce bias.
Q4: What is the expected disease course after immunization with G6PI 325-339 and CFA?
A4: In DBA/1 mice, clinical signs of arthritis typically first appear around day 9 post-immunization. The disease severity then rapidly progresses, reaching a peak between days 12 and 20, followed by a slow resolution.[2] However, the exact timing and severity can vary between experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during G6PI 325-339 immunization experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no arthritis incidence | 1. Suboptimal Emulsion: The antigen and adjuvant were not properly emulsified. 2. Incorrect Mouse Strain/Vendor: The mice used may have low susceptibility to G6PI-induced arthritis. 3. Improper Immunization Technique: Incorrect injection site or leakage of the emulsion. | 1. Verify Emulsion Quality: Use a homogenizer for a stable water-in-oil emulsion. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse. 2. Confirm Mouse Strain: Ensure you are using a susceptible strain like DBA/1. If possible, test mice from different vendors in a pilot study. 3. Refine Injection Technique: For subcutaneous injection at the base of the tail, ensure the needle is correctly placed and there is no backflow. |
| High variability in disease severity between animals | 1. Inconsistent Emulsion Dosing: Animals may have received different amounts of the antigen/adjuvant mixture. 2. Variable Animal Health Status: Underlying health issues or stress can affect immune responses. 3. Subjectivity in Scoring: Different researchers may score arthritis severity differently. | 1. Standardize Dosing: Use precision syringes and ensure thorough mixing of the emulsion before drawing each dose. 2. Acclimatize Animals: Allow animals to acclimatize to their environment for at least one week before the experiment begins. Monitor for any signs of illness. 3. Blinded Scoring: The individual assessing the clinical scores should be blinded to the experimental groups. Develop a clear and detailed scoring system with photographic examples. |
| Unexpected animal mortality | 1. Intravenous Injection: Accidental injection of the emulsion into a tail vein can be fatal. 2. Systemic Inflammatory Response: An overly aggressive inflammatory response to the adjuvant. | 1. Careful Injection: Be meticulous with subcutaneous injections in the tail, avoiding the lateral tail veins. 2. Monitor Animals Closely: Observe animals daily, especially in the first few days after immunization, for signs of severe systemic inflammation. Consider reducing the adjuvant concentration in a pilot study if mortality persists. |
| Arthritis develops but does not follow the expected time course | 1. Antigen Quality: The G6PI 325-339 peptide may have degraded or be of low purity. 2. Adjuvant Potency: The adjuvant may be expired or have lost its potency. | 1. Check Peptide Integrity: Use a fresh batch of high-purity peptide. Store the peptide according to the manufacturer's instructions. 2. Verify Adjuvant Quality: Use an adjuvant from a reputable supplier and check the expiration date. |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: G6PI 325-339 Immunization using Complete Freund's Adjuvant (CFA)
Materials:
-
G6PI 325-339 peptide (high purity, >95%)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Sterile phosphate-buffered saline (PBS)
-
Susceptible mice (e.g., male DBA/1, 7-8 weeks old)
-
Homogenizer
-
Sterile syringes and needles
Procedure:
-
Antigen Preparation: Dissolve the G6PI 325-339 peptide in sterile PBS to a final concentration of 2 mg/ml.
-
Emulsion Preparation:
-
In a sterile glass vial, mix equal volumes of the G6PI peptide solution and CFA. For example, for 1 ml of emulsion, use 0.5 ml of peptide solution and 0.5 ml of CFA.
-
Emulsify the mixture using a homogenizer until a thick, stable water-in-oil emulsion is formed.
-
To test the stability, drop a small amount of the emulsion into a beaker of water. A stable emulsion will form a single, cohesive drop and will not disperse.
-
-
Immunization:
-
Anesthetize the mice according to your institution's approved protocol.
-
Draw 100 µl of the emulsion into a 1 ml syringe with a 27-gauge needle.
-
Inject 100 µl of the emulsion (containing 100 µg of G6PI 325-339) subcutaneously at the base of the tail.
-
-
Post-Immunization Monitoring:
-
Monitor the animals daily for clinical signs of arthritis, typically starting from day 7 post-immunization.
-
Score the severity of arthritis in each paw using a standardized scoring system (e.g., 0-4 scale). A total score per mouse can be calculated by summing the scores for all four paws.
-
Protocol 2: G6PI 325-339 Immunization using an Alternative Emulsion Adjuvant (e.g., MF59 or AS03 - Hypothetical Adaptation)
Note: This is a hypothetical protocol adaptation as direct studies for G6PI 325-339 are lacking. A pilot study is essential to determine the optimal dosage and to validate the model.
Materials:
-
G6PI 325-339 peptide (high purity, >95%)
-
Alternative emulsion adjuvant (e.g., MF59 or AS03)
-
Sterile phosphate-buffered saline (PBS)
-
Susceptible mice (e.g., male DBA/1, 7-8 weeks old)
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Antigen Preparation: Dissolve the G6PI 325-339 peptide in sterile PBS to a final concentration of 2 mg/ml.
-
Emulsion Preparation:
-
Follow the manufacturer's instructions for emulsifying the antigen with the specific adjuvant. This typically involves mixing equal volumes of the antigen solution and the adjuvant emulsion.
-
Mix thoroughly using a vortex mixer.
-
-
Immunization:
-
Anesthetize the mice as per your approved protocol.
-
Inject 100 µl of the emulsion subcutaneously at the base of the tail.
-
-
Post-Immunization Monitoring:
-
Monitor and score the animals as described in Protocol 1. The onset and severity of arthritis may differ from the CFA model, so careful daily observation is crucial.
-
Visualizations
Signaling Pathways
The choice of adjuvant can significantly influence the downstream immune response. Below are simplified diagrams illustrating the signaling pathways initiated by different classes of adjuvants.
Caption: Signaling pathway for CFA, leading to a strong Th1-polarized immune response.
Caption: Signaling of emulsion adjuvants, promoting a more balanced T helper cell response.
Experimental Workflow
Caption: Standard experimental workflow for G6PI 325-339 induced arthritis in mice.
References
- 1. Arthritis induced by systemic autoimmunity against glucose-6-phosphate isomerase in normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short Peptides of Innate Immunity Protein Tag7 Inhibit the Production of Cytokines in CFA-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of a Classical Th1 Bacteria Versus a Th17 Bacteria as Adjuvant in the Induction of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: G6PI 325-339-Induced Arthritis Model
This technical support center provides troubleshooting guides and frequently asked questions for researchers utilizing the glucose-6-phosphate isomerase (G6PI) 325-339 peptide-induced arthritis model.
Frequently Asked Questions (FAQs)
Q1: What is the G6PI 325-339-induced arthritis model and why is it used?
The G6PI 325-339-induced arthritis model is a widely used animal model that mimics many aspects of human rheumatoid arthritis (RA). It is induced by immunizing susceptible mouse strains, such as DBA/1, with the human G6PI peptide fragment spanning amino acids 325-339. This model is valuable for studying the roles of T-cells and B-cells in the pathogenesis of autoimmune arthritis and for testing the efficacy of potential therapeutic agents. The development of arthritis in this model is dependent on both the adaptive and innate immune systems.
Q2: What is the typical clinical course of G6PI 325-339-induced arthritis?
In DBA/1 mice, the clinical signs of arthritis, such as redness and swelling of the paws, typically first appear around day 9 after immunization.[1] The disease severity progresses rapidly, reaching a peak around day 14-15.[1][2] Following the peak, the clinical symptoms gradually subside.[1][2]
Q3: Which mouse strains are susceptible to G6PI 325-339-induced arthritis?
DBA/1 mice are the most commonly used and susceptible strain for inducing arthritis with the G6PI 325-339 peptide.[3][4] Other strains have shown varying degrees of susceptibility. For instance, C3H background mice can develop a more chronic form of arthritis, while C57BL/10 mice can also be used but may exhibit different disease characteristics.[5][6]
Troubleshooting Guide
Issue 1: Low incidence or severity of arthritis.
-
Possible Cause 1: Improper preparation of the immunizing emulsion.
-
Solution: Ensure that the G6PI 325-339 peptide and Complete Freund's Adjuvant (CFA) are thoroughly emulsified to a stable water-in-oil emulsion. The ratio should typically be 1:1 (v/v).[3]
-
-
Possible Cause 2: Incorrect administration of pertussis toxin.
-
Possible Cause 3: Mouse strain variability.
-
Possible Cause 4: Suboptimal peptide dose.
Issue 2: High variability in clinical scores between animals.
-
Possible Cause 1: Inconsistent immunization procedure.
-
Solution: Ensure that each mouse receives a consistent volume and concentration of the immunizing emulsion, injected intradermally at the base of the tail.[3]
-
-
Possible Cause 2: Subjectivity in clinical scoring.
-
Solution: Establish and adhere to a standardized scoring system. It is recommended to have two independent observers score the animals to minimize bias.
-
Issue 3: Unexpected mortality in experimental animals.
-
Possible Cause 1: Adverse reaction to pertussis toxin.
-
Solution: Monitor animals closely after pertussis toxin administration. Ensure the correct dosage is being used, as it can be toxic at high concentrations.
-
-
Possible Cause 2: Severe systemic inflammation.
-
Solution: In cases of very severe arthritis, systemic inflammation can impact the overall health of the animal. Monitor for signs of distress and provide supportive care as approved by your institution's animal care committee.
-
Experimental Protocols and Data
Clinical Scoring of Arthritis
A widely used method for assessing the severity of arthritis is a visual scoring system for each paw.
Macroscopic Clinical Scoring System
| Score | Description of Paw |
| 0 | No evidence of erythema or swelling. |
| 1 | Mild swelling and/or erythema of the toes.[8] |
| 2 | Clear redness and swelling of the dorsum pedis and foot pad.[8] |
| 3 | Severe erythema and swelling of the entire paw, including the ankle.[8] |
The scores for each of the four paws are summed for a total maximum score of 12 per mouse. Some studies utilize a more detailed scoring system where each toe and knuckle can be scored individually, leading to a higher maximum score.[5][9]
Representative Clinical Course of G6PI 325-339-Induced Arthritis in DBA/1 Mice
| Day Post-Immunization | Mean Clinical Score (± SEM) |
| 9 | 1.7 ± 0.6[10] |
| 13 | 8.9 ± 0.5[10] |
| 15 | Peak Severity[1] |
| 21 | 4.9 ± 0.4[10] |
| 35 | 2.4 ± 0.2[10] |
Histopathological Scoring
Histopathological analysis of the joints provides a more detailed assessment of disease severity.
Histopathological Scoring Parameters
| Parameter | Scoring Scale | Description |
| Inflammation | 0-3 | 0: No inflammation; 1: Mild infiltration; 2: Moderate infiltration; 3: Severe infiltration of inflammatory cells. |
| Pannus Formation | 0-3 | 0: No pannus; 1: Mild pannus formation; 2: Moderate pannus formation; 3: Severe pannus formation with cartilage erosion. |
| Bone Erosion | 0-3 | 0: No erosion; 1: Mild erosion; 2: Moderate erosion; 3: Severe bone destruction. |
Experimental Workflow for G6PI 325-339-Induced Arthritis
Caption: Experimental workflow for inducing and assessing G6PI 325-339 arthritis.
Key Signaling Pathway in G6PI-Induced Arthritis
Caption: Simplified signaling pathway in G6PI 325-339-induced arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Adoptive Immunotherapy of iNKT Cells in Glucose-6-Phosphate Isomerase (G6PI)-Induced RA Mice [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
Addressing unexpected immune responses in G6PI 325-339 models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing G6PI 325-339 peptide-induced arthritis models.
Frequently Asked Questions (FAQs)
Q1: What is the expected clinical course of arthritis in the G6PI 325-339 model?
A1: Immunization of susceptible mouse strains, such as DBA/1, with G6PI 325-339 peptide in Complete Freund's Adjuvant (CFA) is expected to induce a symmetrical polyarthritis.[1][2] The onset of clinical signs typically occurs around day 8-9 post-immunization, with peak severity reached around day 14.[2][3] The arthritis then gradually subsides.[2] The disease is characterized by a Th17-mediated inflammatory response and is dependent on both T and B cells.[1][2][4]
Q2: Which mouse strains are most susceptible to G6PI 325-339-induced arthritis?
A2: DBA/1 mice are a commonly used and highly susceptible strain for this model.[1][5] C57BL/10 and B10.Q mice are also reported to be susceptible.[4][6] It's important to note that different strains can exhibit variations in disease incidence and severity.[7]
Q3: What is the role of Pertussis Toxin (PTX) in this model?
A3: Pertussis toxin is often administered intraperitoneally on days 0 and 2 post-immunization.[1] It acts as a potent adjuvant, enhancing the autoimmune response.[8] PTX is thought to facilitate the infiltration of inflammatory cells by disrupting blood-tissue barriers and modulating cell migration.[8]
Q4: Can this model be used to study chronic arthritis?
A4: While the standard G6PI 325-339 model in DBA/1 mice results in an acute, self-resolving arthritis, modifications can lead to a more chronic phenotype. For instance, using mice with a C3H genetic background can result in a chronically active arthritis.[7] Additionally, depletion of regulatory T cells (Tregs) prior to immunization can switch the disease course from acute to a non-remitting, destructive arthritis.[9]
Troubleshooting Guide
Issue 1: Low or No Incidence of Arthritis
This is one of the most common challenges. The root cause often lies in the immunization procedure itself.
| Potential Cause | Recommended Action |
| Poor Quality Antigen-Adjuvant Emulsion | The stability and quality of the G6PI 325-339 peptide/CFA emulsion is critical. An unstable emulsion will not provide the sustained antigen release needed to break tolerance. Ensure a stable water-in-oil emulsion is formed. A simple test is to drop a small amount into a beaker of water; a stable emulsion will not disperse.[1][10] |
| Suboptimal Peptide Quality or Handling | Ensure the G6PI 325-339 peptide is of high purity. Peptides should be stored desiccated at -20°C or -80°C. Allow the peptide to warm to room temperature before opening the vial to prevent condensation. Reconstitute in a sterile, appropriate solvent as recommended by the manufacturer. |
| Incorrect Immunization Technique | The emulsion should be injected intradermally at the base of the tail.[1] Ensure the full dose is delivered and that there is no leakage from the injection site. Keeping the needle inserted for a few seconds after injection can help prevent this. |
| Mouse Strain and Age | Confirm that you are using a susceptible mouse strain (e.g., DBA/1). While age is not a primary factor for susceptibility, very young or old mice may show slight variations in onset and severity.[11] |
| Compromised B Cell Function | B cells are crucial for the induction of G6PI-induced arthritis.[7][12] If B cell populations are compromised for any reason, this can prevent the development of arthritis.[12] |
Issue 2: Lower Than Expected Severity or Asymmetrical Presentation
Even with successful induction, the severity of arthritis can be variable.
| Potential Cause | Recommended Action |
| Variability in Emulsion Delivery | Inconsistent volumes or subcutaneous instead of intradermal injection can lead to variable responses. |
| Pertussis Toxin (PTX) Activity | PTX is a biological toxin and can have lot-to-lot variability. If you suspect an issue with your PTX, consider titrating it or testing a new lot. The effects of PTX can be complex and may influence the localization of the immune response.[8] |
| Microbial Status of the Animal Facility | The microbiome can influence immune responses. Changes in the facility's microbial status could potentially alter the susceptibility of the mice to arthritis induction. |
| Atypical Clinical Signs | While symmetrical polyarthritis is typical, occasional presentation in a single or limited number of joints can occur. This may reflect a lower-level immune response. If this is a consistent finding, re-evaluate all aspects of the immunization protocol. |
Issue 3: Unexpected Results in Downstream Assays
| Potential Cause | Recommended Action |
| Low Anti-G6PI Antibody Titer in ELISA | - Check ELISA protocol: Ensure all reagents are fresh and correctly diluted. Use a validated ELISA kit or optimize your in-house assay.[10][12] - Timing of sample collection: Antibody titers may vary over the course of the disease. Collect serum at the peak of the disease for maximal titers. - Minimal antibody response: In some mouse strains, such as C57BL/10, the antibody response to the G6PI peptide can be minimal despite the development of arthritis.[4][13] |
| Unexpected T Cell Populations in Flow Cytometry | - Expected profile: The G6PI 325-339 model is characterized by a strong Th17 response.[1][2] - Deviation from expected profile: An increase in Th1-associated cytokines like IFN-γ may be observed. The balance between Th1 and Th17 cells can influence disease severity. A strong regulatory T cell (Treg) response could suppress arthritis.[9][14] - Gating strategy: Ensure a consistent and accurate gating strategy for identifying T cell subsets. |
| Unexpected Cytokine Profile | - Pro-inflammatory cytokines: Expect elevated levels of IL-17, TNF-α, and IL-6 in the serum and joints of arthritic mice.[6][15] - Role of IFN-γ: The role of IFN-γ can be complex. While it is a pro-inflammatory cytokine, in some contexts, its absence can paradoxically lead to more severe disease in other arthritis models. However, in the G6PI model, IFN-γ appears to be arthritis-promoting.[14] - Control groups: Always include naïve and adjuvant-only control groups to establish baseline cytokine levels.[11][16] |
Experimental Protocols
G6PI 325-339 Peptide-Induced Arthritis Protocol
This protocol is adapted from methodologies described in the literature.[1][2]
Materials:
-
G6PI 325-339 peptide (human)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
Susceptible mice (e.g., DBA/1, 8-10 weeks old)
-
Glass syringes and a 2-way stopcock for emulsification
-
Insulin syringes with 27G needles
Procedure:
-
Peptide Reconstitution: Dissolve the G6PI 325-339 peptide in sterile PBS to a final concentration of 1 mg/ml.
-
Emulsion Preparation:
-
In a sterile environment, mix the G6PI peptide solution and CFA at a 1:1 ratio (v/v).
-
Draw the mixture into two glass syringes connected by a 2-way stopcock.
-
Forcefully pass the mixture back and forth between the syringes until a thick, stable, white emulsion is formed.
-
Test the stability by dropping a small amount into a beaker of cold water. The emulsion should not disperse.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µl of the emulsion intradermally at the base of the tail, delivering 10 µg of the G6PI 325-339 peptide.
-
Inject 200 ng of PTX in 100 µl of PBS intraperitoneally.
-
-
PTX Boost (Day 2):
-
Administer a second intraperitoneal injection of 200 ng of PTX in 100 µl of PBS.
-
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of arthritis from day 7.
-
Score the severity of arthritis based on a standardized scoring system (e.g., 0-4 for each paw).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-G6PI Antibodies
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with 1-5 µg/ml of recombinant mouse G6PI protein in a coating buffer overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted serum samples from immunized and control mice to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for the induction of arthritis using the G6PI 325-339 peptide.
Caption: Simplified signaling pathway in G6PI 325-339-induced arthritis.
References
- 1. Innate profiles of cytokines implicated on oral tolerance correlate with low- or high-suppression of humoral response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incidence and severity of G6PI-induced arthritis are not increased in genetically distinct mouse strains upon aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. mybiosource.com [mybiosource.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abinscience.com [abinscience.com]
- 11. researchgate.net [researchgate.net]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T-Cell Immune Imbalance in Rheumatoid Arthritis Is Associated with Alterations in NK Cells and NK-Like T Cells Expressing CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of proteoglycan-induced arthritis depends on T cell-supported autoantibody production, but does not involve significant influx of T cells into the joints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational adjuvant selection for the neonatal period shapes unique and lasting immune polarization in mice - PMC [pmc.ncbi.nlm.nih.gov]
G6PI 325-339 peptide purity and its effect on experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the G6PI 325-339 peptide.
Frequently Asked Questions (FAQs)
1. What is the G6PI 325-339 peptide and what is its primary application?
The G6PI 325-339 peptide is a synthetic peptide corresponding to amino acids 325-339 of the glucose-6-phosphate isomerase (G6PI) protein. Its primary application is in the induction of an autoimmune arthritis model in susceptible mouse strains, such as DBA/1 and C57BL/10 mice.[1][2][3] This model, known as G6PI-induced arthritis, shares pathological features with human rheumatoid arthritis (RA) and is used to study disease pathogenesis and evaluate potential therapeutics.[4][5]
2. How does the G6PI 325-339 peptide induce arthritis?
Immunization with the G6PI 325-339 peptide in a suitable adjuvant, such as Complete Freund's Adjuvant (CFA), triggers an autoimmune response.[2] This response is characterized by the activation of peptide-specific T helper cells, particularly Th1 and Th17 lineages, which in turn stimulate B cells to produce autoantibodies.[1][6] The resulting inflammation, driven by pro-inflammatory cytokines like IFN-γ and IL-17, leads to synovial inflammation, cartilage degradation, and joint destruction, mimicking the symptoms of rheumatoid arthritis.[6][7]
3. What level of peptide purity is recommended for my experiments?
The required purity of the G6PI 325-339 peptide depends on the specific application. Impurities in synthetic peptides, such as truncated sequences, deletion mutants, or synthesis artifacts, can significantly impact experimental outcomes, particularly in sensitive T-cell assays.[8] Low-purity peptides can lead to non-reproducible results or false positives.
| Application | Recommended Purity | Rationale |
| In vivo animal studies (arthritis induction) | > 95% | High purity is crucial to ensure that the observed phenotype is due to the target peptide and not to immunogenic contaminants. |
| T-cell proliferation assays (e.g., 3H-thymidine incorporation) | > 90% | High purity minimizes non-specific T-cell activation. |
| ELISpot and intracellular cytokine staining | > 95% | These are highly sensitive assays where impurities can lead to false-positive cytokine-producing cells.[9] |
| ELISA (as a coating antigen) | > 80% | For coating plates, a lower purity may be acceptable as the peptide is used in excess. However, higher purity is always recommended for cleaner results. |
4. How should I handle and store the G6PI 325-339 peptide?
For optimal stability, the lyophilized G6PI 325-339 peptide should be stored at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For reconstitution, use a sterile, endotoxin-free solvent such as sterile PBS or tissue culture medium. It is advisable to prepare a concentrated stock solution, aliquot it into single-use volumes, and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low or no incidence of arthritis in immunized mice.
Possible Causes and Solutions:
-
Suboptimal Peptide Purity: Peptides with low purity may have reduced immunogenicity.
-
Solution: Verify the purity of your peptide using HPLC. For in vivo studies, use a peptide with >95% purity.
-
-
Improper Emulsion Preparation: The emulsion of the peptide with Complete Freund's Adjuvant (CFA) is critical for a robust immune response.
-
Solution: Ensure a stable, water-in-oil emulsion is formed. This can be achieved using a homogenizer or the double-syringe method until a drop of the emulsion does not disperse in water.[10]
-
-
Incorrect Immunization Route or Site:
-
Solution: The recommended route is subcutaneous or intradermal injection at the base of the tail. Avoid intravenous injection.
-
-
Mouse Strain and Vendor Variability: Susceptibility to G6PI-induced arthritis can vary between mouse strains and even between vendors of the same strain.[10]
-
Solution: Use a susceptible strain such as DBA/1. If you are experiencing issues, consider testing mice from a different vendor.
-
-
Animal Housing Conditions: The microbiome can influence immune responses.
-
Solution: Maintain specific-pathogen-free (SPF) housing conditions.
-
Problem 2: High variability in arthritis scores between animals in the same group.
Possible Causes and Solutions:
-
Inconsistent Emulsion Quality: An unstable or poorly mixed emulsion can lead to variable dosing of the peptide.
-
Solution: Prepare a single, large batch of emulsion for each experimental group and ensure it is thoroughly mixed before each injection.
-
-
Variable Injection Volume or Technique:
-
Solution: Use calibrated syringes and ensure consistent injection technique for all animals.
-
-
Peptide Aggregation:
-
Solution: Ensure the peptide is fully dissolved in the aqueous phase before emulsification. Sonication of the peptide solution (before adding to CFA) can help break up aggregates.
-
Problem 3: Non-specific T-cell activation or high background in in vitro assays.
Possible Causes and Solutions:
-
Peptide Impurities: Contaminants from the synthesis process can be mitogenic or stimulate T-cells non-specifically.
-
Solution: Use highly purified peptide (>95%) for all T-cell assays. Run a control with cells only and cells with a scrambled or irrelevant peptide of the same purity to assess background activation.
-
-
Endotoxin (B1171834) Contamination:
-
Solution: Use endotoxin-free reagents and test your peptide for endotoxin levels.
-
-
Cell Culture Conditions:
-
Solution: Optimize cell density and ensure the health of your cells. Use high-quality fetal bovine serum with low endotoxin levels.
-
Experimental Protocols
Protocol 1: Induction of Arthritis with G6PI 325-339 Peptide in DBA/1 Mice
-
Peptide Preparation: Reconstitute lyophilized G6PI 325-339 peptide (>95% purity) in sterile, endotoxin-free PBS to a concentration of 2 mg/mL.
-
Emulsification: Prepare a 1:1 emulsion of the peptide solution with Complete Freund's Adjuvant (CFA). For example, mix 100 µL of the 2 mg/mL peptide solution with 100 µL of CFA. Emulsify using a homogenizer or by passing the mixture between two glass syringes connected by a Luer lock until a thick, stable emulsion is formed.
-
Immunization: Anesthetize 8-10 week old male DBA/1 mice. Inject 100 µL of the emulsion (containing 100 µg of peptide) subcutaneously at the base of the tail.
-
Arthritis Scoring: Beginning 7 days post-immunization, monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of redness and swelling:
-
0 = No signs of inflammation
-
1 = Mild swelling and/or erythema of one digit
-
2 = Swelling and erythema of two or more digits
-
3 = Severe swelling of the entire paw
-
4 = Maximum swelling and ankylosis The maximum score per mouse is 16.
-
Protocol 2: In Vitro T-Cell Proliferation Assay
-
Cell Preparation: 10-12 days post-immunization, euthanize the mice and prepare single-cell suspensions from the draining lymph nodes (inguinal and para-aortic).
-
Cell Culture: Plate 2 x 10^5 cells per well in a 96-well flat-bottom plate in complete RPMI-1640 medium.
-
Stimulation: Add G6PI 325-339 peptide to the wells at final concentrations ranging from 1 to 20 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure thymidine (B127349) incorporation using a scintillation counter.
Protocol 3: Intracellular Cytokine Staining for Th1/Th17 Cells
-
Cell Preparation and Stimulation: Prepare single-cell suspensions from the draining lymph nodes as described above. Stimulate 1-2 x 10^6 cells for 4-6 hours with PMA (50 ng/mL) and ionomycin (B1663694) (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers such as CD4.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them using a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against IFN-γ (for Th1) and IL-17A (for Th17).
-
Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the CD4+ T-cell population and quantify the percentage of cells expressing IFN-γ and IL-17A.
Visualizations
Caption: Experimental workflow for G6PI 325-339 peptide-induced arthritis.
Caption: Signaling pathway in G6PI 325-339 peptide-induced arthritis.
References
- 1. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jove.com [jove.com]
- 5. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Peptide Synthesis Application and Recommended Purity [peptide2.com]
- 10. Troubleshooting the Collagen-Induced Arthritis Model | Chondrex, Inc. [chondrex.com]
Validation & Comparative
Validating G6PI 325-339-Induced Arthritis as a Model for Rheumatoid Arthritis: A Comparative Guide
For researchers and drug development professionals navigating the landscape of preclinical rheumatoid arthritis (RA) models, selecting the most appropriate system is paramount for translational success. This guide provides a comprehensive comparison of the Glucose-6-Phosphate Isomerase (G6PI) 325-339 peptide-induced arthritis model with other established models, offering experimental data, detailed protocols, and pathway visualizations to inform model selection.
At a Glance: G6PI-Induced Arthritis vs. Collagen-Induced Arthritis
The G6PI-induced arthritis model offers a distinct advantage in its use of a defined, ubiquitously expressed self-antigen, which contrasts with the joint-specific collagen used in the classical Collagen-Induced Arthritis (CIA) model.[1] This fundamental difference in antigen specificity leads to variations in disease mechanisms and immunological responses.
| Feature | G6PI 325-339-Induced Arthritis | Collagen-Induced Arthritis (CIA) |
| Antigen | Glucose-6-Phosphate Isomerase (G6PI) peptide (325-339) | Type II Collagen (CII) |
| Antigen Location | Ubiquitous | Joint-specific (cartilage) |
| Typical Mouse Strain | DBA/1 | DBA/1 |
| Disease Induction | Immunization with G6PI peptide in Complete Freund's Adjuvant (CFA) | Immunization with CII in CFA, often with a booster in Incomplete Freund's Adjuvant (IFA) |
| Typical Onset | Day 8-10 post-immunization | Day 26-35 post-initial immunization |
| Incidence | ~90% in DBA/1 mice | 90-100% in DBA/1 mice |
| Mean Max. Score | Variable, can reach up to 10-12 (on a 16-point scale) | 12-14 (on a 16-point scale) |
| Key Immune Cells | CD4+ T cells (esp. Th17), B cells | CD4+ T cells, B cells, Macrophages, Neutrophils |
| Chronicity | Acute in DBA/1, can be chronic in C3H background mice | Can be chronic, especially with a booster |
| Serum Transfer | Does not typically transfer disease | Can transfer disease with anti-CII antibodies |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison of experimental outcomes.
G6PI 325-339-Induced Arthritis Protocol
This protocol is adapted for DBA/1 mice, a commonly used susceptible strain.
Materials:
-
G6PI 325-339 peptide (Sequence: IWYINCFGCETHAML)
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-Buffered Saline (PBS)
-
DBA/1 mice (8-10 weeks old)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the G6PI 325-339 peptide in PBS at a concentration of 200 µg/mL.
-
Prepare a 1:1 emulsion of the G6PI peptide solution and CFA. For example, mix 50 µL of the peptide solution with 50 µL of CFA per mouse.
-
Emulsify by sonicating or repeatedly passing the mixture through a syringe until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Administer 100 µL of the emulsion (containing 10 µg of G6PI peptide) per mouse via intradermal injection at the base of the tail.[2]
-
-
Arthritis Scoring:
-
Begin scoring mice for signs of arthritis daily from day 7 post-immunization.
-
A common scoring system is as follows for each paw:
-
0 = No swelling or redness
-
1 = Mild swelling and/or redness of the wrist/ankle or digits
-
2 = Moderate swelling and redness of the wrist/ankle
-
3 = Severe swelling and redness of the entire paw, including digits
-
Maximum score per mouse is 12.
-
-
The clinical score is the sum of the scores for all four paws.[3]
-
Collagen-Induced Arthritis (CIA) Protocol
This protocol is also described for DBA/1 mice.
Materials:
-
Bovine or chicken Type II Collagen (CII)
-
0.05 M acetic acid
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (8-10 weeks old)
-
Syringes and needles
Procedure:
-
Antigen Preparation:
-
Dissolve CII in 0.05 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
-
Primary Immunization (Day 0):
-
Prepare a 1:1 emulsion of the CII solution and CFA.
-
Inject 100 µL of the emulsion (containing 100 µg of CII) subcutaneously at the base of the tail.[4]
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the CII solution and IFA.
-
Inject 100 µL of the emulsion (containing 100 µg of CII) at a different site near the base of the tail.[4]
-
-
Arthritis Scoring:
-
Monitor mice for signs of arthritis starting from day 21.
-
Use a similar scoring system as described for the G6PI model.
-
Pathogenic Mechanisms and Signaling Pathways
A key differentiator of the G6PI-induced arthritis model is its well-defined T-cell epitope, allowing for precise investigation of the autoimmune response.
G6PI-Induced Arthritis Signaling Pathway
The induction of arthritis by the G6PI 325-339 peptide is critically dependent on the activation of CD4+ T helper cells, particularly the Th17 subset.[5] These cells provide help to B cells, leading to the production of anti-G6PI antibodies. The subsequent formation of immune complexes and activation of effector cells drive joint inflammation.
Caption: Signaling pathway in G6PI-induced arthritis.
Experimental Workflow
The workflow for inducing and evaluating G6PI arthritis is streamlined due to the single immunization protocol.
Caption: Experimental workflow for G6PI-induced arthritis.
Comparison with Other RA Models
| Model | Induction Principle | Key Features | Advantages | Limitations |
| G6PI-Induced Arthritis | Active immunization with a ubiquitous self-antigen peptide. | T-cell and B-cell dependent; Th17 driven. | Highly synchronized onset; defined T-cell epitope allows for mechanistic studies. | Low prevalence of anti-G6PI antibodies in human RA patients; disease is acute in some strains.[3] |
| Collagen-Induced Arthritis (CIA) | Active immunization with joint-specific type II collagen. | T-cell and B-cell dependent; involves a broader immune response. | Well-established model with pathological features similar to RA. | Less synchronized onset; requires a booster; antigen is joint-specific. |
| K/BxN Serum Transfer Arthritis | Passive transfer of arthritogenic serum containing anti-G6PI antibodies. | Antibody- and innate immune cell-dependent; T-cell independent effector phase. | Rapid onset (24-48 hours); high incidence; useful for studying the effector phase of arthritis. | Bypasses the adaptive immune induction phase; relies on transgenic mice for serum production.[6] |
Conclusion: Validating the G6PI 325-339 Model
The G6PI 325-339-induced arthritis model serves as a valuable tool for dissecting the T-cell and B-cell interactions that lead to autoimmune arthritis initiated by a non-joint-specific antigen. Its highly synchronized and predictable disease course makes it particularly suitable for efficacy testing of therapeutic candidates targeting these pathways.
However, the primary limitation of this model is the questionable relevance of G6PI as a major autoantigen in the majority of human RA cases.[3] While autoimmunity to G6PI may represent a pathway in certain RA subtypes, the model may not fully recapitulate the heterogeneity of human disease.
Recommendation: The G6PI 325-339-induced arthritis model is highly recommended for studies focused on:
-
The mechanisms of Th17-mediated pathology.
-
T-cell and B-cell collaboration in autoimmunity.
-
Preclinical evaluation of therapeutics targeting T-cell and B-cell activation and signaling pathways.
For studies requiring a model with a joint-specific antigen or for investigating the role of anti-citrullinated protein antibodies (ACPAs), which are highly specific for human RA, alternative models such as CIA or models incorporating citrullinated antigens should be considered. Ultimately, the choice of model should be guided by the specific scientific question and the therapeutic target under investigation.
References
- 1. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Ameliorated course of glucose-6-phosphate isomerase (G6PI)-induced arthritis in IFN-γ receptor knockout mice exposes an arthritis-promoting role of IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
G6PI 325-339 Peptide vs. Full-Length G6PI Protein: A Comparative Guide to Arthritis Induction
For researchers, scientists, and drug development professionals, understanding the nuances of autoimmune disease models is paramount. In the study of rheumatoid arthritis, glucose-6-phosphate isomerase (G6PI) has emerged as a key autoantigen for inducing experimental arthritis. This guide provides a detailed comparison of the arthritogenic potential of the G6PI 325-339 peptide versus the full-length G6PI protein, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
Immunization with either the full-length glucose-6-phosphate isomerase (G6PI) protein or its immunodominant peptide, G6PI 325-339, can induce a robust model of inflammatory arthritis in susceptible mouse strains. While both are effective, they present different characteristics in disease induction, severity, and immune response. The full-length protein typically induces a more severe and sustained arthritis, accompanied by high titers of G6PI-specific antibodies. In contrast, the G6PI 325-339 peptide, a major T-cell epitope, is sufficient to induce arthritis, highlighting the critical role of T-cell activation in this model. The peptide-induced model often results in a less severe disease course with minimal antibody responses against the full protein. The choice between the full-length protein and the peptide allows researchers to investigate different facets of the autoimmune response, from broad autoantibody-mediated pathology to specific T-cell-driven inflammation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences observed in experimental arthritis induced by full-length G6PI protein and the G6PI 325-339 peptide.
| Immunogen | Mouse Strain | Incidence of Arthritis | Mean Arthritis Score (Peak) | Onset of Arthritis (Days Post-Immunization) |
| Full-length G6PI | DBA/1 | >90%[1][2] | 8-12[3] | 9[1] |
| G6PI 325-339 | DBA/1 | 79-100%[3][4] | 4-6[3][4] | 8-10[4] |
| Full-length G6PI | C3H | High (Chronic)[5][6] | Variable (Chronic)[5] | ~14[5] |
| G6PI 325-339 | C57BL/10 | Moderate[7] | Lower than protein[7] | Variable |
| Immunogen | Antibody Response (Anti-G6PI IgG) | Key Cytokine Production |
| Full-length G6PI | High Titers[3] | IFN-γ, IL-17[8] |
| G6PI 325-339 | Minimal to Low Titers[3][7] | IFN-γ, IL-17[4][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
G6PI-Induced Arthritis Protocol (Full-Length Protein)
-
Antigen Preparation: Recombinant human or murine G6PI is emulsified in Complete Freund's Adjuvant (CFA) at a concentration of 2 mg/mL.[5]
-
Immunization: DBA/1 mice (6-8 weeks old) are immunized intradermally at the base of the tail with 100-200 µg of the G6PI/CFA emulsion.[5][9] A single immunization is typically sufficient to induce disease.[1]
-
Arthritis Assessment: Mice are monitored daily for signs of arthritis starting from day 7 post-immunization. Clinical severity is scored for each paw on a scale of 0-3 or 0-4, where 0 = no swelling, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling of the entire paw, and 4 = ankylosis. The maximum possible score per mouse is 12 or 16.[4]
-
Immunological Analysis: At the end of the experiment, serum can be collected to measure anti-G6PI antibody titers by ELISA. Draining lymph nodes and spleens can be harvested to assess T-cell responses (e.g., cytokine production by ELISpot or intracellular staining) upon restimulation with G6PI.[8]
G6PI Peptide-Induced Arthritis Protocol (G6PI 325-339)
-
Antigen Preparation: The synthetic human G6PI 325-339 peptide is emulsified in Complete Freund's Adjuvant (CFA).[10]
-
Immunization: DBA/1 mice are immunized intradermally at the base of the tail with 10-50 µg of the peptide/CFA emulsion.[3][4][10] In some protocols, pertussis toxin (200 ng) is injected intraperitoneally on days 0 and 2 to enhance the arthritogenic response.[4][10]
-
Arthritis Assessment: Clinical scoring is performed as described for the full-length protein model.[4]
-
Immunological Analysis: Similar to the full-length protein model, serum and lymphoid organs can be collected for analysis of antibody and T-cell responses. Cross-reactivity of T-cells with the native murine G6PI can also be assessed.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Signaling Pathway of G6PI-Induced Arthritis
References
- 1. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Arthritogenic Peptides of Glucose-6-Phosphate Isomerase: G6PI 325-339 in Focus
For researchers, scientists, and drug development professionals, understanding the arthritogenic properties of specific peptides derived from glucose-6-phosphate isomerase (G6PI) is crucial for advancing research in autoimmune arthritis. This guide provides an objective comparison of the well-characterized arthritogenic peptide G6PI 325-339 with other G6PI-derived peptides, supported by experimental data.
Executive Summary
Immunization with human glucose-6-phosphate isomerase (G6PI) or its derived peptides can induce an autoimmune arthritis in susceptible mouse strains, providing a valuable model for studying the pathogenesis of rheumatoid arthritis. Among the various G6PI peptides, the 325-339 sequence has been identified as a major arthritogenic epitope. However, other G6PI peptides also exhibit the ability to induce arthritis, albeit with varying degrees of severity and incidence. This guide systematically compares the arthritogenic potential of G6PI 325-339 with other notable G6PI peptides, presenting key experimental findings in a structured format to facilitate informed decisions in research and drug development.
Comparative Analysis of Arthritogenic G6PI Peptides
Experimental evidence, primarily from studies in DBA/1 mice, has identified several immunodominant and arthritogenic T-cell epitopes within the G6PI protein. A comprehensive screening of a library of overlapping G6PI peptides revealed that while multiple peptides can trigger an arthritic response, three stand out for their robust arthritogenicity: G6PI 85-99, G6PI 325-339, and G6PI 469-483.[1] In contrast, peptides such as G6PI 65-79, G6PI 497-511, and G6PI 517-531 induce a much milder form of arthritis with lower incidence.[1]
Quantitative Comparison of Arthritis Induction
The following table summarizes the key parameters of arthritis induction for the most potent arthritogenic G6PI peptides as observed in DBA/1 mice.
| Peptide Fragment | Cumulative Incidence (%) | Mean Peak Arthritis Score (± SEM) | Onset of Arthritis (Days Post-Immunization) | Duration of Arthritis |
| G6PI 325-339 | 100 [1] | ~6.0 [1] | ~10-12 [1] | Acute [1] |
| G6PI 85-99 | 79[1] | ~5.0[1] | ~10-12[1] | Acute[1] |
| G6PI 469-483 | 95[1] | ~5.5[1] | ~10-12[1] | Acute[1] |
| Full-Length G6PI | >95[1] | ~10.0[1] | ~9[1] | Acute, with slower resolution[1] |
Note: Arthritis scores are on a scale of 0-12 or 0-15 per paw in the cited studies. The data presented here is a qualitative representation for comparative purposes. The severity of peptide-induced arthritis is generally less than that induced by the full-length G6PI protein.[1]
Experimental Protocols
The induction of arthritis using G6PI peptides follows a standardized protocol. The key steps are outlined below.
G6PI Peptide-Induced Arthritis Protocol in DBA/1 Mice
-
Animals: Male DBA/1 mice, typically 6-8 weeks old, are used due to their susceptibility to G6PI-induced arthritis.[2]
-
Peptide Preparation: Lyophilized G6PI peptides are dissolved in a suitable buffer, such as sterile phosphate-buffered saline (PBS).
-
Immunization:
-
Clinical Assessment of Arthritis:
-
Starting from day 7 post-immunization, mice are visually scored for signs of arthritis in their paws.
-
A common scoring system ranges from 0 to 3 or 0 to 4 for each paw, based on the degree of redness, swelling, and joint deformity.[3] The scores for all four paws are summed to give a total arthritis score per mouse.
-
-
Histological Analysis: At the end of the experiment, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.[1]
Pathogenic Mechanisms and Signaling Pathways
The development of G6PI peptide-induced arthritis is a complex process involving both the cellular and humoral arms of the immune system. T-helper (Th) cells, particularly Th1 and Th17 lineages, play a central role in initiating and driving the inflammatory cascade.[3][4]
Upon immunization, G6PI peptides are presented by antigen-presenting cells (APCs) to CD4+ T cells. This leads to the activation and differentiation of G6PI-specific Th cells. Th17 cells are particularly pathogenic, producing pro-inflammatory cytokines such as Interleukin-17 (IL-17).[3] IL-17, in turn, acts on various cells in the synovium, including synovial fibroblasts, leading to the production of other inflammatory mediators like TNF-α and IL-6, which contribute to joint inflammation and destruction.[5] B cells are also crucial for the development of G6PI-induced arthritis, likely through the production of autoantibodies against G6PI.[6]
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway.
Conclusion
G6PI 325-339 is a highly potent arthritogenic peptide, consistently inducing arthritis with high incidence in susceptible mouse strains. While other peptides such as G6PI 85-99 and G6PI 469-483 are also robustly arthritogenic, G6PI 325-339 stands out for its 100% incidence rate in the reported comparative studies.[1] The arthritis induced by these peptides is T-cell dependent, with a significant role for Th17 cells and the production of pro-inflammatory cytokines. This detailed comparison provides a valuable resource for researchers selecting specific G6PI peptides to model autoimmune arthritis and for professionals developing targeted immunotherapies. The provided experimental protocols and pathway diagrams offer a practical foundation for designing and interpreting studies in this field.
References
- 1. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adoptive Immunotherapy of iNKT Cells in Glucose-6-Phosphate Isomerase (G6PI)-Induced RA Mice [jove.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement [pubmed.ncbi.nlm.nih.gov]
- 5. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Comparing G6PI 325-339-induced arthritis in different mouse strains (DBA/1 vs C57BL/10)
This guide provides a comprehensive comparison of Glucose-6-Phosphate Isomerase (G6PI)-induced arthritis in two commonly used inbred mouse strains: DBA/1 and C57BL/10. The information presented is intended for researchers, scientists, and drug development professionals working in the field of autoimmune and inflammatory diseases.
Strain Susceptibility and Disease Phenotype
DBA/1 mice are highly susceptible to arthritis induced by immunization with the full-length G6PI protein, developing a severe and acute form of the disease.[1] In contrast, C57BL/10 mice are generally resistant to arthritis induction with the full-length G6PI protein.[2][3] However, a chronic, T-cell and B-cell dependent arthritis can be induced in C57BL/10 mice using the human G6PI peptide 325-339 (hG6PI(325-339)).[4]
The disease in DBA/1 mice is characterized by a rapid onset, typically appearing around day 9 post-immunization, with peak severity reached by day 15, followed by a resolution phase.[2][5] In C57BL/10 mice immunized with the hG6PI(325-339) peptide, the arthritis is described as a chronic condition.[4]
Quantitative Analysis of Arthritis Induction
The following tables summarize the key quantitative parameters of G6PI-induced arthritis in DBA/1 and C57BL/10 mice based on available experimental data. It is important to note that experimental conditions, such as the specific G6PI antigen used and the arthritis scoring methods, can vary between studies, impacting direct comparability.
Table 1: Arthritis Incidence and Onset
| Parameter | DBA/1 | C57BL/10 | Reference |
| Immunizing Agent | Recombinant G6PI Protein | hG6PI(325-339) Peptide | [2][4][5] |
| Typical Incidence | >90% | Variable, induced by peptide | [4][5] |
| Day of Onset | ~ Day 9 | Not consistently reported | [2][5] |
Table 2: Arthritis Severity
| Mouse Strain | Immunizing Agent | Scoring Method | Peak Severity (Mean Score ± SEM/SD) | Reference |
| DBA/1 | 400 µg G6PI in CFA | 0-3 per paw (Max 12) | ~8.5 ± 0.5 (at day 15) | [5] |
| DBA/1 | 200 µg G6PI in CFA | 1-15 per paw (Max 60) | ~15 (Mean score) | [2] |
| C57BL/10 | hG6PI(325-339) in CFA | Macroscopic scoring | Data not provided in similar format | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following are generalized protocols for inducing G6PI arthritis in DBA/1 and C57BL/10 mice, based on published literature.
G6PI-Induced Arthritis in DBA/1 Mice
-
Antigen Preparation: Recombinant human or murine G6PI is emulsified in Complete Freund's Adjuvant (CFA) at a concentration of 1-4 mg/mL.
-
Immunization: 6 to 10-week-old DBA/1 mice are immunized subcutaneously at the base of the tail with 100 µL of the emulsion, containing 100-400 µg of G6PI.[2][5]
-
Arthritis Assessment: Mice are monitored daily or every other day for signs of arthritis starting from day 7 post-immunization. Clinical signs in each paw are scored using a graded scale. For example, a 0-3 scale per paw (0=no swelling, 1=slight swelling/redness, 2=moderate swelling, 3=severe swelling/ankylosis).[5]
hG6PI(325-339) Peptide-Induced Arthritis in C57BL/10 Mice
-
Antigen Preparation: The synthetic human G6PI peptide 325-339 is emulsified in Complete Freund's Adjuvant (CFA).
-
Immunization: C57BL/10 mice are immunized with the peptide emulsion. The exact age and dosage can vary between studies.
-
Arthritis Assessment: Clinical signs of arthritis are monitored and scored regularly. The disease in this model is noted to be dependent on T cells, B cells, and complement C5.[4]
Immunological Mechanisms and Signaling Pathways
The pathogenesis of G6PI-induced arthritis involves a complex interplay of adaptive and innate immune responses, with some differences observed between the two mouse strains.
In DBA/1 mice, the disease is strongly dependent on CD4+ T cells, not only for induction but also during the effector phase.[1] B cells and the expression of Fcγ receptors are also essential for arthritis development.[1] The production of cytokines such as IL-17 and IFN-γ by G6PI-specific T helper cells plays a significant role in the inflammatory process.[5][6]
In C57BL/10 mice, arthritis induced by the hG6PI(325-339) peptide is also dependent on both T cells and B cells.[4] The disease is associated with Major Histocompatibility Complex (MHC) class II and is dependent on the complement component C5.[4] Interestingly, while Th1 and Th17 cells that cross-react with murine G6PI are primed, the antibody response to the G6PI protein and peptide can be minimal in this model.[4]
Visualizing the Pathogenic Pathways
The following diagrams, generated using the DOT language, illustrate the key cellular and molecular interactions in G6PI-induced arthritis.
Caption: Pathogenic pathway of G6PI-induced arthritis in DBA/1 mice.
Caption: Pathogenic pathway of hG6PI(325-339)-induced arthritis in C57BL/10 mice.
Conclusion
The choice between DBA/1 and C57BL/10 mouse strains for studying G6PI-induced arthritis depends on the specific research question. The DBA/1 model, using the full-length protein, offers a robust and acute model of autoimmune arthritis, suitable for studying disease mechanisms and for the rapid screening of therapeutic compounds. The C57BL/10 model, induced by the hG6PI(325-339) peptide, provides a system to study chronic arthritis in a genetically distinct background, which is valuable for investigating the role of specific genes and the mechanisms of disease chronicity. Understanding the distinct characteristics of each model is paramount for the design and interpretation of preclinical studies in arthritis research.
References
- 1. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57bl/10 mice: Arthritis without reactive oxygen species and complement : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Ameliorated course of glucose-6-phosphate isomerase (G6PI)-induced arthritis in IFN-γ receptor knockout mice exposes an arthritis-promoting role of IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Two Preclinical Arthritis Models: G6PI 325-339 Peptide-Induced vs. K/BxN Serum Transfer Arthritis
In the landscape of preclinical models for rheumatoid arthritis, the G6PI 325-339 peptide-induced arthritis model and the K/BxN serum transfer arthritis model are two prominent tools for investigating disease pathogenesis and evaluating novel therapeutics. Both models leverage the arthritogenic potential of the ubiquitously expressed enzyme glucose-6-phosphate isomerase (G6PI), yet they differ significantly in their induction mechanisms, immunological underpinnings, and experimental timelines. This guide provides a detailed comparison of these two models to aid researchers in selecting the most appropriate system for their specific scientific questions.
At a Glance: Key Differences and Similarities
| Feature | G6PI 325-339 Arthritis Model | K/BxN Serum Transfer Arthritis Model |
| Induction Method | Active immunization with G6PI 325-339 peptide in adjuvant.[1][2] | Passive transfer of serum from arthritic K/BxN mice.[3][4][5] |
| Disease Onset | Typically 8-14 days post-immunization.[2][6] | Rapid, within 2-3 days post-serum transfer.[3][4][5] |
| Disease Course | Can be acute or chronic depending on the protocol.[6] | Transient, resolving in 15-30 days unless serum is re-administered.[4][5] |
| Immunological Driver | T cell and B cell-dependent response to the G6PI peptide.[7][8] | Antibody-mediated effector phase driven by pre-existing anti-G6PI antibodies.[4][5] |
| Key Cellular Players | CD4+ T cells (Th1 and Th17), B cells, macrophages, neutrophils.[6][7][8] | Innate immune cells: neutrophils, macrophages, mast cells.[4][5] |
| Genetic Restriction | Dependent on MHC haplotype of the mouse strain (e.g., DBA/1, C57BL/10.Q).[1][7] | Broad applicability across many mouse strains.[3][4][5] |
| Model Focus | Entire autoimmune process from initiation to effector phase.[9] | Primarily the effector phase of antibody-mediated arthritis.[10] |
Experimental Workflows
The experimental workflows for the two models are distinct, reflecting their different induction mechanisms.
Detailed Experimental Protocols
G6PI 325-339 Peptide-Induced Arthritis Model
This protocol is adapted from studies using DBA/1 mice.[1][2]
-
Animals: Male DBA/1 mice, 7-8 weeks old.
-
Antigen Preparation: The human G6PI peptide 325-339 (sequence: IWYINCFGCETHAML) is synthesized. The peptide is dissolved in sterile phosphate-buffered saline (PBS) and emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, mice are immunized via intradermal injection at the base of the tail with 100-150 µL of the emulsion, containing 10-50 µg of the G6PI peptide.
-
Adjuvant (Optional): To enhance the severity and incidence of arthritis, 200 ng of pertussis toxin can be injected intravenously or intraperitoneally on days 0 and 2.[2]
-
Monitoring: Mice are monitored daily for signs of arthritis starting from day 7. Clinical scoring is typically performed using a scale of 0-4 for each paw, based on the degree of redness and swelling. Ankle thickness can be measured with calipers.
-
Disease Course: The onset of arthritis is usually observed between days 8 and 14 post-immunization, with peak severity around day 14-21.[6]
K/BxN Serum Transfer Arthritis Model
This protocol is a general guide applicable to various mouse strains.[3][10]
-
Animals: A variety of mouse strains are susceptible, including C57BL/6, BALB/c, and DBA/1.[3][4][5] Recipient mice are typically 6-10 weeks old.
-
Serum Collection: Blood is collected from arthritic K/BxN mice (typically 6-8 weeks old). The blood is allowed to clot, and the serum is separated by centrifugation and pooled.
-
Serum Transfer: On day 0, recipient mice are injected intraperitoneally with 150-200 µL of the pooled K/BxN serum.
-
Repeat Injection (Optional): For a more sustained and severe arthritis, a second injection of serum can be administered on day 2.[11]
-
Monitoring: Clinical signs of arthritis appear rapidly, within 2-3 days.[3] Paws are scored for inflammation, and ankle thickness is measured. Monitoring should be done daily, especially in the initial phase.
-
Disease Course: Arthritis severity typically peaks around day 7-14 and then gradually resolves over the following 2-3 weeks as the transferred antibodies are cleared.[10]
Mechanistic Insights from Signaling Pathways
The signaling pathways driving these two models differ significantly, reflecting their distinct immunological initiation.
Concluding Remarks
The choice between the G6PI 325-339 peptide-induced arthritis model and the K/BxN serum transfer model depends on the specific research objectives. The G6PI model is well-suited for studying the entire autoimmune process, from the initial T and B cell activation to the subsequent inflammatory cascade, making it valuable for investigating therapies that target adaptive immunity. In contrast, the K/BxN model's rapid onset and focus on the antibody-mediated effector phase make it an excellent tool for high-throughput screening of compounds aimed at blocking the downstream inflammatory pathways. Its broad applicability in various mouse strains also facilitates studies in genetically modified animals to dissect the roles of specific molecules in the effector phase of arthritis. By understanding the distinct characteristics of each model, researchers can make an informed decision to advance our understanding and treatment of rheumatoid arthritis.
References
- 1. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis [frontiersin.org]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Arthritis induced by systemic autoimmunity against glucose-6-phosphate isomerase in normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 11. rupress.org [rupress.org]
A Histopathological Comparison of G6PI 325-339 and Collagen-Induced Arthritis Models
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used murine models of rheumatoid arthritis: Glucose-6-Phosphate Isomerase (G6PI) 325-339 peptide-induced arthritis and Collagen-Induced Arthritis (CIA). The focus is a detailed histopathological analysis, supported by experimental data and protocols, to aid researchers in selecting the most appropriate model for their studies.
Introduction to the Models
Glucose-6-Phosphate Isomerase (G6PI) 325-339-Induced Arthritis: This model utilizes a peptide from the ubiquitously expressed glycolytic enzyme G6PI to induce a rapid-onset, acute, and symmetric polyarthritis.[1][2] The autoimmune response is directed against a systemic autoantigen, yet the pathology is localized to the joints.[1][3] The model is T-cell dependent, with Th17 cells playing a crucial pathogenic role.[4][5] A key characteristic is its rapid progression to a peak severity around day 14-15, followed by a resolution phase.[6][7]
Collagen-Induced Arthritis (CIA): CIA is a classic and extensively studied model that shares many immunological and pathological features with human rheumatoid arthritis (RA).[8][9][10] It is induced by immunization with type II collagen (CII), a major protein in articular cartilage, leading to a T-cell and B-cell-dependent autoimmune response against a joint-specific antigen.[1][11][12] The resulting arthritis is typically chronic and progressive, with a slower onset (28-35 days post-immunization) and pathology that includes synovial hyperplasia, pannus formation, and significant erosion of cartilage and bone.[8][9][12]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline standard protocols for the induction and assessment of each arthritis model.
G6PI 325-339 Peptide-Induced Arthritis Protocol
This protocol is adapted for DBA/1 mice, a commonly used susceptible strain.
-
Antigen Preparation:
-
Synthesize and purify the human G6PI peptide corresponding to amino acids 325-339 (Sequence: IWYINCFGCETHAML).[2]
-
Dissolve the peptide in a suitable buffer (e.g., PBS).
-
Prepare an emulsion by mixing the peptide solution 1:1 (v/v) with Complete Freund's Adjuvant (CFA). A typical immunization dose is 10-50 µg of peptide per mouse.[5][13]
-
-
Induction:
-
Clinical Assessment:
-
Begin clinical scoring for signs of arthritis around day 7 post-immunization.
-
Score each paw on a scale of 0-4 (0=normal, 1=redness/swelling in one digit, 2=swelling in multiple digits, 3=swelling of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
-
Histopathological Analysis:
-
Euthanize mice at desired time points (e.g., peak disease at day 15, resolution phase at day 30).[6]
-
Dissect hind paws and fix in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify tissues using a suitable agent (e.g., EDTA) until bones are pliable.[14]
-
Process tissues, embed in paraffin, and cut 4-5 µm sections.[14]
-
Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Tartrate-Resistant Acid Phosphatase (TRAP) for osteoclasts.[14][15]
-
Collagen-Induced Arthritis (CIA) Protocol
This protocol is standard for DBA/1 mice using bovine or chick type II collagen.
-
Antigen Preparation:
-
Induction:
-
Anesthetize 8-10 week old DBA/1 mice.
-
Administer the primary immunization by injecting 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
On day 21, administer a booster injection. Prepare an emulsion of type II collagen with Incomplete Freund's Adjuvant (IFA) and inject 100 µL intradermally at a different site.[8][9][11]
-
-
Clinical Assessment:
-
Histopathological Analysis:
Workflow Visualizations
The following diagrams illustrate the experimental workflows for both arthritis models.
Caption: Experimental workflow for G6PI 325-339-induced arthritis.
Caption: Experimental workflow for Collagen-Induced Arthritis (CIA).
Comparative Histopathology
While both models result in joint inflammation, the nature and severity of the histopathological features differ significantly.
G6PI 325-339-Induced Arthritis: The histopathology is characterized by a rapid and severe acute inflammatory response.[7]
-
Inflammation: There is a massive accumulation of inflammatory cells, predominantly polymorphonuclear cells (neutrophils), within the synovial membrane and surrounding tissues.[6][7][17] This is accompanied by severe synovitis (inflammation of the synovial lining) and tenosynovitis (inflammation of tendon sheaths).[6]
-
Pannus Formation: Pannus, a layer of destructive granulation tissue, does form and mediates bone destruction.[6]
-
Cartilage and Bone Damage: Erosive processes are evident at the peak of the disease.[7] Bone destruction is mediated by pannus, and while present, the chronic destructive changes are less pronounced than in CIA, as the disease enters a resolution phase.[1][6] After day 21, signs of inflammation decrease, and tissue reorganization and fibrosis become more prominent.[1]
Collagen-Induced Arthritis (CIA): The histopathology of CIA more closely resembles the chronic, destructive nature of human RA.[12]
-
Inflammation: The inflammatory infiltrate is composed of both mononuclear cells (lymphocytes, macrophages) and polymorphonuclear cells.[18] The process begins with hypertrophy of the synovial lining.[18]
-
Pannus Formation: A key feature is the development of a fibrovascular pannus that actively invades and erodes articular cartilage and subchondral bone.[12][18]
-
Cartilage and Bone Damage: CIA leads to significant and progressive destruction of cartilage and bone.[18] This erosion is mediated by the aggressive pannus and the action of activated osteoclasts.[18] Over time, this can lead to joint deformity and ankylosis (joint fusion).[12]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative differences between the two models.
| Feature | G6PI 325-339-Induced Arthritis | Collagen-Induced Arthritis (CIA) |
| Inducing Antigen | G6PI 325-339 peptide (systemic enzyme)[19] | Type II Collagen (joint-specific protein)[1] |
| Genetic Restriction | Susceptible in DBA/1 (H-2q) and B10.Q mice[6][19] | Restricted to specific MHC-II haplotypes (e.g., H-2q, H-2r)[8] |
| Disease Onset | Rapid: 8-9 days post-immunization[2][6] | Slower: 28-35 days post-immunization[8][9] |
| Disease Course | Acute, often self-limiting; peak at ~15 days[1][6] | Chronic and progressive[3][12] |
| Incidence | High, often >90% in susceptible strains[6] | High, 80-100% in susceptible strains[8][9] |
| Key Immune Cells | T-cell dependent (Th17 critical)[5][13] | T-cell and B-cell dependent[11][12] |
| Primary Infiltrate | Polymorphonuclear cells (neutrophils)[7][17] | Mononuclear and polymorphonuclear cells[18] |
| Pannus Formation | Present, contributes to acute erosion[6] | Prominent, chronic, and highly destructive[12][18] |
| Bone Erosion | Acute, occurs at peak disease[6][7] | Chronic, progressive, and severe[18] |
| Fibrosis/Ankylosis | Fibrosis seen during resolution[1] | Ankylosis is a common long-term outcome[12] |
Pathogenic Mechanism Overview
The underlying immune pathways leading to joint destruction differ between the models, particularly in the initiating antigen and the chronicity of the response.
Caption: Contrasting pathogenic pathways in G6PI and Collagen-Induced Arthritis.
Conclusion
The choice between the G6PI 325-339 and CIA models depends on the specific research question.
-
The G6PI 325-339 model is highly suitable for studying the mechanisms of acute inflammatory arthritis, T-cell-mediated immunopathology (particularly Th17), and for rapid screening of anti-inflammatory therapeutics. Its synchronized and self-limiting nature is advantageous for dissecting the induction and resolution phases of inflammation.[1][6]
-
The CIA model remains the gold standard for studying chronic, progressive autoimmune arthritis that closely mimics the histopathological hallmarks of human RA, including pannus formation and severe joint destruction.[12] It is ideal for evaluating disease-modifying anti-rheumatic drugs (DMARDs) and therapies targeting chronic inflammation, B-cell pathology, and structural joint damage.
References
- 1. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 12. The genetic and immunopathological processes underlying collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Clinical and histological assessment of collagen-induced arthritis progression in the diabetes-resistant BB/Wor rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Cytokine Profiles in G6PI 325-339 and Other Preclinical Arthritis Models
For researchers, scientists, and drug development professionals, understanding the nuanced immunological landscapes of various preclinical arthritis models is paramount for the effective evaluation of novel therapeutics. This guide provides a comparative analysis of the cytokine profiles in the Glucose-6-Phosphate Isomerase (G6PI) 325-339 peptide-induced arthritis model against two other widely used models: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
The G6PI 325-339 model, a T-cell dependent model of rheumatoid arthritis, is induced by immunization with the human G6PI peptide spanning amino acids 325-339. This model is recognized for its reliance on both Th1 and Th17 cell-mediated immune responses, with Interleukin-17 (IL-17) playing a significant role in its pathogenesis.[1][2] In contrast, CIA and AIA models, while also exhibiting T-cell involvement, present distinct cytokine signatures that are crucial to consider during study design and data interpretation.
Comparative Cytokine Profiles
To facilitate a clear comparison, the following table summarizes the key pro-inflammatory and anti-inflammatory cytokines reported in the serum of mice with G6PI peptide-induced arthritis, CIA, and rats with AIA. It is important to note that the G6PI model data presented here was generated using a mixture of hG6PI325-339 and hGPI469-483 peptides.[3]
| Cytokine | G6PI Peptide-Induced Arthritis (Serum, pg/mL) | Collagen-Induced Arthritis (Serum) | Adjuvant-Induced Arthritis (Serum/Joint) | Key Role in Pathogenesis |
| Pro-inflammatory | ||||
| TNF-α | ~150 (Day 14)[3] | Elevated | Elevated | Drives inflammation, promotes joint destruction |
| IL-1β | Not reported | Elevated | Elevated | Mediates inflammation and cartilage degradation |
| IL-6 | ~250 (Day 14)[3] | Elevated | Elevated | Promotes differentiation of pro-inflammatory T cells, stimulates acute phase response |
| IFN-γ | ~300 (Day 14)[3] | Elevated | Elevated | Key Th1 cytokine, activates macrophages |
| IL-17A | Increased (Day 11 and 14)[3] | Elevated | Not consistently reported in serum | Key Th17 cytokine, recruits neutrophils, promotes inflammation |
| Anti-inflammatory | ||||
| IL-4 | ~50 (Day 14)[3] | Decreased or unchanged | Not consistently reported | Promotes Th2 response, suppresses Th1 |
| IL-10 | ~75 (Day 14)[3] | Decreased or unchanged | Not consistently reported | Suppresses pro-inflammatory cytokine production |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following sections outline the key steps for inducing arthritis and measuring cytokine levels in each of the discussed models.
G6PI 325-339 Peptide-Induced Arthritis
-
Animal Model: DBA/1 mice.
-
Immunizing Agent: Human Glucose-6-Phosphate Isomerase peptide 325-339 (hG6PI325–339).
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Induction Protocol: DBA/1 mice are immunized by intracutaneous injection at the base of the tail with an emulsion of hG6PI325–339 (10 µg) in CFA. Pertussis toxin (200 ng) is injected intravenously on days 0 and 2.[4]
-
Cytokine Measurement: Serum levels of cytokines are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex cytokine arrays.
Collagen-Induced Arthritis (CIA)
-
Animal Model: DBA/1 mice.
-
Immunizing Agent: Type II collagen (bovine or chicken).
-
Adjuvant: Complete Freund's Adjuvant (CFA).
-
Induction Protocol: An emulsion of type II collagen in CFA is injected subcutaneously at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.[5][6]
-
Cytokine Measurement: Cytokine levels in serum and joint homogenates are measured by ELISA or multiplex assays.
Adjuvant-Induced Arthritis (AIA)
-
Animal Model: Lewis rats.
-
Immunizing Agent: Mycobacterium tuberculosis (heat-killed).
-
Adjuvant: Incomplete Freund's Adjuvant (IFA) or mineral oil.
-
Induction Protocol: A single subcutaneous injection of CFA (containing at least 5 mg/ml of heat-killed mycobacteria) is administered into the footpad or at the base of the tail.[7][8]
-
Cytokine Measurement: Cytokines are quantified in serum and joint homogenates using ELISA or other immunoassays.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding.
Caption: Key signaling events in G6PI 325-339 induced arthritis.
References
- 1. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adoptive Immunotherapy of iNKT Cells in Glucose-6-Phosphate Isomerase (G6PI)-Induced RA Mice [jove.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
Evaluating therapeutic agents in the G6PI 325-339-induced arthritis model
A Comparative Guide to Therapeutic Interventions in the Glucose-6-Phosphate Isomerase (G6PI) 325-339-Induced Arthritis Model
For researchers and drug development professionals navigating the complexities of rheumatoid arthritis (RA), the choice of a relevant animal model and the evaluation of therapeutic candidates are critical steps. The glucose-6-phosphate isomerase (G6PI) 325-339 peptide-induced arthritis model in mice has emerged as a valuable tool, mimicking key aspects of human RA, particularly its dependence on T helper 17 (Th17) cells. This guide provides a comparative analysis of various therapeutic agents investigated in this model, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Therapeutic Agent Performance at a Glance
The following table summarizes the quantitative outcomes of different therapeutic interventions in the G6PI 325-339-induced arthritis model. This allows for a direct comparison of their efficacy in mitigating disease severity.
| Therapeutic Agent | Dosing Regimen | Key Efficacy Readouts | Results |
| Altered Peptide Ligands (APLs) | Co-immunization with hGPI325-339 | Arthritis Score (Mean ± SEM) | APL 13 (G332V) + hGPI325-339: 2.5 ± 1.0 vs. hGPI325-339 alone: 9.8 ± 1.5 (p < 0.01)[1] |
| Arthritis Incidence (%) | APL 13 (G332V) + hGPI325-339: 40% vs. hGPI325-339 alone: 100%[1] | ||
| Anti-mouse GPI Antibody Titer (OD450) | APL 13 (G332V) + hGPI325-339: 0.25 ± 0.1 vs. hGPI325-339 alone: 0.8 ± 0.2 (p < 0.05)[1] | ||
| Fingolimod (FTY720) | 1 mg/kg/day, p.o. (prophylactic) | Arthritis Score (Mean ± SD) | FTY720: 5.8 ± 4.9 vs. Placebo: 13.2 ± 3.4 (p < 0.05)[2] |
| 1 mg/kg/day, p.o. (therapeutic) | Arthritis Score (Mean ± SD) | FTY720: 10.9 ± 5.3 vs. Placebo: 15.1 ± 1.0 (p < 0.05)[2] | |
| Anti-IL-17 Monoclonal Antibody | 100 µ g/mouse , i.p. on days 0, 2, 4, 7, 9, 11 | Arthritis Score (Mean ± SEM) | Anti-IL-17 mAb: 3.5 ± 1.2 vs. Control IgG: 10.5 ± 1.8 (p < 0.01)[3] |
| Arthritis Incidence (%) | Anti-IL-17 mAb: 50% vs. Control IgG: 100%[3] |
Delving into the Mechanisms: Signaling Pathways in G6PI-Induced Arthritis
The pathogenesis of G6PI 325-339-induced arthritis is heavily reliant on the activation of autoreactive T cells and the subsequent inflammatory cascade. The following diagram illustrates the key signaling pathway involved.
Caption: Signaling cascade in G6PI 325-339-induced arthritis.
This pathway highlights the central role of Th17 cells and their signature cytokine, IL-17, in driving the inflammatory response that leads to joint destruction.[1][3][4][5]
Experimental Corner: Protocols for Your Research
Reproducibility is paramount in preclinical research. This section provides detailed methodologies for key experiments in the G6PI 325-339-induced arthritis model.
Induction of G6PI 325-339-Induced Arthritis
A standardized protocol is crucial for achieving consistent disease induction.
Caption: Workflow for inducing arthritis with G6PI 325-339 peptide.
Detailed Protocol:
-
Animals: DBA/1 mice are commonly used due to their susceptibility to this arthritis model.[1][2]
-
Antigen Emulsion: Emulsify human G6PI 325-339 peptide (10 µg per mouse) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.[1][2][6]
-
Immunization: On day 0, inject 100-150 µL of the emulsion intradermally at the base of the tail.[1]
-
Pertussis Toxin Administration: Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2 to enhance the immune response.[1][2]
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0 to 4, where 0 = no swelling or erythema, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint rigidity. The maximum score per mouse is 16.
Evaluation of Therapeutic Interventions
The timing and method of therapeutic administration are critical for interpreting the results.
Caption: General workflow for evaluating therapeutic agents.
Detailed Protocol:
-
Treatment Groups: Divide the arthritic mice into treatment and control groups.
-
Administration:
-
Readouts:
-
Clinical Score: Record the daily arthritis score for each mouse.
-
Histopathology: At the endpoint, collect joints for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
-
Immunological Analysis: Collect serum to measure anti-G6PI antibody titers by ELISA. Isolate cells from draining lymph nodes or spleens to analyze T cell populations (e.g., Th17) by flow cytometry and cytokine production (e.g., IL-17) by ELISA or other immunoassays.[1]
-
By providing a clear comparison of therapeutic efficacies, detailing the underlying signaling pathways, and offering robust experimental protocols, this guide aims to facilitate the effective evaluation of novel therapeutic agents for rheumatoid arthritis in the G6PI 325-339-induced arthritis model.
References
- 1. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPI glucose-6-phosphate isomerase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. scispace.com [scispace.com]
Assessing Disease Activity in G6PI 325-339 Arthritis: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The Glucose-6-Phosphate Isomerase (G6PI) peptide 325-339-induced arthritis in mice is a valuable model for studying the pathogenesis of autoimmune arthritis and for the preclinical evaluation of novel therapeutics. Accurate assessment of disease activity is crucial for interpreting experimental outcomes. This guide provides a comparative overview of key biomarkers used to monitor disease progression in this model, supported by experimental data and detailed protocols.
Key Biomarkers for Disease Monitoring
The primary readouts for disease activity in G6PI 325-339 arthritis can be categorized into clinical, serological, and histological markers. Each provides a unique window into the underlying inflammatory processes.
Clinical Scoring and Paw Thickness
Macroscopic assessment of paw swelling and redness is a fundamental and non-invasive method for tracking arthritis progression. Clinical scoring systems provide a quantitative measure of disease severity.
Table 1: Comparison of Clinical and Histological Scores in G6PI 325-339-Induced Arthritis
| Treatment Group | Maximum Clinical Score (Mean ± SD) | Histological Score (Mean ± SD) |
| Placebo | 15.1 ± 1.0 | 3.5 ± 0.3 |
| FTY720 | 10.9 ± 5.3 | 2.4 ± 0.5 |
*p<0.05 compared to the placebo group. Data extracted from a study by H. Iwata et al. (2011) where DBA/1 mice were treated from the day of symptom onset.
Serological Biomarkers: Cytokines and Autoantibodies
The inflammatory cascade in G6PI 325-339 arthritis is driven by a complex interplay of cytokines and the production of specific autoantibodies. Monitoring the levels of these molecules in the serum provides insight into the systemic immune response.
Pro-inflammatory Cytokines: The development of G6PI 325-339 arthritis is strongly associated with the activation of T helper 1 (Th1) and T helper 17 (Th17) cells, leading to the production of key pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-17A (IL-17A), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[1][2][3].
Table 2: Serum Cytokine Levels in G6PI-Induced Arthritis Model
| Cytokine | RA Model Group (pg/mL; Mean ± SD) | Control Group (pg/mL; Mean ± SD) | P-value |
| TNF-α | 180.3 ± 25.4 | 45.2 ± 10.1 | < 0.05 |
| IFN-γ | 210.5 ± 30.1 | 55.7 ± 12.3 | < 0.05 |
| IL-6 | 250.6 ± 35.8 | 60.3 ± 15.2 | < 0.05 |
Data is illustrative and based on findings from Zhang, X. J., et al. (2020) in a mixed G6PI peptide model.
Autoantibodies: The production of autoantibodies against G6PI is a hallmark of this arthritis model. These antibodies can be of different isotypes, and their levels can correlate with disease activity.
Table 3: Anti-GPI 325-339 IgG Subclass Levels in Serum
| Treatment Group | Total IgG (OD; Mean ± SD) | IgG1 (OD; Mean ± SD) | IgG2a (OD; Mean ± SD) | IgG2b (OD; Mean ± SD) |
| Placebo | 2.65 ± 0.93 | 1.40 ± 0.60 | 1.35 ± 0.27 | 2.05 ± 0.65 |
| FTY720 | 1.28 ± 0.72 | 1.41 ± 0.69 | 0.69 ± 0.29 | 1.35 ± 0.58* |
*p<0.05 compared to the placebo group. OD stands for Optical Density. Data extracted from H. Iwata et al. (2011).
Histopathological Analysis
Histological examination of the joints provides a detailed assessment of the inflammatory infiltrate, synovial hyperplasia, and cartilage and bone erosion. A semi-quantitative scoring system is often employed to grade the severity of these changes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments cited in this guide.
Induction of G6PI 325-339 Arthritis
This protocol is adapted from H. Iwata et al. (2011).
-
Animals: DBA/1 mice, 6-8 weeks old.
-
Antigen Preparation: Emulsify the G6PI 325-339 peptide in Freund's Complete Adjuvant (CFA).
-
Immunization: Inject 100 µL of the emulsion (containing 100 µg of the peptide) intradermally at the base of the tail.
-
Booster (Optional): A booster immunization with the peptide in Incomplete Freund's Adjuvant (IFA) can be given at a later time point to induce a relapse.
Clinical Scoring of Arthritis
This scoring system is based on Bockermann et al. (2005).
-
0: No signs of inflammation.
-
1: Swelling and/or redness of one toe or finger.
-
2: Swelling and/or redness of two toes or fingers.
-
3: Swelling and/or redness of more than two toes or fingers.
-
4: Swelling and/or redness of the entire paw.
The maximum score per paw is 4, leading to a total maximum score of 16 per mouse.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-G6PI 325-339 Antibodies
This protocol is adapted from H. Iwata et al. (2011).
-
Coating: Coat 96-well microtiter plates with 10 µg/mL of G6PI 325-339 peptide in a suitable coating buffer overnight at 4°C.
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.
-
Substrate: Add a suitable HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Histological Scoring of Arthritis
This scoring system is based on H. Iwata et al. (2011).
-
Synovial Hyperplasia and Lymphocyte Infiltration:
-
1: Normal
-
2: Mild
-
3: Moderate
-
4: Severe
-
Joints are fixed, decalcified, sectioned, and stained with Hematoxylin and Eosin (H&E) before scoring.
Visualizing the Pathogenesis and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures.
Caption: Pathogenic pathway of G6PI 325-339 induced arthritis.
Caption: Experimental workflow for G6PI 325-339 arthritis studies.
References
- 1. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro T-Cell Proliferation with In Vivo Arthritis Severity in the G6PI 325-339 Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo methodologies used to assess T-cell mediated autoimmunity in the glucose-6-phosphate isomerase (G6PI) 325-339 peptide-induced arthritis model. This murine model is a valuable tool for studying the pathogenesis of autoimmune arthritis and for the preclinical evaluation of novel therapeutic agents. The G6PI model is characterized by its T-cell dependency, making the correlation between in vitro T-cell responses and in vivo disease severity a critical aspect of its application.
Experimental Data Summary
| In Vitro Assay: T-Cell Proliferation | In Vivo Assay: Arthritis Severity | Expected Correlation |
| Stimulation Index (SI): Ratio of proliferation (e.g., CPM) of G6PI 325-339-stimulated T-cells to unstimulated T-cells. | Clinical Arthritis Score: A graded scale (e.g., 0-4 per paw) based on erythema and swelling of the joints. | A higher Stimulation Index in response to G6PI 325-339 is expected to correlate with a higher clinical arthritis score. |
| Counts Per Minute (CPM): Measurement of [3H]-thymidine incorporation as an indicator of DNA synthesis and cell proliferation. | Paw Thickness Measurement: Caliper measurement of paw swelling as an objective indicator of inflammation. | Increased CPM in G6PI 325-339-stimulated T-cell cultures is anticipated to correspond with greater paw thickness. |
| Percentage of Proliferating Cells (e.g., via CFSE dilution): Flow cytometric analysis to determine the fraction of T-cells that have undergone division. | Histopathological Score: Microscopic evaluation of joint inflammation, cartilage destruction, and bone erosion. | A higher percentage of proliferating G6PI-specific T-cells is predicted to be associated with more severe histopathological changes in the joints. |
Experimental Protocols
In Vivo Arthritis Induction and Severity Scoring
1. Induction of G6PI 325-339-Induced Arthritis:
-
Animals: DBA/1 mice are commonly used as they are susceptible to G6PI-induced arthritis.
-
Antigen: Synthetic human or murine G6PI 325-339 peptide.
-
Immunization:
-
Prepare an emulsion of G6PI 325-339 peptide in Complete Freund's Adjuvant (CFA). A typical concentration is 1 mg/mL.
-
Inject 100 µL of the emulsion (containing 100 µg of peptide) intradermally at the base of the tail.
-
-
Observation: Monitor mice daily for signs of arthritis, which typically develop 8-12 days after immunization.
2. In Vivo Arthritis Severity Scoring:
-
Clinical Score:
-
Visually inspect each paw (front and hind) for signs of erythema (redness) and swelling.
-
Assign a score to each paw based on a scale of 0-4:
-
0 = No signs of arthritis.
-
1 = Mild swelling and/or erythema of the wrist or ankle.
-
2 = Moderate swelling and/or erythema of the wrist or ankle.
-
3 = Severe swelling and/or erythema of the entire paw including digits.
-
4 = Maximal inflammation with joint deformity.
-
-
The maximum score per mouse is 16.
-
-
Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws daily.
-
An increase in paw thickness from baseline indicates inflammation.
-
In Vitro T-Cell Proliferation Assay
-
Cell Isolation:
-
At a designated time point post-immunization (e.g., day 10), euthanize the mice and aseptically remove the draining lymph nodes (inguinal and periaortic) and/or spleen.
-
Prepare a single-cell suspension by mechanical disruption of the tissues.
-
Isolate mononuclear cells by density gradient centrifugation (e.g., using Ficoll-Paque).
-
-
Cell Culture:
-
Plate the cells in a 96-well round-bottom plate at a density of 2 x 105 cells per well in complete RPMI-1640 medium.
-
Stimulate the cells with G6PI 325-339 peptide at various concentrations (e.g., 1, 10, 25 µg/mL). Include a negative control (medium alone) and a positive control (e.g., Concanavalin A or anti-CD3/CD28 antibodies).
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation:
-
[3H]-Thymidine Incorporation:
-
Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).
-
The Stimulation Index (SI) is calculated as the mean CPM of stimulated wells divided by the mean CPM of unstimulated wells.
-
-
CFSE Dilution Assay:
-
Prior to culture, label the cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
After the culture period, stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4).
-
Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for correlating in vitro T-cell proliferation with in vivo arthritis severity in the G6PI 325-339 model.
G6PI-Induced T-Cell Signaling Pathway
Caption: Simplified signaling pathway of G6PI 325-339-induced T-cell activation and differentiation leading to arthritis.
Safety Operating Guide
Essential Procedures for the Proper Disposal of G6PI 325-339 (human)
For laboratory professionals, including researchers, scientists, and drug development experts, the safe and compliant disposal of synthetic peptides such as G6PI 325-339 (human) is a critical component of laboratory safety and environmental responsibility. Although the full-length recombinant human Glucose-6-phosphate Isomerase is not classified as a hazardous substance, it is imperative to handle all chemical waste with caution.[1] This guide provides a detailed, step-by-step methodology for the proper disposal of G6PI 325-339 (human), ensuring a safe and compliant laboratory environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough risk assessment of the generated waste is crucial. Given that the full toxicological properties of many synthetic peptides may not be extensively documented, they should be treated as potentially hazardous materials.[2] Therefore, all waste contaminated with G6PI 325-339 (human) must be managed following hazardous waste protocols.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1]
-
Eye Protection: Wear safety goggles or a face shield.[1]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1]
All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.[1]
Waste Segregation and Collection
Proper segregation of waste at the point of generation is a critical first step.[3] Establish distinct waste streams for the disposal of G6PI 325-339 (human).
| Waste Type | Description | Container Requirements |
| Solid Waste | Includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[2][4] | Dedicated, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[2][4] |
| Liquid Waste | Comprises unused or expired G6PI 325-339 (human) solutions and contaminated buffers.[2][4] | Dedicated, clearly labeled, leak-proof, and chemically resistant container. Ensure compatibility with the solvents used.[2][4] |
| Sharps Waste | All sharps contaminated with G6PI 325-339 (human) must be disposed of immediately after use. | Designated, puncture-resistant, and leak-proof sharps container.[5] |
Step-by-Step Disposal Procedures
The appropriate method for disposing of G6PI 325-339 (human) waste depends on its form (liquid or solid) and your institution's specific guidelines. Never dispose of peptides directly down the drain or in regular trash , as this can pose environmental and health risks.[1][6]
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[4]
-
Labeling: The container must be labeled as "Hazardous Waste" and list the contaminant ("G6PI 325-339 (human)").[4]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal through a licensed hazardous waste contractor.[1][4]
Liquid waste containing G6PI 325-339 (human) should be chemically inactivated before disposal.
-
Collection: Collect all liquid waste in a designated, labeled, and sealed container.
-
Chemical Inactivation (Hydrolysis): This process involves the degradation of the peptide into its constituent amino acids.
-
Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[4]
-
Final Disposal: The neutralized waste should be collected in a hazardous waste container and disposed of through your institution's EHS department.[1]
Experimental Protocol for Chemical Inactivation of Peptide Waste
The following is a general protocol for the chemical inactivation of peptide waste through hydrolysis.
| Parameter | Specification | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide.[4] |
| Reaction Time | Minimum 24 hours | Ensures complete degradation of the peptide.[4] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[4] |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area | Prevents accidental exposure and ensures proper handling.[4] |
| Final Disposal | Through institutional EHS or a licensed contractor | Ensures compliance with all local, state, and federal regulations.[4] |
Methodology:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[4]
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[4]
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[4]
-
Neutralization: After the inactivation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.[4]
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of G6PI 325-339 (human) waste.
Caption: Workflow for the proper disposal of G6PI 325-339 (human) waste.
References
Personal protective equipment for handling G6PI 325-339 (human)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the human peptide G6PI 325-339. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational handling protocols, and waste disposal plans to ensure a safe laboratory environment.
Disclaimer: This information is based on general safety protocols for handling peptides and publicly available data on G6PI 325-339 (human). A specific Safety Data Sheet (SDS) for this peptide was not located. Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.[1] Always consult your institution's specific environmental health and safety (EHS) guidelines and local regulations.[1][2][3]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the primary defense against accidental exposure when handling research peptides like G6PI 325-339.[2][4]
| Category | Item | Specifications and Remarks |
| Eye Protection | Safety Glasses or Goggles | Mandatory to shield against accidental splashes, particularly when reconstituting lyophilized powder.[2][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard.[2][5] Change gloves immediately if they become contaminated.[2] |
| Body Protection | Laboratory Coat | Should be worn over personal clothing to protect the skin from potential spills.[2][5] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne.[2] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures the safe and efficient handling of G6PI 325-339 throughout its lifecycle in the laboratory.
1. Storage:
-
Lyophilized Powder: For long-term storage, keep the peptide at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[6][7][8]
-
Reconstituted Solution: For short-term use, store refrigerated at 2°C–8°C. For longer-term storage, aliquot the solution into single-use vials and freeze to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][7]
2. Handling and Experimentation:
-
Work in a designated and clean laboratory area.[2]
-
Before use, allow the vial to warm to room temperature to prevent condensation.
-
When reconstituting, use sterile equipment and gently swirl the vial to dissolve the peptide; avoid vigorous shaking.[7]
-
Clearly label all containers with the peptide name, concentration, and date.[6][7]
Disposal Plan
Proper disposal of peptide waste is critical to protect personnel and the environment. Treat all G6PI 325-339 waste as laboratory chemical waste.[6] Never discard peptide waste in the regular trash or down the sink.[1][2]
| Waste Type | Disposal Procedure |
| Unused Peptide (Solid & Liquid) | Dispose of as chemical waste in designated, clearly labeled, leak-proof hazardous waste containers.[1][2][6] |
| Contaminated Materials (Gloves, Vials, Pipette Tips) | Collect in a dedicated hazardous waste container.[1][2] The container should be clearly labeled as "Hazardous Waste" and specify the contents.[1] |
| Institutional Protocols | Always follow your institution's Environmental Health and Safety (EHS) department guidelines for the collection and disposal of hazardous waste.[1][2] |
Below is a diagram illustrating the general workflow for handling and disposing of G6PI 325-339 in a laboratory setting.
Caption: Workflow for the safe handling and disposal of G6PI 325-339.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 4. choiceaminos.com [choiceaminos.com]
- 5. benchchem.com [benchchem.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. realpeptides.co [realpeptides.co]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
